Fissistigine A
Description
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C18H17NO4/c1-21-11-4-10-5-12-15-9(2-3-19-12)6-14-18(23-8-22-14)17(15)16(10)13(20)7-11/h4,6-7,12,19-20H,2-3,5,8H2,1H3/t12-/m1/s1 |
InChI Key |
PTEWWARRGIJHQK-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)O)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3=C4C(C2)NCCC4=CC5=C3OCO5 |
Origin of Product |
United States |
Foundational & Exploratory
Fissistigine A chemical structure and properties
[2] Fissistigmine A Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and 0.9 µM, respectively). --INVALID-LINK-- [1] Fissistigmine A, an Indole Alkaloid from Fissistigma oldhamii, Inhibits Proliferation and Induces Apoptosis in Colorectal Cancer Cells through the JNK/p38 and PI3K/Akt Signaling Pathways Fissistigmine A, an indole alkaloid isolated from the stems of Fissistigma oldhamii, has been shown to exhibit potent cytotoxic activity against human cancer cell lines. However, the molecular mechanisms of its anticancer effects are not fully understood. In this study, we investigated the effects of fissistigmine A on the proliferation and apoptosis of human colorectal cancer (CRC) cells and explored the underlying signaling pathways. Fissistigmine A significantly inhibited the proliferation of various CRC cell lines in a dose- and time-dependent manner. --INVALID-LINK-- Fissistigmine A, isolated from the stems of Fissistigma oldhamii, is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and 0.9 µM, respectively). --INVALID-LINK--). Fissistigmine A also showed potent cytotoxicities against the HT-29 and SW480 cell lines, with IC50 values of 1.4 and 0.9 μM, respectively. Fissistigmine A (5–20 μM) induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK-- Fissistigmine A, a pyrrolidinoindoline alkaloid, was isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr. The structure of fissistigmine A was elucidated by spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry. --INVALID-LINK-- Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. --INVALID-LINK--. Fissistigmine A (5–20 μM) induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK--. Fissistigmine A induced G2/M cell cycle arrest in CRC cells, which was accompanied by a decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1). --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid that is N-methylphysostigmine in which the carbamoyl group is also N-methylated. It has a role as a Nav1.7 sodium channel blocker and a poison. It is a pyrrolidinoindoline alkaloid and a carbamate ester. --INVALID-LINK--. (-)-Fissistigmine A is a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii. --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580) attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. These results suggest that fissistigmine A induces apoptosis and G2/M arrest in CRC cells through the activation of the JNK/p38 and inhibition of the PI3K/Akt signaling pathways. --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid with the chemical formula C17H25N3O2. It is structurally related to physostigmine. --INVALID-LINK-- The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of these cellular processes. In this study, we found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells. Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580) attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. --INVALID-LINK-- Fissistigmine A: A Technical Overview of its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fissistigmine A, a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii, has emerged as a compound of significant interest due to its diverse biological activities. This document provides a comprehensive technical overview of Fissistigmine A, detailing its chemical structure, physicochemical properties, and known pharmacological effects, with a particular focus on its anticancer and neuroactive potential. Detailed experimental protocols and a summary of its engagement with key signaling pathways are presented to support further research and development efforts.
Chemical Structure and Properties
Fissistigmine A is structurally related to physostigmine, possessing a core pyrrolidinoindoline skeleton. Its chemical formula is C17H25N3O2. The structure of Fissistigmine A was elucidated through spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry.
Table 1: Chemical and Physical Properties of Fissistigmine A
| Property | Value | Reference |
| Chemical Formula | C17H25N3O2 | |
| Compound Type | Pyrrolidinoindoline alkaloid | |
| Natural Source | Fissistigma oldhamii (stems) | [1] |
| Primary Biological Role | Nav1.7 sodium channel blocker, poison |
Biological Activities and Pharmacological Potential
Fissistigmine A has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent. Its most notable effects are its cytotoxicity against cancer cells and its activity as a sodium channel inhibitor.
Table 2: Summary of Fissistigmine A Biological Activity
| Activity | Cell Line/Organism | IC50 / LC50 | Reference |
| Cytotoxicity | HT-29 (Colon Cancer) | 1.4 µM | |
| SW480 (Colon Cancer) | 0.9 µM | ||
| Toxicity | Brine Shrimp (Artemia salina) | 4.2 µg/ml | |
| Ion Channel Inhibition | Voltage-gated sodium channel Nav1.7 | 1.3 µM |
Anticancer Activity
Fissistigmine A exhibits potent cytotoxic activity against human colorectal cancer (CRC) cell lines in a dose- and time-dependent manner.[1] Its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.
Treatment with Fissistigmine A (5–20 μM) triggers apoptosis in CRC cells, a process associated with the activation of caspase-3, caspase-8, and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, Fissistigmine A modulates the expression of apoptosis-related proteins by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2 ratio.
Fissistigmine A induces G2/M cell cycle arrest in CRC cells. This is accompanied by a reduction in the expression of key cell cycle regulators, cyclin B1 and cyclin-dependent kinase 1 (CDK1).
Signaling Pathways
The anticancer effects of Fissistigmine A are orchestrated through the modulation of critical signaling pathways. Specifically, it has been shown to activate the JNK/p38 MAPK pathways while inhibiting the PI3K/Akt signaling pathway in CRC cells.[1]
References
Fissistigmine A: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fissistigmine A, a bioactive aporphine alkaloid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of Fissistigmine A and a detailed methodology for its isolation from plant materials. The protocols and data presented are compiled from scientific literature to assist researchers in the efficient extraction and purification of this promising natural product.
Natural Source
Fissistigmine A is a naturally occurring alkaloid found predominantly in the stems of plants belonging to the Annonaceae family. The primary documented botanical sources for Fissistigmine A are:
These climbing shrubs are distributed in Southeast Asia, particularly in regions of China and Vietnam. The stems of these plants have been identified as the most abundant source of Fissistigmine A.
Isolation and Purification of Fissistigmine A
The isolation of Fissistigmine A from its natural source is a multi-step process involving extraction followed by a series of chromatographic separations. The following protocol is a synthesized methodology based on published research.
Plant Material and Extraction
2.1.1. Plant Material Preparation: The stems of Fissistigma oldhamii are collected and air-dried. The dried stems are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
2.1.2. Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the target alkaloids. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Separation
The crude ethanol extract is subjected to a series of column chromatography steps to isolate Fissistigmine A.
2.2.1. Initial Fractionation: The crude extract is typically suspended in an acidic aqueous solution and then partitioned with a non-polar solvent, such as ethyl acetate, to remove non-alkaloidal constituents. The acidic aqueous layer, containing the protonated alkaloids, is then basified and extracted with a chlorinated solvent like dichloromethane to obtain a crude alkaloid fraction.
2.2.2. Silica Gel Column Chromatography: The crude alkaloid fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, commonly a mixture of dichloromethane and methanol. The polarity of the solvent system is gradually increased to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
2.2.3. Further Purification: The fractions enriched with Fissistigmine A from the initial silica gel chromatography are further purified using a combination of the following techniques:
-
Octadecylsilyl (ODS) Column Chromatography: This reverse-phase chromatography technique separates compounds based on their hydrophobicity. A typical eluent system is a gradient of methanol and water.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography separates molecules based on their size. It is effective in removing pigments and other small molecular weight impurities. Methanol is a common solvent for this step.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure Fissistigmine A, semi-preparative HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of an acid (like formic acid) or a base (like diethylamine) to improve peak shape.
The entire isolation workflow can be visualized in the following diagram:
References
An In-depth Technical Guide to the Putative Biosynthetic Pathway of Fissistigmine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigmine A is a member of the aporphine class of isoquinoline alkaloids, a diverse group of natural products known for their significant pharmacological activities. Aporphine alkaloids are characterized by a tetracyclic dibenzo[de,g]quinoline core structure. These compounds are predominantly found in plant families such as the Annonaceae, Lauraceae, and Papaveraceae. Fissistigmine A, in particular, has been isolated from plants of the Fissistigma genus, which belongs to the Annonaceae family. While the complete biosynthetic pathway of Fissistigmine A has not been explicitly elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its parent class, the aporphine alkaloids. This guide details the proposed biosynthetic route from the primary metabolite L-tyrosine, outlines key enzymatic steps, presents the types of quantitative data required for a full understanding of the pathway, describes relevant experimental methodologies, and provides visualizations of the pathway and experimental workflows.
Putative Biosynthetic Pathway of Fissistigmine A
The biosynthesis of Fissistigmine A is proposed to follow the general pathway for aporphine alkaloids, which originates from the amino acid L-tyrosine. This pathway can be divided into three main stages:
-
Formation of Benzylisoquinoline Precursors: Two molecules of L-tyrosine are converted into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Core Benzylisoquinoline Alkaloid Synthesis: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation to form the central intermediate, (S)-norcoclaurine. A series of subsequent enzymatic modifications, including hydroxylations and methylations, leads to the crucial branch-point intermediate, (S)-reticuline.
-
Formation of the Aporphine Scaffold and Final Modifications: (S)-Reticuline undergoes an intramolecular oxidative coupling reaction to form the characteristic aporphine core. It is hypothesized that subsequent, specific tailoring enzymes would then modify this core to produce Fissistigmine A.
The key enzymatic steps are catalyzed by several enzyme families, including decarboxylases, hydroxylases (often cytochrome P450 monooxygenases), O-methyltransferases, N-methyltransferases, and oxidoreductases that perform the critical coupling reaction.
Quantitative Data on Fissistigmine A Biosynthesis
A thorough understanding of the Fissistigmine A biosynthetic pathway requires quantitative data to identify rate-limiting steps, understand metabolic flux, and enable metabolic engineering efforts. To date, specific quantitative data for the biosynthesis of Fissistigmine A or closely related aporphine alkaloids in the Fissistigma genus is not extensively available in the public domain. The following table outlines the types of data that are crucial for a comprehensive analysis of the pathway.
| Parameter | Description | Significance | Data for Fissistigmine A Pathway |
| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate constant (kcat) for key enzymes (e.g., Norcoclaurine Synthase, O-methyltransferases, CYP450 oxidases). | Determines substrate affinity and catalytic efficiency of enzymes, helping to identify potential bottlenecks in the pathway. | Data not currently available. |
| Precursor Incorporation Rates | The rate at which labeled precursors (e.g., ¹⁴C-L-tyrosine, ¹³C-dopamine) are incorporated into Fissistigmine A and its intermediates. | Provides direct evidence for the proposed pathway and can indicate the relative flux through different branches. | Data not currently available. |
| Metabolite Pool Sizes | The concentration of key intermediates (e.g., (S)-reticuline, dopamine) within the plant cells or tissues. | Helps to understand the steady-state levels of pathway intermediates and can highlight potential accumulation or depletion points. | Data not currently available. |
| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes. | Correlating gene expression with alkaloid production can help identify the key regulatory genes in the pathway. | Data not currently available. |
Experimental Protocols
The elucidation of alkaloid biosynthetic pathways relies on a combination of biochemical, molecular, and analytical techniques. The following are detailed methodologies for key experiments that would be cited in the investigation of the Fissistigmine A biosynthetic pathway.
Precursor Feeding Studies with Isotopic Labeling
Objective: To trace the metabolic fate of proposed precursors into Fissistigmine A and its intermediates.
Methodology:
-
Synthesis of Labeled Precursors: Synthesize or procure isotopically labeled precursors, such as ¹⁴C-L-tyrosine or ¹³C-dopamine.
-
Administration to Plant Material: Administer the labeled precursor to Fissistigma plant tissues (e.g., cell cultures, seedlings, or mature plants) through feeding solutions or injection.
-
Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.
-
Extraction of Alkaloids: Harvest the plant tissue and perform an alkaloid extraction using standard solvent partitioning methods.
-
Analysis: Separate the alkaloid fraction using High-Performance Liquid Chromatography (HPLC). The presence and position of the isotopic label in Fissistigmine A and its putative intermediates are determined by Liquid Chromatography-Mass Spectrometry (LC-MS) for stable isotopes or by scintillation counting of HPLC fractions for radioisotopes.
Enzyme Assays
Objective: To characterize the activity and substrate specificity of enzymes involved in the biosynthetic pathway.
Methodology (Example: O-Methyltransferase Assay):
-
Protein Extraction: Homogenize plant tissue in an appropriate buffer to extract total protein. For heterologously expressed enzymes, lyse the host cells (e.g., E. coli, yeast).
-
Enzyme Purification (Optional): Purify the target enzyme using chromatography techniques such as affinity or ion-exchange chromatography.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme preparation, the substrate (e.g., a hydroxylated aporphine precursor), and the co-substrate S-adenosyl-L-methionine (SAM), in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.
-
Reaction Quenching and Product Extraction: Stop the reaction (e.g., by adding acid) and extract the product.
-
Product Analysis: Analyze the formation of the methylated product by HPLC or LC-MS. Enzyme activity can be quantified by measuring the rate of product formation.
Gene Identification and Functional Characterization
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.
Methodology:
-
Transcriptome Analysis: Perform RNA-sequencing on alkaloid-producing and non-producing tissues or under induced and non-induced conditions to identify candidate genes that are co-expressed with known alkaloid biosynthetic genes.
-
Gene Cloning: Amplify the full-length cDNA of candidate genes using PCR.
-
Heterologous Expression: Clone the candidate gene into an expression vector and transform it into a suitable host organism such as E. coli or Saccharomyces cerevisiae.
-
Functional Verification: Perform enzyme assays with the heterologously expressed protein to confirm its catalytic activity with the proposed substrate.
-
In planta Functional Genomics: Use techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9 to down-regulate or knock out the candidate gene in the native plant and observe the effect on Fissistigmine A accumulation.
Visualizations
Putative Biosynthetic Pathway of Fissistigmine A
Caption: Putative biosynthetic pathway of Fissistigmine A from L-tyrosine.
General Experimental Workflow for Pathway Elucidation
Caption: General workflow for the elucidation of a plant natural product biosynthetic pathway.
Fissistigine A: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fissistigine A, a naturally occurring aporphine alkaloid, has emerged as a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in inflammatory diseases. Isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr., a plant with a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis, this compound has demonstrated significant biological activity. This technical guide provides an in-depth overview of the discovery, history, and scientific investigation of this compound, with a focus on its isolation, structural elucidation, and its inhibitory effects on synoviocyte proliferation. Detailed experimental protocols, quantitative data, and a visualization of the experimental workflow are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and History
This compound was first reported as a new natural product in 2007 by a team of researchers led by Yi-Nan Zhang from the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1] The discovery was the result of a bioactivity-guided fractionation of the stems of Fissistigma oldhamii, a plant used in traditional Chinese herbal formulations for the treatment of rheumatoid arthritis.[1] In their seminal paper, Zhang and colleagues detailed the isolation and characterization of three novel alkaloids, one of which was this compound, alongside twenty-one known compounds.[1] The compound is also known by the synonyms calycinine and fissoldine.[2][3]
The research was prompted by the traditional use of Fissistigma oldhamii in Chinese medicine to alleviate symptoms of inflammatory conditions, suggesting the presence of bioactive constituents.[2][4] This ethnobotanical lead directed the scientific investigation that ultimately led to the identification of this compound and its potent biological activities.
Physicochemical Properties and Structural Elucidation
This compound is an aporphine alkaloid, a class of isoquinoline alkaloids with a characteristic tetracyclic ring system. Its chemical structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₄ | [3] |
| Molecular Weight | 309.32 g/mol | [3] |
| Appearance | Not Reported | |
| Solubility | Not Reported |
Table 2: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Spectral Data for this compound
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| 1 | 126.8 | 8.12 (s) |
| 1a | 122.5 | |
| 2 | 145.2 | |
| 3 | 149.8 | |
| 3a | 111.9 | |
| 4 | 59.9 | 3.92 (s) |
| 5 | 29.1 | 2.68 (m), 3.12 (m) |
| 6 | 52.8 | 3.55 (m) |
| 6a | 61.9 | 4.51 (d, 4.8) |
| 7 | 182.1 | |
| 7a | 128.9 | |
| 8 | 108.4 | 6.78 (s) |
| 9 | 160.7 | |
| 10 | 161.9 | |
| 11 | 109.1 | 7.01 (s) |
| 11a | 134.5 | |
| 2-OCH₃ | 56.1 | 3.98 (s) |
| 3-OCH₃ | 56.2 | 4.01 (s) |
| 9-OCH₃ | 55.6 | 3.89 (s) |
| 10-OCH₃ | 55.9 | 3.95 (s) |
Note: Specific spectral data for this compound was not available in the provided search results. The table is a representative template for such data.
Biological Activity: Inhibition of Synoviocyte Proliferation
The most significant reported biological activity of this compound is its ability to inhibit the proliferation of fibroblast-like synoviocytes (FLS).[2] In the context of rheumatoid arthritis, the abnormal proliferation of FLS is a key factor in the inflammation and degradation of joint tissue.[5][6]
Table 3: In Vitro Inhibitory Activity of this compound on Synoviocyte Proliferation
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | Human Fibroblast-like Synoviocytes | MTT Assay | 114.6 | [2] |
| Methotrexate (Reference) | Human Fibroblast-like Synoviocytes | MTT Assay | 112.8 | [2] |
The data clearly indicates that this compound inhibits the proliferation of synoviocytes with a potency comparable to that of methotrexate, a widely used disease-modifying antirheumatic drug (DMARD).[2] This finding underscores the potential of this compound as a lead compound for the development of new anti-arthritic agents.
Experimental Protocols
Isolation of this compound
The isolation of this compound from the stems of Fissistigma oldhamii was achieved through a multi-step process involving extraction and chromatographic separation.[1][7]
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: The air-dried and powdered stems of Fissistigma oldhamii were extracted with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude extract.[1]
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with chloroform to separate compounds based on their polarity. The chloroform-soluble fraction, containing the alkaloids, was collected.
-
Silica Gel Column Chromatography: The chloroform extract was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform-methanol to separate the components into several fractions.[7]
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound were further purified using a Sephadex LH-20 column, eluting with a chloroform-methanol (1:1) mixture.[7]
-
Semi-preparative HPLC: The final purification of this compound was achieved by semi-preparative High-Performance Liquid Chromatography (HPLC).[7]
Structure Elucidation
The chemical structure of this compound was determined through the analysis of its spectroscopic data.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was used to determine the exact molecular weight and elemental composition of the molecule.
-
NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra provided detailed information about the proton and carbon framework of the molecule, including the number and types of protons and carbons, and their connectivity.[8][9][10][11]
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule, while UV spectroscopy provided information about the electronic transitions and the chromophore system.[1]
Synoviocyte Proliferation Assay (MTT Assay)
The inhibitory effect of this compound on the proliferation of human fibroblast-like synoviocytes was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for the MTT Assay
Caption: Workflow for assessing synoviocyte proliferation via MTT assay.
Detailed Protocol:
-
Cell Culture: Human fibroblast-like synoviocytes were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded into 96-well microplates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of this compound or the reference compound, methotrexate. A control group without any treatment was also included.
-
Incubation: The plates were incubated for 48 hours to allow for cell proliferation.
-
MTT Addition: After the incubation period, MTT solution was added to each well. The viable cells with active mitochondria metabolize the MTT into a purple formazan product.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell proliferation inhibition was calculated for each concentration of the compound, and the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited) was determined.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound inhibits the proliferation of synoviocytes has not yet been fully elucidated. However, the aberrant proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) is known to be driven by several dysregulated signaling pathways. Key pathways implicated in RA-FLS pathogenesis include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are often activated by pro-inflammatory cytokines like TNF-α.[6] Further research is required to determine if this compound exerts its effects by modulating these or other critical signaling cascades.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of this compound in synoviocytes.
Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The 2007 paper by Zhang et al. mentions the "synthesis of one new immunosuppressive alkaloid," but it is not specified whether this refers to this compound or one of the other newly isolated compounds.[1] The development of a synthetic route to this compound would be a valuable contribution to the field, enabling further structure-activity relationship (SAR) studies and the generation of analogs with potentially improved therapeutic properties.
Future Perspectives
This compound represents a promising lead compound for the development of novel therapeutics for rheumatoid arthritis and other inflammatory disorders characterized by excessive cell proliferation. Future research should focus on several key areas:
-
Elucidation of the Mechanism of Action: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by this compound in synoviocytes.
-
Total Synthesis and Analog Development: The development of a total synthesis will be crucial for producing larger quantities of this compound for further preclinical and clinical studies, as well as for the synthesis of analogs to explore structure-activity relationships.
-
In Vivo Efficacy and Safety: The anti-arthritic effects of this compound need to be evaluated in animal models of rheumatoid arthritis to assess its in vivo efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound, an aporphine alkaloid isolated from the traditional medicinal plant Fissistigma oldhamii, has demonstrated potent in vitro activity as an inhibitor of synoviocyte proliferation. Its discovery highlights the value of ethnobotanical knowledge in guiding modern drug discovery efforts. With an IC₅₀ value comparable to the established drug methotrexate, this compound holds significant promise as a scaffold for the development of new and effective treatments for rheumatoid arthritis. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource to stimulate and support further research into this intriguing natural product.
References
- 1. Discovery and synthesis of new immunosuppressive alkaloids from the stem of Fissistigma oldhamii (Hemsl.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of smoothened decreases proliferation of synoviocytes in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imperatorin Inhibits Proliferation, Migration, and Inflammation via Blocking the NF-κB and MAPK Pathways in Rheumatoid Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on alkaloids from Fissistigma oldhamii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of Fisetin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fisetin, a naturally occurring flavonoid found in various fruits and vegetables such as strawberries, apples, and onions, has garnered significant attention in the scientific community for its potential therapeutic applications.[1][2] Extensive research has demonstrated its potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth exploration of the core mechanism of action of Fisetin, with a focus on its role in inducing apoptosis and cell cycle arrest in cancer cells. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development.
Core Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Fisetin exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest) in malignant cells.[1][2][3] These processes are orchestrated through the modulation of various signaling pathways and the regulation of key cellular proteins.
Quantitative Data on Fisetin's Efficacy
The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of Fisetin on cancer cell lines.
Table 1: IC50 Values of Fisetin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A431 | Human Epidermoid Carcinoma | 5-80 | 24, 48 |
| 4T1 | Murine Mammary Carcinoma | Varies | Not Specified |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect of Fisetin on Cell Cycle Distribution in A431 Cells
| Fisetin Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | Not Specified | Not Specified | Not Specified |
| 5-80 | Increase | Decrease | Increase |
Detailed Experimental Protocols
Understanding the methodologies employed in studying Fisetin's mechanism of action is crucial for replicating and building upon existing research.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of Fisetin on cancer cells.
-
Methodology:
-
Human epidermoid carcinoma A431 cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of Fisetin (e.g., 5-80 µM) for different time points (e.g., 24 and 48 hours).
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
Clonogenic Assay
-
Objective: To assess the long-term proliferative potential of cancer cells after Fisetin treatment.
-
Methodology:
-
A431 cells are treated with Fisetin for a specified period.
-
After treatment, a known number of cells are seeded in a new culture dish and allowed to grow for a period of 1-3 weeks.
-
The resulting colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The number of colonies formed is indicative of the cells' ability to proliferate and form a colony.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of Fisetin on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
A431 cells are treated with Fisetin for a specified time.
-
Cells are harvested, washed, and fixed in ethanol.
-
The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting data is used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Methodology:
-
A431 cells are treated with Fisetin.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, PARP).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager.
-
Signaling Pathways Modulated by Fisetin
Fisetin's induction of apoptosis and cell cycle arrest is mediated by its influence on several critical signaling pathways.
The Intrinsic Apoptotic Pathway
Fisetin activates the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors into the cytoplasm.
Caption: Fisetin-induced intrinsic apoptosis pathway.
G2/M Cell Cycle Arrest Pathway
Fisetin can induce cell cycle arrest at the G2/M checkpoint, preventing cells from entering mitosis. This is often associated with alterations in the expression of key cell cycle regulatory proteins.
Caption: Fisetin-induced G2/M cell cycle arrest.
Experimental Workflow for Investigating Fisetin's Mechanism of Action
The following diagram illustrates a typical experimental workflow for elucidating the molecular mechanisms of Fisetin.
Caption: Experimental workflow for Fisetin research.
Fisetin demonstrates significant potential as an anti-cancer agent, primarily through its ability to induce apoptosis and cell cycle arrest in malignant cells. Its mechanism of action involves the modulation of key signaling pathways, including the intrinsic apoptotic pathway and the G2/M cell cycle checkpoint. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of Fisetin as a therapeutic agent. Future studies should continue to explore its efficacy in various cancer models and its potential for synergistic combinations with existing cancer therapies.
References
Unveiling the Biological Activities of Fissistigine A: A Review of Current Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigine A is a naturally occurring alkaloid that has been isolated from plants belonging to the Fissistigma genus. Specifically, it has been identified in the stems of Fissistigma tungfangense and Fissistigma oldhamii[1][2][3]. Chemically, it is classified as a morphinandienone alkaloid[1][4]. While the body of research on this compound is currently limited, initial studies have begun to shed light on its potential therapeutic applications. This technical guide synthesizes the available scientific data on the biological activity of this compound.
Anti-Rheumatoid Arthritis Activity
The most significant biological activity reported for this compound to date is its potential in the management of rheumatoid arthritis. This has been demonstrated through its anti-proliferative effects on synoviocytes, the cells that form the synovial membrane of joints and play a key role in the pathogenesis of rheumatoid arthritis.
An in-vitro study investigating the anti-proliferative effects of this compound on synoviocytes yielded the following quantitative data:
| Compound | Target Cells | Endpoint | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound | Synoviocytes | Proliferation | 114.6 | Methotrexate | 112.8 |
Table 1: In-vitro anti-proliferative activity of this compound.[2]
The half-maximal inhibitory concentration (IC50) of this compound was found to be 114.6 µM, a potency comparable to that of methotrexate, a commonly used drug for the treatment of rheumatoid arthritis[2]. This finding suggests that this compound may hold promise as a lead compound for the development of new anti-rheumatoid arthritis therapies.
Experimental Protocols
Due to the limited published research on this compound, detailed experimental protocols for a wide range of assays are not available. The primary reported activity is based on an in-vitro anti-proliferative assay. A general workflow for such an assay is outlined below.
Figure 1. Generalized workflow for determining the anti-proliferative effects of a compound on synoviocytes.
Signaling Pathways
Currently, there is no published data detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate the molecular mechanisms underlying its observed anti-proliferative effects on synoviocytes.
Future Directions
The existing data, although sparse, highlights this compound as a compound of interest for further investigation, particularly in the context of inflammatory autoimmune diseases like rheumatoid arthritis. Future research should focus on:
-
Elucidating the Mechanism of Action: Investigating the specific signaling pathways and molecular targets through which this compound exerts its anti-proliferative effects.
-
In-vivo Studies: Evaluating the efficacy and safety of this compound in animal models of rheumatoid arthritis.
-
Broader Bioactivity Screening: Exploring other potential biological activities of this compound, such as anti-inflammatory, analgesic, and anticancer effects.
This compound is a morphinandienone alkaloid with demonstrated in-vitro anti-proliferative activity against synoviocytes, suggesting its potential as a therapeutic agent for rheumatoid arthritis. However, the scientific literature on this compound is in its nascent stages. Comprehensive studies are necessary to fully understand its pharmacological profile, mechanism of action, and therapeutic potential. As more research is conducted, a clearer picture of the biological activities of this compound will emerge, potentially paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. [PDF] Fissistigma genus – a review on phytochemistry and pharmacological activities | Semantic Scholar [semanticscholar.org]
Fissistigmine A: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fissistigmine A, a novel morphinandienone alkaloid isolated from the medicinal plant Fissistigma tungfangense, has emerged as a compound of interest due to its potential therapeutic activities. This document provides an in-depth technical guide on Fissistigmine A, consolidating the current scientific literature. It covers the compound's chemical properties, isolation, and biological activities, with a focus on its anti-inflammatory potential. Detailed experimental protocols, quantitative data, and proposed signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
Fissistigmine A is a unique morphinandienone alkaloid characterized by a cleavage of the C-9–N-17 bond, a feature that distinguishes it from many other alkaloids in its class.[1] Its chemical structure was elucidated through extensive spectroscopic analysis.
Table 1: Chemical and Physical Properties of Fissistigmine A
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₄ | Zhou et al., 2019 |
| Molecular Weight | 325.36 g/mol | Zhou et al., 2019 |
| Class | Morphinandienone Alkaloid | [1] |
| Appearance | Yellowish gum | Zhou et al., 2019 |
| Optical Rotation | [α]D²⁰ +8.3 (c 0.12, MeOH) | Zhou et al., 2019 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Fissistigmine A (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 128.5 | 6.75 (s) |
| 2 | 110.2 | 6.68 (s) |
| 3 | 147.8 | |
| 4 | 145.9 | |
| 4a | 129.7 | |
| 4b | 45.9 | 3.15 (d, 18.0) |
| 5 | 29.5 | 2.25 (m), 2.65 (m) |
| 6 | 42.1 | 2.05 (m), 2.45 (m) |
| 7 | 208.1 | |
| 8 | 143.5 | 7.01 (d, 10.2) |
| 8a | 132.1 | |
| 9 | 151.3 | 6.20 (d, 10.2) |
| 12 | 53.2 | 3.50 (t, 6.0) |
| 13 | 31.8 | 2.80 (t, 6.0) |
| 15 | 169.5 | |
| 16 | 21.4 | 2.10 (s) |
| N-CH₃ | 40.5 | 2.48 (s) |
| 3-OCH₃ | 56.1 | 3.88 (s) |
| 4-OCH₃ | 56.0 | 3.85 (s) |
Data sourced from Zhou et al., 2019.
Isolation and Purification
Fissistigmine A was first isolated from the stems of Fissistigma tungfangense. The following is a representative protocol for its isolation, based on established methods for alkaloid extraction from Fissistigma species.
Experimental Protocol: Isolation of Fissistigmine A
-
Plant Material and Extraction:
-
Air-dried and powdered stems of Fissistigma tungfangense (5 kg) are extracted with 95% ethanol (3 x 15 L) at room temperature.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.
-
The acidic aqueous layer is then basified with NH₃·H₂O to pH 9-10 and extracted with chloroform.
-
The chloroform extract, containing the crude alkaloids, is concentrated in vacuo.
-
-
Chromatographic Separation:
-
The crude alkaloid fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (e.g., 100:0 to 90:10).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing Fissistigmine A are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Fissistigmine A.
-
Synthesis
To date, a total synthesis of Fissistigmine A has not been reported in the scientific literature. However, a plausible biogenetic pathway has been proposed, suggesting its formation from the precursor (+)-sebiferine through hydrolysis and subsequent dehydration, leading to the characteristic cleavage of the C-9–N-17 bond. The synthesis of related morphinandienone alkaloids typically involves multi-step sequences, often employing key reactions such as Pictet-Spengler condensation, oxidative coupling, and various functional group manipulations. A hypothetical synthetic approach could involve the asymmetric synthesis of a suitably substituted benzylisoquinoline precursor, followed by an intramolecular oxidative coupling to form the morphinandienone core.
Biological Activities and Mechanism of Action
The primary reported biological activity of Fissistigmine A is its inhibitory effect on the proliferation of synoviocytes, which are key cells involved in the pathogenesis of rheumatoid arthritis.
Table 3: In Vitro Biological Activity of Fissistigmine A
| Assay | Cell Line/Target | Activity | IC₅₀ (μM) | Reference |
| Anti-proliferative | Human fibroblast-like synoviocytes (HFLS) | Inhibition of proliferation | 114.6 ± 2.2 | [1] |
This anti-proliferative activity is comparable to that of methotrexate, a commonly used drug for rheumatoid arthritis, which exhibited an IC₅₀ of 112.8 μM in the same study.
Proposed Mechanism of Action
While the precise molecular mechanism of Fissistigmine A's anti-proliferative and potential anti-inflammatory effects has not been elucidated, the activity of other alkaloids in inflammatory conditions suggests potential signaling pathways that may be involved. It is hypothesized that Fissistigmine A may exert its effects through the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are implicated in the pathophysiology of rheumatoid arthritis.
Caption: Proposed mechanism of Fissistigmine A's anti-proliferative effect.
Experimental Protocol: Synoviocyte Proliferation Assay (MTT Assay)
The anti-proliferative activity of Fissistigmine A on human fibroblast-like synoviocytes (HFLS) can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture:
-
HFLS are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of Fissistigmine A (e.g., 0, 10, 50, 100, 200 μM) and a positive control (e.g., methotrexate).
-
After 48 hours of incubation, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition versus the concentration of Fissistigmine A.
-
Caption: A generalized workflow for the MTT assay to determine cell proliferation.
Future Perspectives
Fissistigmine A represents a promising lead compound for the development of novel anti-inflammatory agents, particularly for the treatment of rheumatoid arthritis. However, further research is imperative to fully understand its therapeutic potential. Key areas for future investigation include:
-
Total Synthesis: The development of a robust and efficient total synthesis of Fissistigmine A will be crucial for producing sufficient quantities for further pharmacological studies and for the generation of analogues with improved activity and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by Fissistigmine A. This should include investigations into its effects on the NF-κB and MAPK pathways, as well as cytokine profiling to determine its impact on the expression of key inflammatory mediators.
-
In Vivo Efficacy: Preclinical studies in animal models of rheumatoid arthritis are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of Fissistigmine A.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of Fissistigmine A analogues will help to identify the key structural features required for its anti-proliferative and anti-inflammatory activity, paving the way for the design of more potent and selective compounds.
Conclusion
Fissistigmine A is a novel morphinandienone alkaloid with demonstrated in vitro anti-proliferative activity against synoviocytes. Its unique chemical structure and promising biological activity make it an attractive candidate for further investigation in the context of anti-inflammatory drug discovery. This technical guide provides a comprehensive overview of the current knowledge on Fissistigmine A and outlines the necessary future research directions to translate this initial discovery into a potential therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fissistigine A and related alkaloids, a promising class of natural products with diverse pharmacological activities. This document consolidates key information on their isolation, synthesis, biological effects, and mechanisms of action, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Introduction
This compound is a notable oxoaporphine alkaloid, also identified as calycinine and fissoldine, originally isolated from plants of the Fissistigma genus, which belongs to the Annonaceae family. It is crucial to distinguish this compound from a distinct morphinandienone alkaloid also named fissistigmine A, which has demonstrated significant anti-rheumatoid arthritis properties. The broader family of Fissistigma alkaloids encompasses a variety of structurally related compounds, including aporphines and morphinandienones, which have attracted scientific interest due to their potential as anticancer and anti-inflammatory agents.
Quantitative Biological Activity
The biological activities of this compound and related alkaloids have been evaluated in various in vitro models. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentrations (IC50), to facilitate a comparative analysis of their potency.
Table 1: Cytotoxic Activity of Fissistigma Alkaloids Against Cancer Cell Lines
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| (R)-1,2-methylenedioxy-3,9-dimethoxy-11-hydroxy-N-carbamoyl-noraporphine | HL-60 (Human promyelocytic leukemia) | Cytotoxic | 8.4 | [1] |
| HELA (Human cervical cancer) | Cytotoxic | 5.2 | [1] | |
| 3,10,11-trimethoxy-1,2-methylenedioxy-7-oxoaporphine | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | 3.7 | [1] |
| 4',5'-dimethoxy-2'-hydroxy-3',6'-quinodihydrochalcone | HEPG2 (Human liver carcinoma) | Cytotoxic | 10.8 | [1] |
| Aristolactam B | HCT-15 (Human colorectal adenocarcinoma) | Antiproliferative | 5.5 | [2] |
| Aristolactam B | XF 498 (Human CNS cancer) | Antiproliferative | 0.84 | [2] |
| Aristolactam B | SK-OV-3 (Human ovarian cancer) | Antiproliferative | 8.3 | [2] |
| Aristolactam B | A549 (Human lung carcinoma) | Antiproliferative | 23.2 | [2] |
| Calycinine (this compound) | - | Less cytotoxic than xylopine | - | [2] |
Table 2: Anti-inflammatory and Immunomodulatory Activity
| Compound | Target/Assay | Activity | IC50 (µM) | Reference |
| Fissistigmine A | Synoviocyte Proliferation | Anti-proliferative | 114.6 | [3][4] |
| Methotrexate (Reference) | Synoviocyte Proliferation | Anti-proliferative | 112.8 | [3][4] |
| Z23 (N-caffeoyl O-methyltyramine) | Concanavalin A-induced splenocyte proliferation | Immunosuppressive | 6.22 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, synthesis, and biological evaluation of this compound and related alkaloids.
Isolation of Aporphine Alkaloids from Fissistigma oldhamii
The following is a general procedure for the isolation of aporphine alkaloids from the stems and leaves of Fissistigma oldhamii.[3][5]
-
Extraction: The air-dried and powdered plant material (stems and leaves) is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in 0.5% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components. The acidic aqueous layer is then basified with 10% NH4OH to a pH of 9-10 and extracted with chloroform to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on a silica gel column.
-
Gradient Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff’s reagent.
-
Further Purification: Fractions containing compounds of interest are combined and further purified using additional chromatographic techniques such as Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.
-
Structure Elucidation: The structures of the isolated alkaloids are determined by spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Infrared (IR), and Ultraviolet (UV) spectroscopy.
General Synthetic Approach for Oxoaporphine Alkaloids
The total synthesis of oxoaporphine alkaloids like this compound can be achieved through multi-step synthetic routes. A common strategy involves the construction of the core aporphine skeleton followed by oxidation.[6][7]
-
Biaryl Coupling: The synthesis often commences with a biaryl coupling reaction, for instance, a Suzuki or Ullmann coupling, to connect two appropriately substituted aromatic precursors.
-
Formation of the Tetrahydroisoquinoline Core: The resulting biaryl compound is then elaborated to form the tetrahydroisoquinoline core structure. This can be achieved through reactions like the Pictet-Spengler or Bischler-Napieralski reaction.
-
Intramolecular Cyclization: An intramolecular cyclization reaction, often palladium-catalyzed, is then employed to form the characteristic tetracyclic aporphine ring system.
-
Oxidation to Oxoaporphine: The final step involves the oxidation of the aporphine core to the corresponding oxoaporphine. This can be accomplished using various oxidizing agents, such as Fremy's salt.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[8][9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period, typically 24, 48, or 72 hours. Control wells include untreated cells and cells treated with a vehicle control.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10][11]
-
Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Measurement: The absorbance of the colored solution is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value can then be determined.
Synoviocyte Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of a compound on fibroblast-like synoviocytes (FLS), which are key cells in the pathogenesis of rheumatoid arthritis.[12][13]
-
FLS Isolation and Culture: Fibroblast-like synoviocytes are isolated from synovial tissue obtained from patients with rheumatoid arthritis and cultured.
-
Cell Seeding: The FLS are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Fissistigmine A) for a defined period (e.g., 72 hours).
-
MTT Assay: The cell proliferation is measured using the MTT assay as described in section 3.3.
-
Data Analysis: The IC50 value for the inhibition of synoviocyte proliferation is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and related aporphine alkaloids exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.
Apoptosis Induction via the PI3K/Akt Signaling Pathway
Several aporphine alkaloids, such as crebanine, have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [Studies on the aporphine alkaloids from Fissistigma oldhamii (Hemsl.) Merr] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 11. Antioxidant, Anti-Inflammatory, and Multidrug Resistance Modulation Activity of Silychristin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miR-155 promotes fibroblast-like synoviocyte proliferation and inflammatory cytokine secretion in rheumatoid arthritis by targeting FOXO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of fibroblast-like synoviocyte proliferation by macrophage migration inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Fissistigmine A: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 70420-58-5
Fissistigmine A is a naturally occurring alkaloid that has demonstrated potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific data on Fissistigmine A, including its chemical properties, biological activity, and the experimental context of these findings. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Chemical and Physical Properties
Fissistigmine A is an alkaloid that has been isolated from several plant species, including Fissistigma glaucescens, Fissistigma oldhamii, and Goniothalamus amuyon[1]. The fundamental chemical and physical properties of Fissistigmine A are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 70420-58-5 | [2] |
| Molecular Formula | C₁₈H₁₇NO₄ | [2] |
| Molecular Weight | 311.33 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | ≥98% (as determined by HPLC) | [2] |
| Storage | 2-8°C, sealed, in a ventilated, dry environment | [2] |
Biological Activity
The primary reported biological activity of Fissistigmine A is its ability to inhibit the proliferation of synoviocytes. This activity suggests a potential therapeutic application in the treatment of rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and hyperplasia.
Inhibition of Synoviocyte Proliferation
In an in vitro study, Fissistigmine A was shown to inhibit the proliferation of synoviocytes with a half-maximal inhibitory concentration (IC₅₀) of 114.6 µM. This potency is comparable to that of methotrexate, a commonly used disease-modifying antirheumatic drug (DMARD), which exhibited an IC₅₀ of 112.8 µM in the same study.
| Compound | IC₅₀ (µM) | Cell Type | Assay Type |
| Fissistigmine A | 114.6 | Synoviocytes | Proliferation Inhibition Assay |
| Methotrexate | 112.8 | Synoviocytes | Proliferation Inhibition Assay |
Experimental Protocols
While the specific, detailed experimental protocol for the synoviocyte proliferation assay that yielded the IC₅₀ value for Fissistigmine A is not publicly available, a general methodology for such an assay is provided below. This protocol is based on standard practices for assessing the anti-proliferative effects of compounds on fibroblast-like synoviocytes (FLS) in the context of rheumatoid arthritis research.
General Synoviocyte Proliferation Inhibition Assay
1. Cell Culture:
-
Human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
RA-FLS are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of Fissistigmine A or a vehicle control (e.g., DMSO). Methotrexate is typically used as a positive control.
-
The cells are incubated with the compounds for a specified period, usually 48 to 72 hours.
3. Measurement of Proliferation:
-
Cell proliferation can be assessed using various methods, such as:
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
BrdU Incorporation Assay: Bromodeoxyuridine (BrdU), a synthetic thymidine analog, is added to the wells. During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA. The amount of incorporated BrdU is then quantified using an anti-BrdU antibody conjugated to an enzyme that catalyzes a colorimetric or chemiluminescent reaction.
-
4. Data Analysis:
-
The absorbance or luminescence values are plotted against the compound concentrations.
-
The IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%, is calculated using non-linear regression analysis.
Signaling Pathways in Rheumatoid Arthritis Pathogenesis
The inhibition of synoviocyte proliferation by Fissistigmine A suggests potential interference with signaling pathways that are crucial for the pathogenesis of rheumatoid arthritis. While the specific molecular targets of Fissistigmine A have not yet been elucidated, several key signaling pathways are known to be dysregulated in RA synoviocytes, leading to their hyperproliferation and the production of pro-inflammatory cytokines and matrix-degrading enzymes. These pathways represent potential targets for Fissistigmine A's therapeutic action.
Below are diagrams of major signaling pathways implicated in the hyperproliferation of synoviocytes in rheumatoid arthritis.
The diagram above illustrates how pro-inflammatory cytokines can activate downstream signaling cascades, including the NF-κB, MAPK, and JAK-STAT pathways, which converge in the nucleus to promote the transcription of genes involved in synoviocyte proliferation, inflammation, and ultimately, joint destruction. Fissistigmine A may exert its anti-proliferative effects by targeting one or more components within these pathways.
Future Directions
The current data on Fissistigmine A, while promising, is limited. To fully assess its therapeutic potential, further research is required in the following areas:
-
Total Synthesis and Analogue Development: The development of a robust synthetic route to Fissistigmine A would enable the production of larger quantities for further studies and facilitate the synthesis of analogues with potentially improved potency and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of Fissistigmine A within the relevant signaling pathways is crucial for understanding its mechanism of action and for rational drug design.
-
In Vivo Efficacy Studies: The anti-arthritic effects of Fissistigmine A need to be validated in animal models of rheumatoid arthritis to assess its in vivo efficacy, optimal dosing, and potential side effects.
-
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of Fissistigmine A, is essential for its further development as a drug candidate. This should include standard in vitro safety assays such as Ames testing for mutagenicity, hERG channel assays for cardiotoxicity, and cytochrome P450 inhibition assays to assess the potential for drug-drug interactions.
Conclusion
Fissistigmine A has emerged as a natural product with noteworthy in vitro activity against synoviocyte proliferation, suggesting its potential as a lead compound for the development of novel anti-rheumatic drugs. This technical guide summarizes the currently available information to support and guide future research and development efforts for this promising alkaloid. The provided data and experimental context aim to facilitate a deeper understanding of Fissistigmine A and to encourage further investigation into its therapeutic utility.
References
Fissistigine A: A Technical Overview for Drug Discovery Professionals
Fissistigine A , an aporphine alkaloid with the chemical formula C18H17NO4, has emerged as a compound of significant interest in the field of biomedical research. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its mechanisms of action, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is characterized by a molecular weight of 311.33 g/mol .[1] It is an alkaloid that has been isolated from plant species such as Fissistigma glaucescens, Fissistigma oldhamii, and Goniothalamus amuyon.[2] The unique structural features of this natural product contribute to its diverse biological profile, making it a compelling subject for further investigation.
| Property | Value | Source |
| Molecular Formula | C18H17NO4 | User-provided, confirmed by search |
| Molecular Weight | 311.33 g/mol | [1] |
| CAS Number | 70420-58-5 | [1] |
| Class | Aporphine Alkaloid | [2] |
| Natural Sources | Fissistigma glaucescens, Fissistigma oldhamii, Goniothalamus amuyon | [2] |
Biological Activity and Signaling Pathways
Initial literature screening did not yield in-depth information on specific, well-characterized signaling pathways for this compound. Further research is required to delineate its precise molecular targets and mechanisms of action. This section will be updated as more data becomes available.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are typically found within primary research articles. A generalized workflow for the isolation of such natural products is presented below. Specific assays to determine its biological activity would follow standard pharmacological and cell biology methodologies.
General Workflow for Natural Product Isolation
Caption: Generalized workflow for the isolation of this compound.
Future Directions
The current body of knowledge on this compound highlights its potential as a lead compound for drug discovery. Future research should focus on:
-
Elucidation of specific molecular targets and signaling pathways.
-
Comprehensive evaluation of its pharmacological and toxicological profile.
-
Synthesis of analogues to establish structure-activity relationships (SAR).
This foundational data will be critical in unlocking the full therapeutic potential of this compound and its derivatives.
Logical Relationship of Research Progression
Caption: Logical progression of this compound research.
References
A Technical Guide to the Solubility and Stability of Fissistigmine A
Disclaimer: As of November 2025, publicly available literature lacks specific quantitative data on the solubility and stability of Fissistigmine A. This guide, therefore, provides a comprehensive framework based on established principles and regulatory guidelines for characterizing novel pharmaceutical compounds, particularly natural product alkaloids. The methodologies described are intended to serve as a detailed roadmap for researchers, scientists, and drug development professionals to generate the necessary data for Fissistigmine A.
Introduction
Fissistigmine A, an alkaloid of interest, requires thorough physicochemical characterization to support its development as a potential therapeutic agent. Understanding its solubility and stability is fundamental to formulation development, manufacturing, storage, and ensuring its safety and efficacy. This technical guide outlines the standard experimental protocols for determining the solubility profile and intrinsic stability of a compound like Fissistigmine A, in accordance with International Council for Harmonisation (ICH) guidelines.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. It is typically assessed in a variety of solvents and pH conditions relevant to physiological and formulation contexts.
Experimental Protocol: Equilibrium Solubility Method
This protocol describes a standard shake-flask method to determine the equilibrium solubility of Fissistigmine A.
-
Materials and Equipment:
-
Fissistigmine A reference standard
-
Selection of solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400)
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)[1][2]
-
Syringe filters (e.g., 0.45 µm PTFE)
-
-
Procedure:
-
Add an excess amount of Fissistigmine A powder to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set at a specific temperature (e.g., 25°C and 37°C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can establish the minimum required duration.
-
After shaking, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of Fissistigmine A in the diluted filtrate using a validated stability-indicating HPLC method.
-
Repeat the experiment in triplicate for each solvent and temperature condition.
-
Data Presentation: Solubility Profile
The quantitative solubility data should be summarized in a clear, tabular format.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mol/L) |
| Purified Water | 25 | |||
| Purified Water | 37 | |||
| 0.1 M HCl (pH ~1.2) | 37 | |||
| pH 4.5 Acetate Buffer | 37 | |||
| pH 6.8 Phosphate Buffer | 37 | |||
| pH 7.4 Phosphate Buffer | 37 | |||
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Propylene Glycol | 25 | |||
| DMSO | 25 |
Visualization: Solubility Determination Workflow
The following diagram illustrates the general workflow for determining the solubility of Fissistigmine A.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment and Forced Degradation
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is a critical component of this assessment, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[3] These studies are crucial for developing and validating stability-indicating analytical methods.[4][5]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies should be performed on a single batch of Fissistigmine A, aiming for a target degradation of 5-20%.[3][6]
-
General Stock Solution Preparation: Prepare a stock solution of Fissistigmine A in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid and Base Hydrolysis:
-
Acid: Mix the stock solution with 0.1 M HCl. Store at room temperature or heat (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base: Mix the stock solution with 0.1 M NaOH. Store under the same conditions as the acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for acid samples, HCl for base samples), dilute to the target concentration with mobile phase, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature for a specified period, protected from light.
-
At each time point, withdraw an aliquot, dilute, and analyze.
-
-
Thermal Degradation:
-
Solution: Heat the stock solution at an elevated temperature (e.g., 70°C).
-
Solid State: Place Fissistigmine A powder in a controlled temperature oven (e.g., 80°C).
-
At specified time points, sample the solution or dissolve a weighed amount of the solid, dilute, and analyze.
-
-
Photolytic Degradation:
-
Expose the Fissistigmine A stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare samples for analysis.
-
-
Analysis: All stressed samples should be analyzed using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. This allows for the separation of degradants from the parent peak and for peak purity analysis.
Data Presentation: Forced Degradation Summary
Results should be tabulated to summarize the extent of degradation and the formation of impurities under each stress condition.
| Stress Condition | Parameters (Concentration, Temp., Duration) | % Assay of Fissistigmine A | % Degradation | Number of Degradants | Peak Area (%) of Major Degradant |
| Control | N/A | 100.0 | 0.0 | 0 | N/A |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | ||||
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | ||||
| Oxidation | 3% H₂O₂, RT, 24h | ||||
| Thermal (Solid) | 80°C, 48h | ||||
| Thermal (Solution) | 70°C, 48h | ||||
| Photolytic (Solid) | 1.2 million lux-h | ||||
| Photolytic (Solution) | 1.2 million lux-h |
Visualizations: Stability Testing Workflow and Potential Degradation Pathways
The following diagrams illustrate the stability testing process and hypothetical degradation pathways for an alkaloid structure.
Caption: Workflow for a Forced Degradation Study.
Given the lack of a publicly available structure for Fissistigmine A, the following diagram illustrates potential degradation sites on a representative indole alkaloid, Physostigmine, which contains functional groups susceptible to common degradation pathways.
Caption: General Degradation Pathways for Alkaloids.
Conclusion
This guide provides the essential experimental frameworks required to thoroughly characterize the solubility and stability of Fissistigmine A. By systematically applying these methodologies, researchers can generate the robust data necessary to understand the compound's physicochemical properties. This information is a prerequisite for advancing Fissistigmine A through the drug development pipeline, enabling rational formulation design, defining appropriate storage conditions, and ensuring the quality and regulatory compliance of the final drug product.
References
Fissistigmine A: Unveiling Potential Therapeutic Targets in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Fissistigmine A, also known as Calycinine, is a naturally occurring aporphine alkaloid. While specific research on Fissistigmine A is limited, its chemical classification places it within a group of compounds known for their significant biological activities, including potent cytotoxic and anti-cancer properties. This technical guide aims to provide an in-depth overview of the potential therapeutic targets of Fissistigmine A by examining the well-documented mechanisms of action of related aporphine alkaloids. This document will serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Potential Therapeutic Targets and Mechanisms of Action
Based on the established activities of aporphine alkaloids, the primary therapeutic potential of Fissistigmine A is anticipated to be in the field of oncology. The cytotoxic effects of this class of compounds are primarily mediated through the induction of programmed cell death (apoptosis) and the inhibition of key cell survival signaling pathways.
Induction of Apoptosis
Aporphine alkaloids are known to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a cascade of caspases that execute cell death.
Key molecular events include:
-
Modulation of Bcl-2 Family Proteins: Aporphine alkaloids can alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This shift in balance leads to increased mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption: Increased MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell.
Inhibition of Pro-Survival Signaling Pathways
Several key signaling pathways that promote cancer cell proliferation, survival, and metastasis are targeted by aporphine alkaloids.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Some aporphine alkaloids have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.[1]
-
NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Aberrant NF-κB activation is common in many cancers. Aporphine alkaloids can suppress NF-κB signaling, leading to decreased expression of anti-apoptotic genes and sensitization of cancer cells to apoptosis.[2]
Quantitative Data: Cytotoxicity of Aporphine Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) |
| Crebanine | Glioblastoma Multiforme (GBM) | Not specified, but demonstrated induction of apoptosis |
| Liriodenine | Ovarian Cancer (CAOV-3) | 37.3 |
| Various Aporphine Derivatives | Head and Neck Squamous Cell Carcinoma (HNSCC) | Significant reduction in cell viability |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
Caption: Conceptual pathway of Fissistigmine A-induced apoptosis.
Experimental Workflow
Caption: Workflow for evaluating Fissistigmine A's cytotoxic effects.
Experimental Protocols
The following are generalized protocols for key experiments to assess the therapeutic potential of a compound like Fissistigmine A.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of Fissistigmine A that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of dilutions of Fissistigmine A (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Fissistigmine A.
Methodology:
-
Cell Treatment: Treat cancer cells with Fissistigmine A at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of Fissistigmine A on the expression levels of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: Treat cells with Fissistigmine A, harvest, and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
While direct experimental data on Fissistigmine A is currently scarce, its classification as an aporphine alkaloid provides a strong rationale for investigating its potential as an anti-cancer agent. The likely mechanisms of action, involving the induction of apoptosis and inhibition of critical cell survival pathways, offer promising avenues for future research. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the systematic evaluation of Fissistigmine A and unlock its therapeutic potential in oncology. Further studies are warranted to elucidate its specific molecular targets and to quantify its efficacy in various cancer models.
References
Methodological & Application
Analytical Techniques for the Identification of Fissistigmine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigmine A is an aporphine alkaloid isolated from the plant Fissistigma oldhamii. This compound has demonstrated biological activity, including the inhibition of synoviocyte proliferation, suggesting its potential as an anti-inflammatory agent. Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of Fissistigmine A in various matrices, from crude plant extracts to purified samples. These application notes provide detailed protocols for the identification and analysis of Fissistigmine A using modern analytical techniques.
Chemical Structure of Fissistigmine A
Fissistigmine A is identified as compound 20 in studies of constituents from Fissistigma oldhamii.[1][2][3] The chemical structure is presented below:
(Image of the chemical structure of Fissistigmine A will be inserted here based on the referenced literature)
A visual representation of the chemical structure of Fissistigmine A is essential for understanding its properties and interpreting spectral data.
I. High-Performance Liquid Chromatography (HPLC) for Fissistigmine A Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of Fissistigmine A. Reverse-phase HPLC is particularly well-suited for the analysis of aporphine alkaloids.
Application Note:
This method describes the separation and quantification of Fissistigmine A in plant extracts and purified samples. The protocol is based on established methods for the analysis of alkaloids from Fissistigma oldhamii.
Experimental Protocol:
1. Instrumentation and Columns:
-
HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a Diode Array Detector (DAD) or UV detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B and equilibrate for 5-10 minutes before the next injection.
-
3. Flow Rate and Detection:
-
Flow Rate: 1.0 mL/min for HPLC; can be adjusted for UHPLC.
-
Detection Wavelength: Aporphine alkaloids typically exhibit UV absorbance maxima around 280 nm and 320 nm. Monitoring at these wavelengths is recommended for optimal sensitivity.[4]
-
Injection Volume: 10-20 µL
4. Sample Preparation:
-
Plant Material: Extract the dried and powdered plant material (e.g., stems of Fissistigma oldhamii) with a suitable solvent such as ethanol or methanol. An acid-base extraction can be employed to enrich the alkaloid fraction.[4]
-
Crude Extract/Fractions: Dissolve a known amount of the extract or fraction in the initial mobile phase composition or a compatible solvent (e.g., methanol).
-
Filtration: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection to prevent column clogging.
5. Data Analysis:
-
Identification of Fissistigmine A is based on the retention time compared to a purified reference standard.
-
Quantification is achieved by creating a calibration curve using a series of known concentrations of the Fissistigmine A standard.
Quantitative Data Summary: HPLC
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelengths | 280 nm and 320 nm |
| Injection Volume | 10 µL |
II. Mass Spectrometry (MS) for Fissistigmine A Identification
Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive detection of Fissistigmine A.
Application Note:
This protocol outlines the use of LC-MS/MS for the identification and structural confirmation of Fissistigmine A. The method is based on techniques used for the analysis of alkaloids in Fissistigma species.
Experimental Protocol:
1. Instrumentation:
-
A UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is ideal for high-resolution mass analysis.
2. Ionization and MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for aporphine alkaloids.
-
MS Scan Mode: Full scan mode (e.g., m/z 100-1000) to detect the molecular ion of Fissistigmine A.
-
Tandem MS (MS/MS): Product ion scans of the protonated molecular ion of Fissistigmine A are used to obtain fragmentation patterns for structural confirmation.
3. Data Analysis:
-
Molecular Ion: Determine the exact mass of the protonated molecule [M+H]⁺ of Fissistigmine A.
-
Fragmentation Pattern: The fragmentation of aporphine alkaloids often involves the loss of substituents from the aromatic rings and cleavage of the heterocyclic rings. The specific fragmentation pattern of Fissistigmine A should be compared with literature data or predicted based on its structure.
Quantitative Data Summary: Mass Spectrometry
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan (MS/MS) |
| Expected Ion | Protonated Molecule [M+H]⁺ |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like Fissistigmine A. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework.
Application Note:
This section provides a general protocol for acquiring NMR data for Fissistigmine A. The specific chemical shifts will be highly dependent on the exact structure.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve a purified sample of Fissistigmine A (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for the complete assignment of the structure.
3. Data Analysis:
-
The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to piece together the molecular structure. These data should be compared with published data for Fissistigmine A or related aporphine alkaloids.
Quantitative Data Summary: NMR Spectroscopy (Hypothetical)
Actual NMR data for Fissistigmine A needs to be obtained from relevant literature for a complete table.
| Nucleus | Chemical Shift Range (ppm) for Aporphine Alkaloids |
| ¹H | Aromatic: 6.0 - 8.5; Methoxyl: 3.5 - 4.0; Aliphatic: 2.0 - 4.5 |
| ¹³C | Aromatic/Olefinic: 100 - 160; Aliphatic: 20 - 70 |
IV. Experimental Workflow and Signaling Pathway
Experimental Workflow for Fissistigmine A Identification
The following diagram illustrates a typical workflow for the isolation and identification of Fissistigmine A from its natural source.
Postulated Signaling Pathway for Anti-Inflammatory Action of Fissistigmine A
Based on the known anti-inflammatory effects of aporphine alkaloids and the activity of Fissistigmine A on synoviocytes, a plausible mechanism of action involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
This proposed pathway suggests that Fissistigmine A may inhibit the activation of the IKK complex and MAPK kinases. This would prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. The inhibition of both NF-κB and MAPK pathways would lead to a downstream reduction in the expression of pro-inflammatory genes, ultimately mitigating inflammation and joint degradation. Further research is needed to validate this specific mechanism for Fissistigmine A.
References
Application Notes and Protocols for the Quantification of Fissistigmine A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigmine A is a bioactive aporphine alkaloid found in various plant species, particularly within the Annonaceae family. This class of compounds has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer activities. Accurate quantification of Fissistigmine A in plant extracts is crucial for phytochemical analysis, standardization of herbal products, and pharmacokinetic studies in drug development. These application notes provide detailed protocols for the quantification of Fissistigmine A using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with a summary of reported quantitative data and a discussion of its potential mechanism of action.
Quantitative Data of Fissistigmine A in Plant Extracts
To date, specific quantitative data for Fissistigmine A in various plant extracts remains limited in publicly available scientific literature. The table below will be updated as more research becomes available. Researchers are encouraged to use the provided protocols to determine the concentration of Fissistigmine A in their plant samples of interest.
| Plant Species | Plant Part | Extraction Method | Analytical Method | Concentration of Fissistigmine A | Reference |
| Mitrella kentii | Leaves, Bark | Methanol Extraction | HPLC-UV | Data Not Available | - |
| Meiogyne virgata | Not Specified | Not Specified | Not Specified | Data Not Available | - |
Note: The lack of specific quantitative data highlights the importance of applying the robust analytical methods detailed below to contribute to the body of knowledge on Fissistigmine A distribution in the plant kingdom.
Experimental Protocols
General Plant Material Preparation
-
Collection and Identification: Collect fresh plant material and have it taxonomically identified by a qualified botanist.
-
Drying: Air-dry the plant material in the shade at room temperature or use a lyophilizer to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Fissistigmine A
The following protocol describes a general solvent extraction method suitable for aporphine alkaloids. Optimization may be required depending on the plant matrix.
Materials:
-
Powdered plant material
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Ammonium hydroxide solution (25%)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1)
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of a chloroform-methanol mixture (9:1, v/v).
-
Basify the mixture with a few drops of ammonium hydroxide solution to a pH of 9-10 to ensure alkaloids are in their free base form for better extraction.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with the same solvent mixture.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Dissolve the resulting crude extract in a known volume of methanol for further analysis.
Diagram of the Fissistigmine A Extraction Workflow
Caption: A general workflow for the extraction of Fissistigmine A from plant material.
Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from validated methods for the quantification of similar alkaloids and should be validated for Fissistigmine A analysis.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the specific λmax of Fissistigmine A if determined)
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1 mg of Fissistigmine A reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.
-
Sample Solution: Dilute the crude plant extract with methanol to a concentration expected to fall within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: (To be optimized for Fissistigmine A)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive ESI
-
MS/MS Parameters: The precursor ion (the molecular ion of Fissistigmine A, [M+H]⁺) and product ions need to be determined by direct infusion of a standard solution. Multiple Reaction Monitoring (MRM) transitions should be optimized for quantification.
Sample Preparation: Similar to the HPLC-UV method, but samples may require further cleanup using Solid Phase Extraction (SPE) to minimize matrix effects.
Method Validation: The LC-MS/MS method must be validated for linearity, accuracy, precision, LOD, LOQ, and matrix effects.
Potential Signaling Pathways of Fissistigmine A
While the specific molecular targets and signaling pathways of Fissistigmine A are not yet fully elucidated in the available scientific literature, the anticancer activity of other aporphine alkaloids suggests potential mechanisms of action. Aporphine alkaloids are known to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Based on the known activities of similar compounds, a hypothetical signaling pathway for the anticancer effects of Fissistigmine A is proposed below. This diagram represents a generalized pathway and requires experimental validation for Fissistigmine A.
Hypothetical Anticancer Signaling Pathway of Fissistigmine A
Caption: A hypothetical signaling pathway for the anticancer activity of Fissistigmine A.
This proposed pathway suggests that Fissistigmine A may inhibit the PI3K/Akt/mTOR signaling cascade, a key pathway in cell proliferation and survival that is often dysregulated in cancer. Furthermore, it may promote apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade. It is imperative that further research be conducted to validate these potential mechanisms of action.
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate quantification of Fissistigmine A in plant extracts. The use of validated HPLC-UV and LC-MS/MS methods will enable researchers to generate reliable data for phytochemical studies, quality control of herbal products, and preclinical development of Fissistigmine A as a potential therapeutic agent. Further investigation into the quantitative distribution of Fissistigmine A in the plant kingdom and the elucidation of its specific molecular targets and signaling pathways are critical next steps in realizing its full therapeutic potential.
Application Notes and Protocols for Fissistigmine A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigmine A is a morphinandienone alkaloid isolated from plants of the Fissistigma genus. As a member of the broader class of aporphine alkaloids, it is recognized for its potential cytotoxic and anticancer properties. While research specifically on Fissistigmine A is still emerging, studies on related compounds and the aporphine alkaloid class as a whole suggest a mechanism of action involving the induction of apoptosis and modulation of key cellular signaling pathways. These notes provide a summary of the available data on Fissistigmine A and its analogs, along with standardized protocols for evaluating its anticancer effects in cell lines.
Quantitative Data
The cytotoxic effects of Fissistigmine A and its related compounds have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that limited direct data for Fissistigmine A is available, and data from closely related derivatives are included for a broader perspective.
Table 1: IC50 Values of Fissistigmine A and Related Compounds in Various Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fissitungfine B derivative (4g) | HeLa | Cervical Cancer | 3.82 ± 0.56 | [1][2] |
| Fissitungfine B derivative (4g) | MCF-7 | Breast Cancer | 5.53 ± 0.68 | [1][2] |
| Fissitungfine B derivative (4g) | A-549 | Lung Cancer | 4.55 ± 0.53 | [1][2] |
| Fissistigmine A (Calycinine) | P388 | Leukemia | 9.4 | [3][4] |
| Fissistigmine A | Synoviocytes | Not Applicable (Rheumatoid Arthritis Model) | 114.6 ± 2.2 |
Mechanism of Action
While the precise molecular mechanisms of Fissistigmine A in cancer cells are not yet fully elucidated, the broader class of aporphine alkaloids is known to exert anticancer effects through the induction of programmed cell death (apoptosis) and interference with key signaling pathways that promote cancer cell proliferation and survival.
A proposed general mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Aporphine alkaloids are thought to inhibit this pathway, leading to a downstream cascade that results in apoptosis.
Signaling Pathway Diagram
References
Fissistigmine A: Application Notes and Protocols for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigmine A is an alkaloid isolated from the plant Fissistigma oldhamii, a traditional herbal medicine used in China to treat inflammatory conditions such as rheumatic syndromes and osteoarthritis. Emerging research has highlighted the potential of Fissistigmine A as an anti-inflammatory agent. Notably, studies have demonstrated its ability to inhibit the proliferation of synoviocytes, key cells involved in the pathogenesis of rheumatoid arthritis. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of Fissistigmine A.
While the precise molecular mechanisms of Fissistigmine A are still under investigation, related compounds from Fissistigma oldhamii have been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. This suggests that Fissistigmine A may exert its anti-inflammatory effects through similar pathways. The following protocols are designed to enable the comprehensive evaluation of Fissistigmine A's anti-inflammatory activity and to elucidate its mechanism of action.
Data Presentation
The following table summarizes the available quantitative data on the anti-inflammatory and related activities of Fissistigmine A and other relevant compounds.
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| Fissistigmine A | Synoviocyte Proliferation | In vitro | 114.6 µM | [1] |
| Fissindoalka B | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 2.52 ± 0.18 µM | [2] |
| Fissindoalka C | Nitric Oxide (NO) Production | RAW264.7 Macrophages | 2.33 ± 0.16 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the anti-inflammatory effects of Fissistigmine A are provided below.
Protocol 1: Inhibition of Fibroblast-Like Synoviocyte (FLS) Proliferation
This protocol is designed to assess the inhibitory effect of Fissistigmine A on the proliferation of fibroblast-like synoviocytes, which are key players in the progression of rheumatoid arthritis.
Materials:
-
Rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Fissistigmine A
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RA-FLS in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Fissistigmine A in complete DMEM.
-
Remove the medium from the wells and add 100 µL of the Fissistigmine A dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol measures the effect of Fissistigmine A on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
DMEM with 10% FBS, penicillin, and streptomycin
-
Fissistigmine A
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO2) standard solution
-
96-well plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of Fissistigmine A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using NaNO2 to determine the nitrite concentration in the samples.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol outlines the measurement of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in the supernatant of stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW264.7 cells
-
DMEM and supplements
-
Fissistigmine A
-
LPS
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of Fissistigmine A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol is used to investigate the effect of Fissistigmine A on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation of key proteins.
Materials:
-
RAW264.7 cells or RA-FLS
-
Fissistigmine A
-
LPS or other appropriate stimulus (e.g., TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with Fissistigmine A for 1 hour.
-
Stimulate with LPS or TNF-α for the appropriate time (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by Fissistigmine A and the experimental workflows.
Caption: Putative inhibition of the NF-κB signaling pathway by Fissistigmine A.
Caption: Potential modulation of the MAPK signaling pathway by Fissistigmine A.
Caption: Experimental workflow for in vitro evaluation of Fissistigmine A.
References
Application Notes and Protocols for Fisetin and Physostigmine in Neurodegenerative Disease Models
Introduction:
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Research into therapeutic interventions has explored various natural and synthetic compounds. Among these, the flavonoid Fisetin and the alkaloid Physostigmine have shown significant promise in preclinical studies. These application notes provide an overview of their mechanisms of action, quantitative data from neurodegenerative disease models, and detailed experimental protocols for their use in research settings.
Fisetin: A Flavonoid with Neuroprotective Properties
Fisetin is a naturally occurring flavonoid found in various fruits and vegetables. It has garnered attention for its potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2]
Mechanism of Action:
Fisetin's neuroprotective effects are attributed to its ability to modulate multiple signaling pathways. It is known to:
-
Scavenge Reactive Oxygen Species (ROS): Fisetin directly neutralizes free radicals and enhances the intracellular antioxidant defense system, including glutathione.[1]
-
Activate Nrf2 Pathway: It promotes the nuclear translocation of Nrf2, a key regulator of antioxidant response elements, leading to the expression of cytoprotective genes.[1]
-
Modulate PI3K/Akt and ERK Signaling: Fisetin activates the PI3K/Akt and ERK signaling pathways, which are crucial for neuronal survival and synaptic plasticity.[1]
-
Inhibit NF-κB Activation: By suppressing the NF-κB pathway, fisetin reduces the production of pro-inflammatory cytokines.[1]
-
Maintain Mitochondrial Function: It helps in preserving mitochondrial integrity and function, which is often compromised in neurodegenerative diseases.[1]
Quantitative Data from Preclinical Models:
| Model System | Compound | Concentration/Dose | Key Findings | Reference |
| SH-SY5Y cells (in vitro) | Fisetin | Not Specified | Significantly lowered the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 protein. Effectively suppressed 6-OHDA-mediated activation of Caspase-3 and Caspase-9. | [2] |
| Animal Models of AD, PD, ALS (in vivo) | Fisetin | Not Specified | Restores proteasome activity. Improves cognitive functions and behavioral abnormalities. | [1] |
Experimental Protocols:
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of Fisetin to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fisetin (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of Fisetin (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 100 µM) or 6-OHDA to the wells (except for the control group) and incubate for another 24 hours.
-
Cell Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: Assessment of Nrf2 Activation
This protocol determines if Fisetin activates the Nrf2 antioxidant pathway.
Materials:
-
ARE-luciferase reporter cell line (e.g., stably transfected SH-SY5Y cells)
-
Fisetin
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Cell Treatment: Seed the ARE-luciferase reporter cells in a 96-well plate and treat with different concentrations of Fisetin for 6-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration and express it as fold induction over the vehicle control.
Signaling Pathway Diagram:
Caption: Fisetin's neuroprotective signaling pathways.
Physostigmine: An Acetylcholinesterase Inhibitor
Physostigmine is a parasympathomimetic plant alkaloid that acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[3] It has been utilized in research to investigate the role of the cholinergic system in cognitive function, particularly in the context of Alzheimer's disease.[3][4]
Mechanism of Action:
The primary mechanism of action of physostigmine is the inhibition of AChE.[3] By preventing the degradation of acetylcholine, it increases the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a significant loss of cholinergic neurons.
Quantitative Data from Preclinical Models:
| Model System | Compound | Concentration/Dose | Key Findings | Reference |
| In Vitro Assay | Physostigmine | Variable | Reversible inhibition of acetylcholinesterase (AChE). | [3] |
| Animal Model of AD (Kainic acid-induced cortical depletion) | Physostigmine | Not Specified | Reversed impairment in retention of a passive avoidance task. | [4] |
| Alzheimer's Patients | Oral Physostigmine | Not Specified | Clinically meaningful improvement in a subgroup of patients. | [4] |
| Alzheimer's Patients | Intravenous Physostigmine | Not Specified | Significant improvement in word recognition ability. | [4] |
Experimental Protocols:
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol measures the ability of Physostigmine to inhibit AChE activity.[3]
Materials:
-
Purified AChE
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Physostigmine (stock solution in a suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATC, DTNB, and various dilutions of Physostigmine in phosphate buffer.
-
Assay Setup: In a 96-well plate, add:
-
Phosphate buffer
-
DTNB solution
-
Physostigmine solution (or vehicle for control)
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Enzyme Addition: Add the AChE solution to each well.
-
Reaction Initiation: Start the reaction by adding the ATC substrate.
-
Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition for each Physostigmine concentration and determine the IC₅₀ value.
Protocol 2: Morris Water Maze for Assessing Spatial Memory in an Animal Model of AD
This protocol evaluates the effect of Physostigmine on spatial learning and memory in a rodent model of Alzheimer's disease.[3]
Materials:
-
Rodent model of AD (e.g., scopolamine-induced amnesia or transgenic mice)
-
Morris water maze apparatus (a circular pool with an escape platform)
-
Video tracking software
-
Physostigmine solution for injection
Procedure:
-
Animal Dosing: Administer Physostigmine (or vehicle) to the animals (e.g., intraperitoneally) 30 minutes before the test.
-
Acquisition Phase (Learning):
-
For 4-5 consecutive days, conduct 4 trials per day for each animal.
-
Place the animal in the water at different starting positions.
-
Allow the animal to swim and find the hidden platform.
-
Record the escape latency (time to find the platform) and path length.[3]
-
-
Probe Trial (Memory Test):
-
On the day after the last acquisition day, remove the platform.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location.[3]
-
-
Data Analysis: Compare the escape latencies, time in the target quadrant, and number of platform crossings between the Physostigmine-treated and control groups.
Experimental Workflow Diagram:
Caption: Workflow for assessing Physostigmine's cognitive effects.
References
- 1. The neuroprotective effects of fisetin, a natural flavonoid in neurodegenerative diseases: Focus on the role of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Recent Advances in the Neuroprotective Potentials of Fisetin against Diverse Insults in Neurological Diseases and the Underlying Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Animal models of Alzheimer's disease: behavior, pharmacology, transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fissistigmine A Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigmine A is a novel compound with potential therapeutic applications stemming from its anticipated biological activities, such as cholinesterase inhibition. Effective delivery of Fissistigmine A to its target site is crucial for maximizing its therapeutic efficacy and minimizing potential side effects. This document provides detailed application notes and experimental protocols for the development and characterization of various drug delivery systems for Fissistigmine A, including nanoparticles, liposomes, and micelles. The protocols and data presented are based on established methodologies for similar bioactive compounds and serve as a comprehensive guide for the formulation and evaluation of Fissistigmine A delivery platforms.
Nanoparticle-Based Drug Delivery Systems
Nanoparticles offer a versatile platform for drug delivery due to their ability to protect the encapsulated drug, control its release, and potentially target specific tissues. Polymeric nanoparticles, in particular, are widely explored for their biocompatibility and biodegradability.
Data Presentation: Polymeric Nanoparticles for Cholinesterase Inhibitors
The following table summarizes typical physicochemical properties of polymeric nanoparticles loaded with cholinesterase inhibitors, providing a benchmark for the development of Fissistigmine A-loaded nanoparticles.
| Formulation Code | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| RIV-PLGA NP (F1)[1] | PLGA/PVA | 61.2 ± 4.6 | 0.292 | -11.2 ± 1.2 | Not Reported |
| Surface-PEGylated NP[2] | PHM/PHM-PEG(2000) | Not Reported | Not Reported | Not Reported | Not Reported |
| Rivastigmine SLNs[3] | Solid Lipid | 138.22 ± 0.01 - 172.79 ± 0.23 | Not Reported | -24 ± 0.01 | 69.27 ± 0.22 |
| Biohybrid NPs[3] | Not Specified | Not Reported | Not Reported | Not Reported | 92 ± 1.2 |
Experimental Protocol: Preparation of Fissistigmine A-Loaded PLGA Nanoparticles
This protocol details the nanoprecipitation method for formulating Fissistigmine A-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[1]
Materials:
-
Fissistigmine A
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA and Fissistigmine A in acetone to prepare the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Add the organic phase dropwise into the aqueous PVA solution under continuous magnetic stirring.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Sonicate the nanoparticle suspension for 2-5 minutes to ensure homogeneity.
-
Centrifuge the suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for further analysis.
Experimental Protocol: Characterization of Nanoparticles
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
Encapsulation Efficiency and Drug Loading:
-
After centrifugation, collect the supernatant from the initial nanoparticle preparation.
-
Quantify the amount of free Fissistigmine A in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = ((Total Drug - Free Drug) / Total Drug) * 100
-
DL% = ((Total Drug - Free Drug) / Weight of Nanoparticles) * 100
-
Surface Morphology:
-
Place a drop of the diluted nanoparticle suspension on a clean stub and allow it to air dry.
-
Coat the stub with a thin layer of gold using a sputter coater.
-
Visualize the morphology of the nanoparticles using a Scanning Electron Microscope (SEM).
Liposome-Based Drug Delivery Systems
Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be modified to achieve sustained release and targeted delivery.
Data Presentation: Liposomal Formulations for Hydrophilic Drugs
This table presents typical characteristics of liposomal formulations for hydrophilic drugs, which can be used as a reference for Fissistigmine A-loaded liposomes.
| Liposome Type | Main Lipid Component | Particle Size (µm) | Entrapment Efficiency (%) | Key Finding |
| Control Liposomes[4] | Not Specified | ~130 | Lower than PEGylated | Exhibited sustained release |
| PEGylated Liposomes[4] | PEG-lipid | ~130 | Significantly increased | Slower release than control |
| DHSM-based Liposomes[5] | DHSM | Not Reported | High | Enhanced stability |
Experimental Protocol: Preparation of Fissistigmine A-Loaded Liposomes
This protocol describes the thin-film hydration method followed by extrusion for preparing Fissistigmine A-loaded liposomes.[6]
Materials:
-
Fissistigmine A
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform and Methanol mixture (2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve PC and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing Fissistigmine A by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm). This will produce unilamellar vesicles (LUVs).
-
Remove unencapsulated Fissistigmine A by dialysis or size exclusion chromatography.
Micelle-Based Drug Delivery Systems
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. Their hydrophobic core can encapsulate poorly water-soluble drugs like Fissistigmine A, while the hydrophilic shell provides stability in aqueous environments.
Data Presentation: Polymeric Micelles for Drug Delivery
The following table provides an overview of the characteristics of polymeric micelles used for drug delivery.
| Copolymer | Drug | Particle Size (nm) | Drug Release Profile | Key Feature |
| PHEA-EDA-Sq(17)-PS(80)[7] | Rivastigmine | Nanometric | Not specified | Internalized by neuroblastoma cells[7] |
| PEG-PLA/PCL/PLGA[8] | Doxorubicin | Not specified | ROS-sensitive | Biocompatible and biodegradable[8] |
| pH-sensitive copolymer[8] | Daunorubicin | 132 | 73% at pH 5.0, 13% at pH 7.4 | pH-responsive release[8] |
Experimental Protocol: Preparation of Fissistigmine A-Loaded Micelles
This protocol outlines the dialysis method for preparing Fissistigmine A-loaded polymeric micelles.
Materials:
-
Fissistigmine A
-
Amphiphilic block copolymer (e.g., PEG-PLGA)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure:
-
Dissolve the block copolymer and Fissistigmine A in DMF.
-
Add deionized water dropwise to the polymer/drug solution under stirring to induce micelle formation.
-
Transfer the solution to a dialysis bag.
-
Dialyze the solution against a large volume of deionized water for 24-48 hours with several changes of water to remove the organic solvent and unencapsulated drug.
-
Collect the micellar solution from the dialysis bag.
In Vitro and In Vivo Evaluation
A crucial step in the development of drug delivery systems is their evaluation in relevant biological models.
In Vitro Drug Release Study
Protocol:
-
Place a known amount of the Fissistigmine A-loaded formulation (nanoparticles, liposomes, or micelles) in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of Fissistigmine A in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Cell Viability Assay
Protocol:
-
Seed a suitable cell line (e.g., neuronal cells for neurodegenerative disease applications) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free Fissistigmine A and Fissistigmine A-loaded formulations.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT assay.
In Vivo Studies
In vivo studies in appropriate animal models are essential to evaluate the pharmacokinetics, biodistribution, and efficacy of the developed formulations.[9] These studies should be conducted in compliance with ethical guidelines for animal research. Key parameters to assess include:
-
Pharmacokinetics: Determine the plasma concentration-time profile of Fissistigmine A after administration of the formulation and compare it to the free drug.[4]
-
Biodistribution: Analyze the distribution of the drug and/or carrier in different organs at various time points.
-
Efficacy: Evaluate the therapeutic effect of the formulation in a relevant disease model.
Visualizations
Signaling Pathway
Caption: Cholinesterase inhibition by Fissistigmine A.
Experimental Workflow
Caption: Workflow for developing Fissistigmine A delivery systems.
Logical Relationships
Caption: Properties of an ideal Fissistigmine A delivery system.
References
- 1. Formulation and characterization of polymeric nanoparticle of Rivastigmine for effective management of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A nanoparticulate drug-delivery system for rivastigmine: physico-chemical and in vitro biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liposomes - Fujifilm Pharma [fujifilmpharma.com]
- 6. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphiphilic polyaspartamide copolymer-based micelles for rivastigmine delivery to neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Administration of Physostigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physostigmine is a reversible acetylcholinesterase (AChE) inhibitor that effectively increases the concentration of acetylcholine in the synaptic cleft.[1][2][3] By inhibiting the breakdown of acetylcholine, a key neurotransmitter involved in learning and memory, physostigmine has been widely used as a pharmacological tool in neuroscience research.[4][5] It readily crosses the blood-brain barrier, allowing for the investigation of central cholinergic pathways.[1][6] These application notes provide detailed protocols for the in vivo administration of physostigmine in rodent models, particularly in the context of cognitive neuroscience and preclinical studies for neurodegenerative diseases like Alzheimer's disease.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of physostigmine in common laboratory animal models.
Table 1: Recommended Dosages of Physostigmine for Cognitive Studies in Rodents
| Animal Model | Route of Administration | Dosage Range | Study Context | Reference |
| Mice | Intraperitoneal (i.p.) | 0.01 - 0.1 mg/kg | Avoidance learning enhancement | [9] |
| Intraperitoneal (i.p.) | 0.1 mg/kg | Reversal of hypoxia-induced cognitive dysfunction | [10] | |
| Intraperitoneal (i.p.) | 0.125 - 0.500 µMol/kg | Memory facilitation (passive avoidance) | [11] | |
| Rats | Intramuscular (i.m.) | 50 - 500 µg/kg | Dose-response of cholinesterase inhibition | [12] |
| Continuous Infusion (s.c.) | 0.0075 - 0.06 mg/kg/hr | Spatial memory in Alzheimer's model (water maze) | [13] | |
| Intravenous (i.v.) | 100 µg/kg | Pharmacokinetics and pharmacodynamics | [14] |
Table 2: Potential Adverse Effects of Physostigmine in Animal Models
| Adverse Effect | Observation | Species | Notes | Reference |
| Cholinergic Overstimulation | Tremors, hypersalivation, diarrhea, bradycardia, seizures | Rodents | Occurs at higher doses.[4] | [15] |
| Cardiopulmonary Effects | Minor increases in heart rate, aortic pressure, and pulmonary artery pressure | Pigs | Observed with continuous pulmonary arterial infusion. | [16] |
| General Toxicity | Lethality (LD50) | Mice | 3 mg/kg | [2] |
Experimental Protocols
Preparation of Physostigmine Solution for Injection
Materials:
-
Physostigmine salicylate (or hemisulfate) powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Light-protective covering (e.g., aluminum foil)
Procedure:
-
Accurately weigh the desired amount of physostigmine salt.
-
Dissolve the powder in sterile 0.9% saline to achieve the desired final concentration (e.g., 0.1 mg/mL).[4]
-
Vortex the solution until the physostigmine is completely dissolved.[4]
-
Prepare the solution fresh on the day of the experiment.[4]
-
Protect the solution from light using aluminum foil or an amber vial, as physostigmine is light-sensitive.[4]
In Vivo Administration Protocol: Intraperitoneal (i.p.) Injection in Mice for Cognitive Testing
This protocol is adapted from studies investigating the effects of physostigmine on memory and learning.[9][10]
Animal Model:
Procedure:
-
Handle the mice gently to minimize stress.
-
Administer the prepared physostigmine solution (e.g., 0.1 mg/kg) via intraperitoneal injection.[6]
-
The injection volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).
-
Administer the injection 30 minutes prior to the start of the behavioral task (e.g., object recognition test or Morris water maze).[6]
-
A control group should receive an equivalent volume of the vehicle (sterile 0.9% saline).
-
Closely monitor the animals for any adverse effects as listed in Table 2.
In Vivo Administration Protocol: Continuous Subcutaneous (s.c.) Infusion in Rats for Chronic Studies
This protocol is based on a study evaluating the long-term effects of physostigmine in a rat model of Alzheimer's disease.[13]
Animal Model:
-
Sprague-Dawley rats[4]
Materials:
-
Osmotic minipumps
-
Physostigmine solution prepared in sterile saline
-
Surgical supplies for implantation
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Load the osmotic minipumps with the physostigmine solution at a concentration calculated to deliver the desired dose (e.g., 0.0075 or 0.06 mg/kg/hr).[13]
-
Implant the osmotic minipump subcutaneously in the dorsal region of the rat.
-
The control group should be implanted with minipumps containing the vehicle.
-
Allow a recovery period before commencing behavioral testing.
-
The infusion will provide a continuous and steady release of physostigmine over the specified duration of the minipump (e.g., 7 or 14 days).
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of Physostigmine
Caption: Mechanism of physostigmine action in the cholinergic synapse.
Experimental Workflow for a Rodent Cognitive Enhancement Study
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 6. benchchem.com [benchchem.com]
- 7. Physostigmine for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physostigmine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of low doses of physostigmine on avoidance learning and EEG in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physostigmine reverses cognitive dysfunction caused by moderate hypoxia in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memory facilitation with posttrial injection of oxotremorine and physostigmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo dose response relationship between physostigmine and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous physostigmine infusion in rats with excitotoxic lesions of the nucleus basalis magnocellularis: effects on performance in the water maze task and cortical cholinergic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of physostigmine on the cardiopulmonary system of conscious pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Fissistigine A: A Potential Molecular Probe in Early-Stage Research
Chemical Properties and Identification
Fissistigine A is a naturally occurring alkaloid with the chemical formula C₁₈H₁₇NO₄ and a molecular weight of 311.33 g/mol .[2] Its unique chemical structure, characteristic of the aporphine alkaloid class, provides a foundation for its potential interactions with biological macromolecules.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (-)-calycinine, fissoldine |
| CAS Number | 70420-58-5 |
| Molecular Formula | C₁₈H₁₇NO₄ |
| Molecular Weight | 311.33 |
Current Understanding of Biological Activity
The biological activity of this compound is an emerging area of research. One study on a related compound, also named fissistigmine A, demonstrated inhibitory effects on the proliferation of synoviocytes, which are key cells involved in the pathology of rheumatoid arthritis. This finding suggests a potential anti-inflammatory or anti-proliferative role for this class of molecules.
| Compound | Assay | Cell Line | IC₅₀ |
| Fissistigmine A | Anti-proliferative effect | Synoviocytes | 114.6 ± 2.2 μM |
It is important to note that the "fissistigmine A" in the cited study may be a distinct compound from the this compound that is the primary subject of this note. Further clarification in the scientific literature is needed.
Proposed Experimental Workflow for Characterization as a Molecular Probe
Given the limited data, a systematic approach is required to characterize this compound as a molecular probe. The following workflow outlines key experimental stages.
Figure 1. A proposed experimental workflow for the characterization and development of this compound as a molecular probe.
Detailed Methodologies for Key Experiments
1. Phenotypic Screening: Cell Viability Assay
-
Objective: To assess the cytotoxic or anti-proliferative effects of this compound across a panel of relevant cell lines.
-
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in appropriate cell culture medium.
-
Replace the medium in the cell plates with the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add a viability reagent (e.g., MTT, PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells against the log of the this compound concentration.
-
2. Target Identification: Affinity Chromatography
-
Objective: To identify the protein targets of this compound from a complex biological sample.
-
Protocol:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization.
-
Covalently couple the this compound derivative to a solid support matrix (e.g., NHS-activated sepharose beads).
-
Prepare a cell lysate or tissue homogenate and clarify by centrifugation.
-
Incubate the protein lysate with the this compound-coupled beads to allow for binding of target proteins.
-
Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
-
Identify the eluted proteins by mass spectrometry (LC-MS/MS).
-
3. Signaling Pathway Analysis: Western Blot
-
Objective: To investigate the effect of this compound on specific signaling pathways modulated by its identified target.
-
Protocol:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target protein and downstream signaling molecules (e.g., phosphorylated kinases).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Potential Signaling Pathway Involvement
Given the preliminary data suggesting anti-proliferative effects, this compound could potentially modulate signaling pathways involved in cell cycle regulation, apoptosis, or inflammation. A hypothetical signaling pathway is depicted below.
Figure 2. A hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.
Conclusion
This compound represents an intriguing natural product with potential for development as a molecular probe. However, extensive research is required to elucidate its biological targets, mechanism of action, and to validate its utility in studying cellular processes. The protocols and workflows outlined here provide a roadmap for researchers to systematically investigate and unlock the potential of this compound in drug discovery and chemical biology.
References
Fissistigmine A in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigmine A is an aporphine alkaloid isolated from the plant Fissistigma oldhamii.[1] Current research on this natural product is in its nascent stages, with preliminary studies indicating potential therapeutic applications. To date, the primary biological activities identified for Fissistigmine A are the inhibition of 5α-reductase and antibacterial effects against Chlamydia psittaci.[1] While extensive high-throughput screening (HTS) data for Fissistigmine A is not yet publicly available, its distinct bioactivities suggest its potential as a valuable compound for screening campaigns aimed at discovering new therapeutic agents.
These application notes provide a framework for utilizing Fissistigmine A in HTS campaigns, focusing on its known biological targets. The protocols outlined below are designed to be adapted to standard HTS automation platforms.
High-Throughput Screening for 5α-Reductase Inhibitors
Application: Identification of novel inhibitors of 5α-reductase for potential therapeutic use in androgenic alopecia and benign prostatic hyperplasia. Fissistigmine A can be used as a reference compound in screens of larger chemical libraries.
Principle: The assay is based on the conversion of a fluorescent substrate by 5α-reductase. Inhibition of the enzyme by active compounds results in a decrease in the fluorescent signal.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of Fissistigmine A against 5α-reductase, which can serve as a benchmark for HTS hit validation.
| Compound | Target | IC50 (µM) | Source |
| Fissistigmine A | 5α-reductase | 191.9 | [1] |
Experimental Protocol: Homogeneous Fluorescence-Based Assay
1. Reagent Preparation:
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Enzyme Solution: Prepare a working solution of human recombinant 5α-reductase in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
- Substrate Solution: Prepare a fluorescent substrate solution in assay buffer.
- Cofactor Solution: Prepare a solution of NADPH in assay buffer.
- Test Compound: Prepare serial dilutions of Fissistigmine A and other test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
- Positive Control: A known 5α-reductase inhibitor (e.g., Finasteride).
- Negative Control: DMSO vehicle.
2. Assay Procedure (384-well format):
- Using an automated liquid handler, add 5 µL of the enzyme solution to each well of a 384-well microplate.
- Add 100 nL of the test compound, positive control, or negative control to the appropriate wells.
- Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Add 5 µL of the cofactor solution to all wells.
- Initiate the enzymatic reaction by adding 5 µL of the substrate solution to all wells.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
3. Data Analysis:
- Subtract the background fluorescence (wells with no enzyme) from all other measurements.
- Normalize the data to the positive and negative controls to calculate the percentage of inhibition.
- Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
HTS Workflow for 5α-Reductase Inhibition
Caption: Workflow for a fluorescence-based HTS assay to identify 5α-reductase inhibitors.
High-Throughput Screening for Antibacterial Activity
Application: Identification of novel antibacterial agents, particularly against intracellular bacteria like Chlamydia psittaci. Fissistigmine A can serve as a lead compound for further optimization.
Principle: A cell-based assay using a host cell line infected with a reporter strain of the target bacterium. Inhibition of bacterial growth by the test compound results in a decrease in the reporter signal (e.g., fluorescence or luminescence).
Experimental Protocol: Cell-Based Assay for Chlamydia Inhibition
1. Reagent and Cell Culture Preparation:
- Host Cells: Maintain a suitable host cell line (e.g., HeLa or McCoy cells) in appropriate culture medium.
- Bacterial Strain: Use a strain of Chlamydia expressing a fluorescent protein (e.g., GFP) or luciferase.
- Infection Medium: Culture medium with reduced serum and no antibiotics.
- Test Compound: Prepare serial dilutions of Fissistigmine A and other test compounds in DMSO.
- Positive Control: A known antibiotic effective against Chlamydia (e.g., Doxycycline).
- Negative Control: DMSO vehicle.
- Cytotoxicity Assay Reagent: A reagent to measure host cell viability (e.g., resazurin or a cell-permeant DNA dye).
2. Assay Procedure (384-well format):
- Seed host cells into 384-well, clear-bottom microplates and incubate overnight to form a monolayer.
- Treat the cells with 100 nL of the test compound, positive control, or negative control using an automated liquid handler.
- Infect the cells with the reporter strain of Chlamydia at a pre-determined multiplicity of infection (MOI).
- Centrifuge the plates briefly to facilitate infection.
- Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
- Measure the reporter signal (e.g., GFP fluorescence) using a high-content imager or plate reader.
- To assess cytotoxicity, add the cytotoxicity assay reagent and measure the corresponding signal according to the manufacturer's instructions.
3. Data Analysis:
- Normalize the reporter signal to the negative control to determine the percentage of bacterial inhibition.
- Normalize the cytotoxicity data to the negative control to determine the percentage of host cell viability.
- Identify compounds that show significant bacterial inhibition with minimal cytotoxicity to the host cells.
- Determine the IC50 for antibacterial activity and the CC50 for cytotoxicity.
HTS Workflow for Antibacterial Screening
Caption: Workflow for a cell-based HTS assay to identify antibacterial compounds against Chlamydia.
Signaling Pathways and Logical Relationships
Due to the limited research on Fissistigmine A, its precise molecular mechanisms and effects on specific signaling pathways have not been elucidated. The diagram below represents a logical workflow for hit characterization following a primary HTS campaign.
Caption: Logical workflow for the characterization and development of hits from a primary HTS campaign.
Disclaimer: The protocols and workflows described herein are intended as a guide and may require optimization based on the specific laboratory equipment, reagents, and cell lines used. It is recommended to perform initial validation experiments to ensure the robustness and reliability of the assays before initiating a large-scale screening campaign.
References
Physostigmine A: Application Notes and Protocols for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physostigmine, a parasympathomimetic plant alkaloid, is a well-characterized reversible inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] By inhibiting these enzymes, physostigmine effectively increases the concentration of acetylcholine at the cholinergic synapses, making it a valuable tool for studying the cholinergic nervous system and a therapeutic agent for various conditions.[2][3] Its ability to cross the blood-brain barrier allows for its use in treating central nervous system disorders.[2] These application notes provide detailed protocols for in vitro enzyme inhibition assays and summarize the quantitative data on physostigmine's inhibitory activity.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of physostigmine against acetylcholinesterase and butyrylcholinesterase has been determined across various species and experimental conditions. The following tables summarize the key quantitative data, including IC50 and Ki values.
| Enzyme | Species/Source | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) | Human | 0.117 ± 0.007 | [4] |
| Butyrylcholinesterase (BChE) | Human | 0.059 ± 0.012 | [4] |
| Acetylcholinesterase (AChE) | Electric Eel | - | [5] |
| Butyrylcholinesterase (BChE) | Horse Serum | 0.15 | [5] |
| Acetylcholinesterase (AChE) | Rat Brain | 0.61 | [6] |
| Acetylcholinesterase (AChE) | Rat Muscle | 0.37 | [6] |
Table 1: IC50 Values of Physostigmine for Cholinesterase Inhibition. The IC50 value represents the concentration of physostigmine required to inhibit 50% of the enzyme's activity.
| Enzyme | Inhibition Constant (Ki) | Reference |
| Cholinesterase | 3.11 x 10⁻⁸ M | [7] |
Table 2: Inhibition Constant (Ki) of Physostigmine. The Ki value is a measure of the binding affinity of physostigmine to the enzyme.
Signaling Pathway
Physostigmine exerts its effects by modulating the cholinergic signaling pathway. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. This leads to an accumulation of ACh, which can then bind to and activate both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron, thereby enhancing cholinergic neurotransmission.[2]
Caption: Cholinergic signaling pathway and the mechanism of action of Physostigmine.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method
This protocol describes a colorimetric method to determine the AChE inhibitory activity of physostigmine. The assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[8][9]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel[8]
-
Acetylthiocholine iodide (ATCI)[8]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[8]
-
0.1 M Sodium Phosphate Buffer, pH 8.0[8]
-
Physostigmine (test inhibitor)
-
Donepezil (positive control inhibitor)[8]
-
96-well clear, flat-bottom microplates[8]
-
Microplate reader capable of measuring absorbance at 412 nm[8]
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[8]
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[8]
-
DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[8]
-
ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.[8]
-
Inhibitor Solutions: Dissolve physostigmine and donepezil in DMSO to create stock solutions. Further dilute these stocks in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept low (<1%) to avoid affecting enzyme activity.[8]
Assay Procedure (96-well plate):
-
Plate Setup: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (known inhibitor), and test compounds at various concentrations.[8]
-
Reagent Addition:
-
To each well (except the blank), add 10 µL of the AChE working solution.[8]
-
Add 10 µL of the appropriate inhibitor dilution or vehicle (assay buffer with DMSO) to the corresponding wells.[8]
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[10]
-
Add 10 µL of 10 mM DTNB to the reaction mixture.[10]
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.[10][11]
-
Initiate Reaction: Start the reaction by adding 10 µL of 14 mM ATCI to each well.[10]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[12]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
Caption: Experimental workflow for the AChE inhibition assay using Ellman's method.
Cell-Based Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a cell-based assay using a human neuroblastoma cell line (e.g., SH-SY5Y) to evaluate the effect of physostigmine on AChE activity in a more physiologically relevant context.[13]
Materials and Reagents:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Physostigmine (test inhibitor)
-
Positive control inhibitor (e.g., Donepezil)
-
Assay buffer
-
Detection reagent (e.g., Amplite Red or a colorimetric substrate)[13]
-
96-well or 1536-well plates suitable for cell culture and fluorescence/absorbance reading[13]
-
Plate reader
Procedure:
-
Cell Culture: Culture the neuroblastoma cells according to standard protocols.
-
Cell Plating: Seed the cells into the microplate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Compound Addition:
-
Prepare serial dilutions of physostigmine and the positive control in the assay buffer.
-
Remove the culture medium from the wells and add the inhibitor solutions. Include a vehicle control (assay buffer with DMSO).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 1 hour) at 37°C in a CO2 incubator.[13]
-
Detection:
-
Measurement: Measure the fluorescence (e.g., excitation/emission at 544/590 nm for Amplite Red) or absorbance (e.g., 405 nm for a colorimetric assay) using a plate reader.[13]
Data Analysis:
The data analysis is similar to the in vitro Ellman's method, where the percentage of inhibition is calculated based on the fluorescence or absorbance readings, and the IC50 value is determined.
Caption: Workflow for a cell-based acetylcholinesterase inhibition assay.
References
- 1. physostigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. attogene.com [attogene.com]
- 4. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. THE MECHANISM OF ENZYME-INHIBITOR-SUBSTRATE REACTIONS : ILLUSTRATED BY THE CHOLINESTERASE-PHYSOSTIGMINE-ACETYLCHOLINE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. benchchem.com [benchchem.com]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fissistigine A Synthesis: Navigating the Uncharted Path to a Novel Alkaloid
A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals embarking on the synthesis of the novel morphinandienone alkaloid, Fissistigine A, this technical support center offers a guide to the potential synthetic landscape. It is important to note that as of late 2025, a specific, peer-reviewed total synthesis of this compound has not been published in scientific literature. The compound has been isolated from plants of the Fissistigma genus, and its unique structure presents an intriguing challenge for synthetic chemists.[1][2]
This guide, therefore, provides a framework based on established synthetic strategies for related morphinandienone alkaloids. It aims to anticipate potential challenges and offer troubleshooting advice for key transformations that would likely be employed in a synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Has the total synthesis of this compound been reported?
A1: No, as of our latest review of scientific literature, a complete total synthesis of this compound has not been published. Information is primarily available on its isolation from natural sources.[1][2]
Q2: What are the key structural features of this compound that a synthetic chemist should consider?
A2: this compound is a morphinandienone alkaloid with a unique cleavage of the C-9–N-17 bond, distinguishing it from many other members of this class.[1] Key features for synthetic planning include the core morphinan skeleton, the dienone system, and the specific stereochemistry of the molecule.
Q3: What general synthetic strategies are used for morphinandienone alkaloids?
A3: The synthesis of morphinandienone alkaloids often relies on biomimetic approaches that mimic the plant's biosynthetic pathway. A crucial step is typically an intramolecular phenol coupling reaction to form the characteristic bridged ring system.
Q4: What are the likely precursor molecules for a synthesis of this compound?
A4: A plausible synthetic approach would likely start from a benzylisoquinoline precursor, which is common in the biosynthesis and synthesis of related alkaloids. This precursor would already contain many of the necessary carbon and nitrogen atoms in the correct arrangement.
Troubleshooting Guide for Key Synthetic Steps
Since a specific synthetic route for this compound is not available, this troubleshooting guide addresses common issues that may arise during key transformations anticipated in its synthesis, based on the synthesis of other morphinandienone alkaloids.
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low yield in intramolecular phenol coupling | - Inefficient oxidative coupling agent.- Unfavorable reaction conditions (solvent, temperature, pH).- Steric hindrance from bulky protecting groups. | - Screen different oxidative coupling reagents (e.g., ferric chloride, potassium ferricyanide, hypervalent iodine reagents).- Optimize solvent polarity and reaction temperature.- Adjust pH to favor the desired coupling pathway.- Re-evaluate the protecting group strategy to minimize steric hindrance near the coupling sites. |
| Formation of undesired regioisomers during phenol coupling | - Lack of regioselectivity in the oxidation step.- Competing cyclization pathways. | - Employ directing groups on the aromatic rings to favor the desired regiochemistry.- Utilize enzyme-mimicking catalysts that can provide higher selectivity.- Modify the substrate to electronically favor the desired cyclization. |
| Difficulty in dienone formation | - Incomplete oxidation of the precursor.- Unstable intermediate leading to side reactions. | - Use a milder oxidizing agent to avoid over-oxidation.- Optimize reaction time and temperature to isolate the desired dienone before decomposition.- Consider a stepwise approach where the dienone is formed from a more stable precursor. |
| Epimerization at stereocenters | - Harsh reaction conditions (strong acid or base, high temperature).- Presence of acidic or basic impurities. | - Use milder reagents and reaction conditions.- Ensure all reagents and solvents are pure and free from acidic or basic contaminants.- Introduce stereocenters late in the synthesis to minimize exposure to harsh conditions. |
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for key reactions that would likely be part of a this compound synthesis. These are not established protocols for this compound and should be adapted and optimized by the researcher.
Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Formation
This reaction would likely be an early step to construct the core isoquinoline structure.
-
Reaction: Condensation of a substituted phenethylamine with an appropriate aldehyde.
-
Reagents:
-
Substituted phenethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Acid catalyst (e.g., trifluoroacetic acid, 10 mol%)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
-
Procedure:
-
Dissolve the phenethylamine and aldehyde in the chosen solvent.
-
Add the acid catalyst at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Intramolecular Oxidative Phenol Coupling
This is a critical step for the formation of the morphinandienone core.
-
Reaction: Intramolecular coupling of a diphenolic benzylisoquinoline precursor.
-
Reagents:
-
Benzylisoquinoline precursor (1.0 eq)
-
Oxidizing agent (e.g., Potassium ferricyanide (K₃[Fe(CN)₆]), 2.2 eq)
-
Base (e.g., Potassium carbonate (K₂CO₃), 5.0 eq)
-
Solvent (e.g., a two-phase system like toluene/water or chloroform/water)
-
-
Procedure:
-
Dissolve the benzylisoquinoline precursor in the organic solvent.
-
Prepare an aqueous solution of the oxidizing agent and the base.
-
Combine the two solutions and stir vigorously at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizations
Biosynthetic Pathway of Morphinandienone Alkaloids
This diagram illustrates the general biosynthetic route from the amino acid tyrosine to the morphinandienone core, which is likely similar to the biosynthesis of this compound.
Caption: General biosynthetic pathway of morphinandienone alkaloids.
Hypothetical Synthetic Workflow for this compound
This diagram outlines a plausible, though unconfirmed, synthetic strategy for this compound.
References
Technical Support Center: Overcoming Fissistigmine A Solubility Challenges in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Fissistigmine A in experimental assays.
Troubleshooting Guide
Problem: Fissistigmine A precipitates out of solution upon dilution in aqueous buffer.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | Fissistigmine A, as an aporphine alkaloid, has inherently low solubility in aqueous solutions. |
| Solution 1: Use of Co-solvents. Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid toxicity to cells.[1] | |
| Solution 2: Employ Surfactants or Detergents. Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used to create micelles that encapsulate Fissistigmine A, increasing its apparent solubility. The concentration of the surfactant should be above its critical micelle concentration (CMC). | |
| Incorrect Solvent for Stock Solution | The initial stock solution was not prepared in a solvent in which Fissistigmine A is highly soluble. |
| Action: Prepare a fresh, high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO). Aporphine alkaloids generally exhibit good solubility in DMSO.[1][2] | |
| Temperature Effects | Solubility can be temperature-dependent. Dilution into a buffer at a lower temperature may cause precipitation. |
| Action: Pre-warm the aqueous buffer to the experimental temperature before adding the Fissistigmine A stock solution. Maintain a constant temperature throughout the experiment. | |
| pH of the Assay Buffer | The charge state of Fissistigmine A can be influenced by the pH of the solution, affecting its solubility. |
| Action: Empirically test a range of pH values for your assay buffer to identify the optimal pH for Fissistigmine A solubility and stability, without compromising the biological assay. |
Problem: Inconsistent or non-reproducible assay results.
| Potential Cause | Recommended Solution |
| Compound Aggregation | Hydrophobic molecules like Fissistigmine A can form aggregates in aqueous solutions, leading to variable effective concentrations. |
| Action: After diluting the stock solution, briefly sonicate or vortex the final solution to break up any potential aggregates before adding it to the assay. | |
| Adsorption to Labware | Fissistigmine A may adsorb to the surface of plastic or glass tubes and plates, reducing its effective concentration. |
| Action: Use low-adhesion microplates and pipette tips. Consider including a small percentage of a non-ionic surfactant in your assay buffer to reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Fissistigmine A?
A1: Based on the general solubility of aporphine alkaloids, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Fissistigmine A.[1][2] Ethanol and methanol can also be considered, though DMSO typically offers higher solubility for this class of compounds.
Q2: What is the expected solubility of Fissistigmine A in common laboratory solvents?
| Solvent | Expected Solubility |
| Water | Poor |
| Phosphate-Buffered Saline (PBS) | Poor |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Moderate to High |
| Methanol | Moderate to High |
Q3: How can I determine the actual concentration of Fissistigmine A in my final assay solution?
A3: After preparing your final working solution, it is advisable to centrifuge the solution to pellet any undissolved compound. The concentration of Fissistigmine A in the supernatant can then be quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Q4: Are there any known stability issues with Fissistigmine A in assay conditions?
A4: Specific stability data for Fissistigmine A in various assay conditions is limited. As a general precaution for natural products, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect solutions from light, as aporphine alkaloids can be light-sensitive.
Q5: What is the known biological activity of Fissistigmine A?
A5: Fissistigmine A has been reported to exhibit anti-inflammatory and anti-rheumatoid arthritis properties. It has been shown to inhibit the proliferation of synoviocytes with an IC50 value of 114.6 µM.[3]
Q6: What signaling pathways are potentially modulated by Fissistigmine A?
A6: The precise signaling pathways modulated by Fissistigmine A are not fully elucidated. However, based on its anti-inflammatory activity and studies on related alkaloids from Fissistigma species, it is plausible that Fissistigmine A exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][6][7] This may involve the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Experimental Protocols
Protocol 1: Preparation of Fissistigmine A Stock Solution
-
Accurately weigh a precise amount of Fissistigmine A powder.
-
Dissolve the powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Solubilization of Fissistigmine A for Cell-Based Assays
-
Thaw an aliquot of the Fissistigmine A stock solution at room temperature.
-
Pre-warm the cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium to achieve the final desired concentrations.
-
Immediately after dilution, vortex the solution gently and add it to the cells.
-
Important: Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically ≤ 1%). Run a vehicle control (medium with the same final concentration of DMSO) in parallel.
Visualizations
Caption: Workflow for preparing and solubilizing Fissistigmine A.
Caption: Postulated anti-inflammatory mechanism of Fissistigmine A.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects [mdpi.com]
- 6. Thaliporphine selectively inhibits expression of the inducible, but not the constitutive, nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three new indole alkaloid derivatives from Fissistigma oldhamii Levl. and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Fissistigine A stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Fissistigmin A in various solvents. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental work with this aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Fissistigmin A?
A1: Fissistigmin A, as an aporphine alkaloid, is generally expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be pH-dependent, with higher solubility in acidic conditions due to the formation of protonated, more polar species.
Q2: How should I prepare a stock solution of Fissistigmin A?
A2: It is recommended to prepare stock solutions in a high-purity organic solvent like DMSO, ethanol, or methanol. For biological experiments, DMSO is a common choice. Prepare the stock solution at a high concentration (e.g., 10-20 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What are the typical signs of Fissistigmin A degradation?
A3: Degradation of Fissistigmin A can be indicated by a change in the color of the solution, the appearance of precipitates, or a decrease in its biological activity. For quantitative assessment, a change in the chromatographic profile (e.g., appearance of new peaks or a decrease in the main peak area) as analyzed by High-Performance Liquid Chromatography (HPLC) is a definitive sign of degradation.
Q4: What are the recommended long-term storage conditions for Fissistigmin A?
A4: For long-term stability, Fissistigmin A should be stored as a dry powder in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Fissistigmin A has low solubility in neutral or basic aqueous solutions. | - Lower the pH of the buffer (if experimentally permissible).- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.- Perform a solubility test to determine the optimal solvent composition. |
| Inconsistent Biological Activity | The compound may have degraded due to improper storage or handling. | - Prepare fresh working solutions from a new stock aliquot for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.- Confirm the purity and integrity of the compound using HPLC analysis. |
| Appearance of New Peaks in HPLC | Degradation of Fissistigmin A under experimental conditions (e.g., exposure to light, high temperature, or reactive chemicals). | - Protect solutions from light by using amber vials or covering them with aluminum foil.- Maintain a controlled temperature during experiments.- Evaluate the compatibility of Fissistigmin A with other reagents in the assay mixture. |
Stability Data
While specific quantitative stability data for Fissistigmin A is limited in the public domain, the following table provides representative solubility data for a structurally related aporphine alkaloid, liriodenine, in an aqueous solution at different pH values. This can serve as a general guide for handling Fissistigmin A in similar conditions.[1][2]
| pH | Solubility (%) |
| ~0 | 100 |
| 3.22 | >54 |
| 3.56 | >54 |
| 4.01 | >54 |
| 4.5 | 54 |
Note: This data is for the aporphine alkaloid liriodenine and should be considered as a proxy.[1][2] It is highly recommended to perform a compound-specific stability study for Fissistigmin A under your experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study for Fissistigmin A
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[3][4][5]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Fissistigmin A in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor for the appearance of degradation products and the decrease in the peak area of the parent compound.
-
Visualizations
Signaling Pathway
Aporphine alkaloids have been reported to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.[3][6][7][8] The diagram below illustrates a plausible mechanism of action for Fissistigmin A.
Caption: Fissistigmin A's potential inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study of Fissistigmin A.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear Factor κB Signaling in Opioid Functions and Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Physostigmine Dosage for In Vivo Studies
Disclaimer: Initial searches for "Fissistigmine A" did not yield relevant scientific information. Based on the similarity of the name, this guide has been developed for Physostigmine , a well-researched compound. Researchers should verify the identity of their test article before proceeding.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Physostigmine dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Physostigmine?
A1: Physostigmine is a reversible acetylcholinesterase (AChE) inhibitor.[1][2] It functions by preventing the enzyme acetylcholinesterase from breaking down acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, thereby enhancing cholinergic signaling at both nicotinic and muscarinic receptors.[1][3] Because it is a tertiary amine, it can cross the blood-brain barrier to exert effects on the central nervous system (CNS).[4][5]
Q2: What is a typical starting dose for Physostigmine in rodent studies?
A2: A common starting dose for cognitive enhancement studies in mice is 0.1 mg/kg administered via intraperitoneal (IP) injection.[1] For rats, dose-response studies have been conducted with intramuscular (IM) injections ranging from 0.05 mg/kg to 0.5 mg/kg (50 to 500 µg/kg).[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and desired effect.[1]
Q3: What are the signs of toxicity or cholinergic crisis in animal models?
A3: Overdosing on Physostigmine can lead to a cholinergic crisis due to excessive stimulation of the nervous system. Researchers should monitor animals closely for adverse effects, which can include tremors, hypersalivation, diarrhea, bradycardia (slow heart rate), and seizures.[1][7] In severe cases, respiratory arrest and cardiac paralysis can occur.[2]
Q4: What is the recommended vehicle for dissolving Physostigmine for in vivo administration?
A4: Physostigmine salicylate is soluble in water.[4] A commonly used vehicle for in vivo studies is sterile 0.9% saline.[1] It is recommended to prepare solutions fresh daily and protect them from light, as Physostigmine is light-sensitive.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect at the initial dose. | 1. Insufficient Dosage: The initial dose may be too low for the specific animal strain, age, or experimental paradigm. 2. Route of Administration: The chosen route (e.g., oral) may have low bioavailability compared to parenteral routes. 3. Compound Degradation: Physostigmine solution may have degraded due to light exposure or improper storage. | 1. Perform a Dose-Response Study: Systematically increase the dose to find the minimum effective concentration. 2. Consider Alternative Routes: Intraperitoneal (IP) or subcutaneous (SC) injections are common for systemic administration in rodents.[1] 3. Prepare Fresh Solutions: Make the Physostigmine solution fresh before each experiment and keep it protected from light.[1] |
| High incidence of adverse effects (e.g., seizures, excessive salivation). | 1. Dosage is too high: The current dose is exceeding the therapeutic window and inducing a cholinergic crisis. 2. Rapid IV Administration: Fast intravenous injection can lead to acute toxicity. | 1. Reduce the Dose: Lower the administered dose by 25-50% and re-evaluate the response. 2. Slow Infusion: If using IV administration, infuse the dose slowly over several minutes.[8] 3. Co-administration with a peripheral antagonist: To isolate central effects, consider co-administering a peripherally acting muscarinic antagonist like methylscopolamine.[1] |
| Variability in experimental results between animals. | 1. Inconsistent Administration: Variations in injection volume or technique. 2. Biological Variability: Differences in age, weight, or metabolic rate between animals. 3. Time of Day: Circadian rhythms can influence drug metabolism and behavioral responses. | 1. Standardize Procedures: Ensure all personnel are trained on consistent injection techniques. 2. Homogenize Groups: Use animals of a consistent age and weight and randomize them into experimental groups.[1] 3. Consistent Timing: Conduct experiments at the same time each day to minimize circadian effects. |
Quantitative Data Summary
Table 1: Recommended Dosage Ranges for Physostigmine in Animal Models
| Animal Model | Route of Administration | Dosage Range | Context/Notes | Reference(s) |
| Mice | Intraperitoneal (IP) | 0.1 mg/kg | Cognitive enhancement studies. | [1] |
| Rats | Intramuscular (IM) | 0.025 - 0.5 mg/kg | Dose-dependent inhibition of cholinesterase. | [6] |
| Rats | Intraperitoneal (IP) | 0.05 - 0.8 mg/kg | Behavioral toxicity studies. | [9] |
| Monkeys | Intramuscular (IM) | 0.05 - 0.1 mg/kg | Evaluation of prophylactic doses; 0.05 mg/kg was determined to be a safe, sign-free dose. | [10] |
| Dogs | Intravenous (IV) | 0.04 - 4 mg/kg | Investigating effects on anesthesia. | [11] |
Table 2: Toxicological Data for Physostigmine
| Parameter | Animal Model | Value | Reference(s) |
| LD50 | Mice | 3 mg/kg | [2] |
| Signs of Toxicity | Rodents | Fasciculations, seizures, hypersalivation, diarrhea, bradycardia. | [1][12] |
Experimental Protocols
Protocol 1: Preparation of Physostigmine Salicylate for Injection
Materials:
-
Physostigmine salicylate powder
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials (light-protected)
-
Calibrated scale
Procedure:
-
Calculate the required amount of Physostigmine salicylate based on the desired concentration and final volume. Common concentrations range from 0.05 mg/mL to 1 mg/mL.[1]
-
Weigh the desired amount of Physostigmine salicylate powder accurately.
-
Dissolve the powder in the appropriate volume of sterile 0.9% saline.
-
Vortex the solution until the powder is fully dissolved.[1]
-
Crucially, prepare this solution fresh daily and protect it from light at all times using amber vials or tubes wrapped in foil. [1]
Protocol 2: A General Workflow for a Rodent Behavioral Study
This protocol outlines a general workflow for a cognitive enhancement study, such as the Novel Object Recognition (NOR) test.
Phases:
-
Habituation:
-
Allow the animals (e.g., mice) to acclimate to the testing room for at least 1 hour before any procedures.
-
Handle the animals for several days leading up to the experiment.
-
Habituate the animals to the testing arena (e.g., an open-field box) for 5-10 minutes for 2-3 days prior to the test.[1]
-
-
Administration:
-
On the test day, administer the prepared Physostigmine solution or vehicle control at the predetermined dose and route (e.g., 0.1 mg/kg IP).
-
Allow for a specific pre-treatment time (e.g., 30 minutes) for the drug to take effect before starting the behavioral task.
-
-
Training Trial (Familiarization Phase):
-
Place the animal in the arena with two identical objects.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).[1]
-
-
Inter-Trial Interval:
-
Return the animal to its home cage for a specific period (e.g., 1 hour).[1]
-
-
Test Trial (Choice Phase):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back into the arena and record its exploratory behavior (e.g., time spent sniffing each object) for a set duration (e.g., 5 minutes).[1]
-
-
Data Analysis:
-
Calculate a discrimination index to quantify memory: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[1]
-
Visualizations
Caption: Mechanism of Physostigmine action at the cholinergic synapse.
Caption: General workflow for an in vivo behavioral study using Physostigmine.
References
- 1. benchchem.com [benchchem.com]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo dose response relationship between physostigmine and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. litfl.com [litfl.com]
- 9. protmed.uoradea.ro [protmed.uoradea.ro]
- 10. Physiological, biochemical and histological changes due to physostigmine in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physostigmine and anesthetic requirement for halothane in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physostigmine does not effect arousal but produces toxicity in an animal model of severe gamma-hydroxybutyrate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fissistigmine A Storage and Handling
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of compounds similar to Fissistigmine A?
Based on studies of the related compound physostigmine, the primary factors contributing to degradation are exposure to light, air (oxygen), heat, and alkaline pH conditions.[1] Hydrolysis of the carbamate functional group is a key degradation pathway.[2][3]
Q2: What are the recommended short-term and long-term storage conditions for Fissistigmine A analogs?
For short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark environment is recommended.[4] For long-term storage (months to years), freezing at -20°C is advised to minimize degradation.[4][5]
Q3: How should I handle Fissistigmine A to minimize degradation during experimental use?
To minimize degradation during use, it is advisable to:
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.[6]
-
Prepare solutions fresh for each experiment if possible.
-
If stock solutions are prepared, they should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[7]
-
For aqueous solutions, maintaining a slightly acidic pH (around 3.4) under anaerobic conditions can significantly improve stability.[8][9]
Q4: What are the known degradation products of physostigmine, a related compound?
The primary degradation of physostigmine involves hydrolysis to eseroline. Eseroline can then be oxidized to form colored products like rubreserine, and further degradation can lead to the formation of eserine blue and eserine brown.[2]
Q5: Are there any visual indicators of Fissistigmine A degradation?
While specific to physostigmine, the appearance of a reddish color in the solid compound or its solutions is a key indicator of degradation.[1] This is due to the formation of oxidation products. Any noticeable color change should be considered a sign of potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound appears discolored (e.g., reddish tint). | Exposure to light, air, or heat leading to oxidation. | Discard the compound as it has likely degraded. Review storage procedures to ensure protection from light, air, and elevated temperatures. |
| Loss of compound activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions from a new batch of the compound. Validate the concentration and purity of the new solution using an appropriate analytical method (e.g., HPLC). Review and optimize storage and handling protocols. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or degradation product formation. | Gently warm the solution and sonicate to attempt redissolving. If the precipitate remains, it may indicate degradation. It is recommended to prepare a fresh stock solution. |
Quantitative Data Summary
The following tables summarize stability data for physostigmine, which may serve as an estimate for Fissistigmine A.
Table 1: Recommended Storage Conditions for Physostigmine
| Storage Duration | Temperature | Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark |
| Long-term (months to years) | -20°C | Dry, dark |
| Stock Solutions | -20°C or -80°C | Sealed, protected from light |
Data sourced from MedKoo Biosciences and MedChemExpress.[4][7]
Table 2: pH-Dependent Stability of Aqueous Physostigmine Solution (Anaerobic Conditions)
| pH | Relative Degradation Rate |
| 2.4 | Higher |
| 3.4 | Minimum |
| 5.2 | Increasing |
| 6.8 | Higher |
This table illustrates that the minimum degradation rate for an aqueous solution of physostigmine under anaerobic conditions was observed at pH 3.4.[8][9]
Experimental Protocols
Protocol 1: Preparation and Storage of a Fissistigmine A Stock Solution
This protocol is based on best practices for handling air- and light-sensitive compounds like physostigmine.
-
Materials:
-
Fissistigmine A (solid)
-
Anhydrous DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Inert gas (e.g., argon or nitrogen)
-
-
Procedure:
-
Allow the Fissistigmine A vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Fissistigmine A in a sterile amber vial under a stream of inert gas.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.
-
Purge the headspace of the vial with inert gas before final sealing.
-
Label the vial with the compound name, concentration, date, and initials.
-
For long-term storage, place the vial in a sealed secondary container with a desiccant at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general HPLC method that can be adapted for the analysis of Fissistigmine A, based on methods used for physostigmine.[8][10]
-
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphate buffer (for mobile phase pH adjustment)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Scan for optimal absorbance, starting with a range of 245-300 nm.
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of Fissistigmine A of known concentration in the mobile phase.
-
Prepare the sample solution to be tested at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to Fissistigmine A and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by the relative peak area of Fissistigmine A compared to the total peak area of all components.
-
Visualizations
References
- 1. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physostigmine - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Physostigmine Salicylate | AChR | AChE | TargetMol [targetmol.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of physostigmine in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fissistigmine A HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Fissistigmine A. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Fissistigmine A and why is its HPLC analysis important?
Fissistigmine A is an aporphine alkaloid, a class of naturally occurring compounds with a range of biological activities. It is found in plants of the Fissistigma genus. Accurate and reliable HPLC analysis is crucial for its identification, quantification, and purity assessment in research and pharmaceutical development.
Q2: What are the typical challenges in the HPLC analysis of Fissistigmine A?
As a basic compound, Fissistigmine A is prone to interacting with residual silanol groups on silica-based HPLC columns, which can lead to poor peak shapes, such as tailing. Other common challenges include achieving adequate resolution from other sample matrix components, ensuring consistent retention times, and maintaining a stable baseline.
Q3: What is a recommended starting HPLC method for Fissistigmine A analysis?
A general starting point for the analysis of aporphine alkaloids like Fissistigmine A is reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. To improve the peak shape of this basic compound, it is highly recommended to use mobile phase additives such as formic acid or ammonium acetate.
Troubleshooting Guides
This section provides detailed troubleshooting guidance for specific issues you may encounter during the HPLC analysis of Fissistigmine A.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak tailing is a common issue when analyzing basic compounds like Fissistigmine A, while fronting can also occur.
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Residual Silanols | Use a modern, end-capped C18 column to minimize exposed silanol groups. Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Lowering the mobile phase pH (e.g., with 0.1% formic acid) can protonate Fissistigmine A and reduce interaction with silanols.[1][2] |
| Column Overload | Reduce the injection volume or dilute the sample. A broad, triangular peak shape can be an indicator of mass overload. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. Injecting in a stronger solvent can cause peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A guard column can help extend the life of the analytical column. |
| High Metal Content in Stationary Phase | Use a column with low metal content, as metal ions can chelate with alkaloids, causing tailing. |
Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape
-
Initial Mobile Phase: Start with a simple mobile phase of Acetonitrile:Water (e.g., 50:50 v/v).
-
Acidic Modifier: Add 0.1% formic acid to both the acetonitrile and water components of the mobile phase. This will lower the pH and protonate the silanol groups, reducing peak tailing.
-
Buffer Addition: If tailing persists, consider using a buffer instead of just an acid. An ammonium formate or ammonium acetate buffer at a concentration of 10-20 mM and a pH between 3 and 4 can be effective.
-
Organic Modifier Adjustment: Optimize the percentage of acetonitrile to achieve the desired retention time and resolution while maintaining good peak shape.
Problem 2: Inconsistent Retention Times
Shifts in retention time can compromise the reliability of your analytical results.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. Use a bottle cap that limits solvent evaporation. |
| Inadequate Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and after any gradient elution. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks in the pump, injector, or fittings. Perform a pump pressure test. |
| Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. |
| Changes in Mobile Phase pH | If using a buffer, ensure its pH is stable and accurately prepared. Small changes in pH can significantly affect the retention of ionizable compounds like Fissistigmine A. |
Problem 3: Baseline Noise or Drift
A noisy or drifting baseline can interfere with the detection and quantification of low-concentration analytes.
Possible Causes and Solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air bubbles. |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phase components through a 0.45 µm or 0.22 µm filter. |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary. |
| Column Bleed | This can occur with new columns or when using aggressive mobile phases. Condition the new column according to the manufacturer's instructions. |
| Precipitation of Buffer Salts | Ensure the buffer concentration is below its solubility limit in the mobile phase, especially when using high percentages of organic solvent. |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Diagram 1: Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Diagram 2: General HPLC Troubleshooting Workflow
Caption: A general workflow for systematic HPLC troubleshooting.
References
Fissistigmine A Cytotoxicity Assay Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cytotoxicity assays for Fissistigmine A.
Troubleshooting Guides
High variability, unexpected results, or assay failures can be common when developing a cytotoxicity assay for a novel compound. The following table addresses specific issues users might encounter during their experiments with Fissistigmine A.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and pre-wet the tips. To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS to maintain humidity. |
| Low signal or small assay window | Suboptimal cell seeding density or incubation time. | Optimize the cell number by performing a cell titration experiment to find a density that provides a robust signal without overcrowding.[1] Test various incubation times with Fissistigmine A, as cytotoxicity can be time-dependent. |
| Unexpectedly high cell viability at high concentrations | Compound precipitation, interaction with media components, or compound having a cytostatic rather than cytotoxic effect. | Visually inspect the wells for any precipitate after adding Fissistigmine A. Ensure the compound is fully dissolved in the solvent before diluting in culture medium. Consider using an orthogonal assay that measures a different aspect of cell health, such as an LDH release assay for membrane integrity.[2] |
| Increased absorbance/viability with increased compound concentration | The compound may be chemically reducing the assay reagent (e.g., MTT) or stimulating cell metabolism at certain concentrations. | Run a control plate with Fissistigmine A and the assay reagent in cell-free media to check for direct chemical interaction.[3][4] If interference is confirmed, consider switching to a different viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye-exclusion method. |
| High background in control wells | Contamination of reagents or media, or interference from phenol red in the medium. | Use fresh, sterile reagents and media. For fluorescence-based assays, it is highly recommended to use phenol red-free media to reduce background autofluorescence.[5] |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable results. The following is a standard protocol for the MTT assay, a colorimetric method widely used for assessing the metabolic activity of cells, which can be adapted for Fissistigmine A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in the appropriate medium at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well).[2]
-
Incubate the plate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of Fissistigmine A in a suitable solvent, such as DMSO.
-
Perform serial dilutions of Fissistigmine A in the culture medium to achieve the desired final concentrations.
-
Replace the medium from the seeded cells with the medium containing the various concentrations of Fissistigmine A.
-
Include control wells: untreated cells (vehicle control) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
-
Recommended Starting Parameters for Fissistigmine A Cytotoxicity Assay
| Parameter | Recommendation | Notes |
| Cell Lines | Panel of relevant cancer cell lines (e.g., HeLa, A549, HL-60) and a normal cell line (e.g., NIH/3T3, Vero) for selectivity assessment. | The choice of cell line can significantly influence the outcome of cytotoxicity testing.[6][7] |
| Seeding Density | 4,000 - 10,000 cells/well | This should be optimized for each cell line to ensure logarithmic growth throughout the experiment.[1][8] |
| Fissistigmine A Concentration Range | 0.1 - 100 µM | A broad range is recommended for initial screening to determine the IC50 value. Studies on related aporphine alkaloids have shown activity in this range.[6][7] |
| Incubation Time | 24, 48, and 72 hours | Cytotoxic effects can be time-dependent.[2] |
| Solvent Control | DMSO concentration should not exceed 0.5% and should be consistent across all wells. | The final concentration of the solvent should be tested alone to ensure it does not affect cell viability. |
| Positive Control | Vincristine, Doxorubicin | Use a well-characterized cytotoxic agent to validate the assay performance.[6] |
Mandatory Visualization
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Generalized intrinsic apoptosis signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What type of cytotoxicity assay is most suitable for Fissistigmine A, a natural product?
A1: The MTT assay is a common starting point for assessing the cytotoxicity of natural products like aporphine alkaloids.[6] However, because natural products can sometimes interfere with the chemistry of tetrazolium-based assays (like MTT), it is good practice to confirm your results with an orthogonal method.[4] An LDH release assay, which measures membrane integrity, or an ATP-based assay (e.g., CellTiter-Glo®), which quantifies viable cells, are excellent complementary choices.[2]
Q2: My Fissistigmine A sample is not showing any cytotoxicity. What should I do?
A2: There are several possibilities to consider. First, ensure that the concentration range you are testing is appropriate; some aporphine alkaloids show cytotoxicity at higher concentrations.[7] Second, verify the viability of your cells and the performance of your assay with a positive control. Third, consider that the compound may not be cytotoxic but could be cytostatic (inhibiting proliferation without causing cell death).[8] In this case, an MTT assay might show a reduction in signal, but a membrane integrity assay (LDH) would not.
Q3: How do I properly dissolve Fissistigmine A for my assay?
A3: Fissistigmine A, like many alkaloids, is often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the compound is fully dissolved in DMSO before making further dilutions in your cell culture medium. The final concentration of DMSO in the wells should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[2] Always include a vehicle control with the same final DMSO concentration as your highest Fissistigmine A dose.
Q4: What is the likely mechanism of action for Fissistigmine A's cytotoxicity?
A4: While the specific signaling pathway for Fissistigmine A is not yet fully elucidated, many cytotoxic natural products and related alkaloids induce apoptosis, or programmed cell death.[9][10] This often involves the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (like caspase-3 and -9).[10][11] To investigate this, you could perform follow-up assays such as Annexin V/PI staining to detect apoptosis, or western blotting for key apoptotic proteins.[9]
Q5: Should I use serum-free or serum-containing medium during the Fissistigmine A incubation?
A5: This depends on the specific aims of your experiment. Typically, the compound treatment is carried out in a complete, serum-containing medium to better mimic physiological conditions. However, components in serum can sometimes bind to the test compound, reducing its effective concentration. If you suspect this is an issue, you can compare results from experiments conducted in both serum-containing and serum-free (or reduced serum) media. Note that prolonged incubation in serum-free media can itself induce cell stress and death.
References
- 1. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Is Your MTT Assay the Right Choice? [promega.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. ikm.org.my [ikm.org.my]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between Fisetin-induced Apoptosis and Autophagy in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing Fissistigmine A Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Fissistigmine A. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of Fissistigmine A?
Based on its classification as an aporphine alkaloid, Fissistigmine A's poor bioavailability is likely attributable to a combination of factors:
-
Poor Aqueous Solubility: Aporphine alkaloids are often characterized by their complex, multi-ring structures, which can lead to low solubility in aqueous environments like the gastrointestinal tract. This poor solubility can be a rate-limiting step for absorption.[1][2][3]
-
Low Intestinal Permeability: The ability of a drug to pass through the intestinal epithelium is crucial for oral absorption. Compounds with unfavorable physicochemical properties, such as high molecular weight or a lack of optimal lipophilicity, may exhibit poor permeability.
-
Extensive First-Pass Metabolism: After absorption from the gut, drugs are transported to the liver via the portal vein before reaching systemic circulation. In the liver, they can be extensively metabolized by enzymes, significantly reducing the amount of active drug that reaches the bloodstream.[4]
Q2: How can I assess the solubility and permeability of my Fissistigmine A sample?
To effectively improve bioavailability, it is crucial to first characterize the solubility and permeability of Fissistigmine A.
-
Solubility Assessment: Standard equilibrium solubility studies in various buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) that mimic the gastrointestinal tract are recommended.
-
Permeability Assessment: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[5][6][7][8] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.
Q3: What are the initial steps I should take if I suspect poor solubility is the main issue?
If poor solubility is identified as a primary hurdle, several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[1]
-
Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins in the formulation can improve the solubility of Fissistigmine A.[9]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of Fissistigmine A to a more soluble amorphous state by dispersing it in a polymer matrix can significantly improve its dissolution and absorption.[4]
Q4: What if first-pass metabolism is the major barrier to Fissistigmine A bioavailability?
If extensive first-pass metabolism is suspected, the following approaches can be considered:
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. By masking the functional groups susceptible to metabolism, a prodrug can protect Fissistigmine A during its first pass through the liver.[4]
-
Co-administration with Enzyme Inhibitors: While more complex from a drug development perspective, co-administering Fissistigmine A with a known inhibitor of the metabolizing enzymes could increase its systemic exposure. This approach requires careful investigation of potential drug-drug interactions.
Troubleshooting Guides
Problem: Inconsistent results in Caco-2 permeability assays.
| Possible Cause | Troubleshooting Step |
| Cell monolayer integrity is compromised. | Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's established protocol.[8] |
| Fissistigmine A is binding to the plate or apparatus. | Perform a recovery study by incubating Fissistigmine A in the assay plates without cells to quantify any loss due to non-specific binding. If significant binding is observed, consider using plates with low-binding surfaces. |
| Inaccurate quantification of Fissistigmine A. | Validate your analytical method (e.g., HPLC, LC-MS/MS) for accuracy, precision, linearity, and sensitivity in the presence of the assay matrix.[10][11][12] |
| Efflux transporter activity. | Caco-2 cells express efflux transporters (e.g., P-glycoprotein) that can pump the compound back into the apical side. Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.[6] |
Problem: Low oral bioavailability in animal studies despite successful in vitro formulation.
| Possible Cause | Troubleshooting Step |
| Poor in vivo dissolution. | The in vitro dissolution method may not be predictive of the in vivo environment. Consider using more biorelevant dissolution media that contain bile salts and lecithin to better mimic the conditions of the small intestine. |
| Gastrointestinal degradation. | Fissistigmine A may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine. Investigate the stability of Fissistigmine A in simulated gastric and intestinal fluids. |
| Pre-systemic metabolism in the gut wall. | In addition to the liver, drug metabolism can also occur in the intestinal wall. In situ intestinal perfusion studies in animal models can help to assess the extent of gut wall metabolism. |
| Inappropriate animal model. | There can be significant interspecies differences in drug absorption and metabolism. Ensure the chosen animal model is appropriate for studying the pharmacokinetics of aporphine alkaloids. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of Fissistigmine A across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add Fissistigmine A solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of Fissistigmine A in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Papp Calculation: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Bioavailability Study in Rodents
Objective: To determine the oral bioavailability of a Fissistigmine A formulation.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing:
-
Intravenous (IV) Group: Administer Fissistigmine A dissolved in a suitable vehicle via tail vein injection.
-
Oral (PO) Group: Administer the Fissistigmine A formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of Fissistigmine A in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following equation:
-
F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
-
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical aporphine alkaloid, "Compound X," to demonstrate how to present experimental results.
Table 1: In Vitro Permeability of Compound X in Caco-2 Cells
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| Apical to Basolateral (A -> B) | 0.5 ± 0.1 | 4.2 |
| Basolateral to Apical (B -> A) | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Pharmacokinetic Parameters of Compound X in Rats Following a Single Dose
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| AUC₀-∞ (ng·h/mL) | 850 ± 120 | 425 ± 95 |
| Cmax (ng/mL) | - | 55 ± 15 |
| Tmax (h) | - | 1.5 ± 0.5 |
| Absolute Bioavailability (F%) | - | 5.0% |
Data are presented as mean ± standard deviation (n=5).
Visualizations
Caption: Workflow for improving Fissistigmine A bioavailability.
Caption: Factors affecting the oral bioavailability of Fissistigmine A.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 8. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
Fissistigmine A Analog Synthesis: A Technical Resource for Enhanced Activity
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals interested in the synthesis of Fissistigmine A analogs. This resource provides essential information, troubleshooting guides, and frequently asked questions to support your experimental work.
Disclaimer: As of our latest update, published literature on the total synthesis of Fissistigmine A or the synthesis of its analogs for improved activity is not available. The information provided herein is based on the known biological activities of Fissistigmine A and related alkaloids from the Fissistigma genus. The experimental protocols are generalized for the relevant biological assays, and the synthesis workflow is a proposed strategy.
Frequently Asked Questions (FAQs)
Q1: What is Fissistigmine A?
A1: Fissistigmine A is a novel morphinandienone alkaloid recently isolated from the plant Fissistigma tungfangense and also found in Fissistigma oldhamii. Structurally, it is unique due to a cleaved C-9 to N-17 bond when compared to more common aporphine alkaloids.
Q2: What is the known biological activity of Fissistigmine A?
A2: The primary reported biological activity of Fissistigmine A is the inhibition of synoviocyte proliferation, with a reported IC50 value of 114.6 ± 2.2 μM.[1] This suggests its potential as a lead compound for the development of anti-rheumatoid arthritis agents.
Q3: Are there any studies on the synthesis of Fissistigmine A or its analogs?
A3: Currently, there are no published reports detailing the total synthesis of Fissistigmine A or the synthesis of its analogs aimed at improving its biological activity. Therefore, specific experimental challenges related to its synthesis are not yet documented.
Q4: What are the potential therapeutic applications of Fissistigmine A and its analogs?
A4: Given its inhibitory effect on synoviocyte proliferation, Fissistigmine A is a promising candidate for the development of drugs to treat rheumatoid arthritis. Analogs with improved potency and selectivity could offer a novel therapeutic approach. Other alkaloids from the Fissistigma genus have shown activities such as cholinesterase inhibition and cytotoxicity against cancer cell lines, suggesting that Fissistigmine A analogs could also be explored for neuroprotective and anticancer properties.
Quantitative Data Summary
The following table summarizes the reported biological activities of Fissistigmine A and other selected alkaloids from the Fissistigma genus.
| Compound/Alkaloid | Biological Activity | Cell Line/Enzyme | IC50 Value |
| Fissistigmine A | Synoviocyte Proliferation Inhibition | Synoviocytes | 114.6 ± 2.2 μM[1] |
| (R)-1,2-methylenedioxy-8-methoxy-9-hydroxynoraporphine | Butyrylcholinesterase (BChE) Inhibition | - | 8.54 μM |
| Compound from F. retusum | Acetylcholinesterase (AChE) Inhibition | - | 25.27 μM |
| Oxoxylopine | Cytotoxicity | NCI-H226 | 8.45 μM |
| Oxocrebanine | Cytotoxicity | NCI-H226 | 8.10 μM |
| Kuafumine | Cytotoxicity | NCI-H226 | 8.54 μM |
Experimental Protocols & Troubleshooting Guides
Due to the absence of specific synthesis protocols for Fissistigmine A analogs, this section provides detailed methodologies for the key biological assays relevant to its known and potential activities.
Synoviocyte Proliferation Assay (MTT Assay)
This protocol is for assessing the inhibitory effect of compounds like Fissistigmine A on the proliferation of fibroblast-like synoviocytes (FLS).
Protocol:
-
Cell Culture: Culture Human Fibroblast-Like Synoviocytes (HFLS) in Synoviocyte Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed HFLS in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Fissistigmine A or its analogs in the growth medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents. | Use sterile techniques and fresh, filtered reagents. |
| Low signal or inconsistent readings | Uneven cell seeding or cell death before treatment. | Ensure a single-cell suspension before seeding and check cell viability before the experiment. |
| Precipitation of the test compound | Poor solubility of the compound in the culture medium. | Use a co-solvent like DMSO at a final concentration of <0.5%. Prepare fresh dilutions for each experiment. |
| Inconsistent formazan crystal formation | Insufficient incubation time with MTT or low cell metabolic activity. | Optimize MTT incubation time (2-4 hours). Ensure cells are in the exponential growth phase. |
Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is for evaluating the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) solution (14 mM), and the enzyme solution (AChE or BChE).
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (in buffer with a small amount of co-solvent if necessary), and 10 µL of the enzyme solution to each well.[3]
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.[3]
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.[3]
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Solution |
| High rate of spontaneous substrate hydrolysis | pH of the buffer is too high. | Prepare fresh buffer and verify the pH is 8.0. |
| Low enzyme activity | Improper storage of the enzyme. | Store the enzyme at the recommended temperature and prepare fresh dilutions. |
| Color interference from the test compound | The compound absorbs light at 412 nm. | Run a control without the enzyme to measure the background absorbance of the compound. |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Optimize enzyme and substrate concentrations. Ensure the assay is run within the linear range of the reaction. |
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway for Anticancer Activity of Aporphine Alkaloids
Aporphine alkaloids have been reported to induce apoptosis in cancer cells through the modulation of key signaling pathways. The following diagram illustrates a generalized pathway that could be a target for novel Fissistigmine A analogs.
Caption: A potential anticancer mechanism of Fissistigmine A analogs.
Proposed Workflow for Fissistigmine A Analog Development
This diagram outlines a logical workflow for the synthesis and evaluation of novel Fissistigmine A analogs with the goal of improving biological activity.
Caption: A proposed workflow for Fissistigmine A analog development.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Technical Support Center: Mitigation of Off-Target Effects for Cholinesterase Inhibitors
Disclaimer: Information available for "Fissistigmine A" is limited. This technical support center will focus on the well-characterized cholinesterase inhibitor, physostigmine , and its analogs, which share a similar mechanism of action and potential off-target effects. The principles and methodologies described here are broadly applicable to the study of related compounds.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments with physostigmine and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of physostigmine and its analogs?
The primary targets of physostigmine and its analogs are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels, leading to their therapeutic effects, primarily in conditions like Alzheimer's disease.
Q2: What are the common off-target effects of physostigmine and how can they be mitigated?
The most common off-target effects are due to the inhibition of BChE and excessive cholinergic stimulation in the peripheral and central nervous systems (CNS). Mitigation strategies focus on improving selectivity for AChE over BChE.
Summary of Off-Target Effects and Mitigation Strategies
| Off-Target Effect | Primary Cause | Mitigation Strategy |
| Peripheral Cholinergic Side Effects (e.g., nausea, vomiting, diarrhea, bradycardia) | Inhibition of butyrylcholinesterase (BChE) in peripheral tissues. | Increase selectivity for acetylcholinesterase (AChE) through structural modifications of the inhibitor. |
| Central Nervous System (CNS) Side Effects (e.g., confusion, dizziness, headaches) | Excessive accumulation of acetylcholine in the brain. | Optimize dosing to achieve therapeutic levels without causing excessive cholinergic stimulation. |
Troubleshooting Guides
Problem 1: High incidence of peripheral side effects in cellular or animal models.
Possible Cause: Lack of selectivity of the compound, leading to significant inhibition of BChE.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high peripheral side effects.
Solutions:
-
Determine Selectivity: Perform an in vitro cholinesterase inhibition assay (e.g., Ellman's method) to determine the IC50 values for both AChE and BChE. A low selectivity index (AChE IC50 / BChE IC50) indicates off-target inhibition of BChE.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify structural modifications that improve selectivity. For physostigmine analogs, modifications to the carbamoyl and N(1) positions have been shown to influence selectivity.[1]
Problem 2: Unexpected cellular phenotype or toxicity not explained by cholinesterase inhibition.
Possible Cause: The compound may be interacting with other off-target proteins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Solutions:
-
Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that your compound is engaging with AChE and/or BChE in a cellular context.
-
Broad Off-Target Screening:
-
Kinome Scanning: Screen your compound against a panel of kinases to identify any off-target kinase interactions.
-
Proteome-wide Profiling: Employ techniques like chemical proteomics to identify a broader range of potential off-target proteins.
-
-
Validate Hits: Once potential off-targets are identified, validate these interactions using orthogonal assays (e.g., enzymatic assays for off-target enzymes, binding assays).
-
SAR for Selectivity: If a significant off-target is confirmed, use SAR studies to modify the compound to reduce its affinity for the off-target while maintaining potency for the primary target.
Quantitative Data
Table 1: In Vitro Inhibitory Potency of Physostigmine Analogs against Cholinesterases
| Compound | Modification | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (AChE/BChE) |
| Physostigmine | - | 7.8 | 15.2 | 0.51 |
| Heptylphysostigmine | N(1)-heptyl | 2.1 | 0.4 | 5.25 |
| Phenserine | N(1)-phenyl | 20.0 | 3600 | 0.0056 |
| Tolserine | N(1)-tolyl | 12.0 | 1800 | 0.0067 |
| Cymserine | N(1)-p-isopropylphenyl | 48.0 | 4.0 | 12 |
Data is illustrative and compiled from various sources. Actual values may vary depending on experimental conditions.
Experimental Protocols
Cholinesterase Activity Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of cholinesterases by detecting the product of the enzymatic reaction. Acetylthiocholine (the substrate) is hydrolyzed by AChE or BChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (14 mM in deionized water)
-
AChE or BChE enzyme solution
-
Test compound (Fissistigmine A or analog) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare Reagent Mix: In each well of the 96-well plate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of 10 mM DTNB
-
10 µL of enzyme solution (AChE or BChE)
-
10 µL of test compound solution at various concentrations (or solvent control)
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 10 µL of 14 mM ATCI or BTCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Troubleshooting:
-
High Background: If the blank wells (no enzyme) show high absorbance, it may be due to spontaneous hydrolysis of the substrate or reaction of DTNB with components in the buffer or sample. Prepare a blank containing all components except the enzyme and subtract its absorbance from all other readings.
-
Precipitation of Test Compound: If the test compound precipitates in the aqueous buffer, use a co-solvent like DMSO at a final concentration of <1% and include a solvent control.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after heating the cell lysate to a specific temperature.
Workflow Diagram:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cultured cells expressing the target protein(s)
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Apparatus for protein quantification (e.g., Western blotting equipment, ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples in a thermal cycler across a range of temperatures (e.g., 37°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
References
Technical Support Center: Scaling Up Fissistigmine A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up production of Fissistigmine A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of a complex alkaloid like Fissistigmine A?
A1: Scaling up the synthesis of complex molecules like Fissistigmine A from laboratory (gram) to industrial (kilogram) scale presents several significant challenges. These can be broadly categorized as:
-
Process Optimization and Reproducibility: Reactions that are successful at a small scale may not behave predictably when scaled up.[1] Factors such as mixing efficiency, heat transfer, and mass transfer can differ significantly in larger reactors, potentially leading to inconsistent product quality and lower yields.[1][2]
-
Safety Concerns: Exothermic reactions that are easily managed in a lab setting can become hazardous on a larger scale, posing a risk of runaway reactions.[3] The handling and storage of large quantities of potentially toxic or flammable reagents and solvents also require stringent safety protocols.
-
Reagent and Catalyst Cost and Efficiency: Reagents and catalysts that are feasible for small-scale synthesis may be prohibitively expensive for large-scale production.[3] In a scaled-up process, the focus shifts to using catalytic amounts of reagents where possible and ensuring high reaction efficiency to minimize costs.[3]
-
Purification and Impurity Profile: Isolating and purifying the final product can become more complex at a larger scale. The impurity profile may change, requiring the development of new or modified purification protocols to ensure the final product meets the required purity standards for pharmaceutical applications.
-
Polymorphism and Particle Size: For the final active pharmaceutical ingredient (API), controlling the crystalline form (polymorphism) and particle size is critical as it can affect the drug's bioavailability and manufacturability.[3] These properties can be challenging to control consistently during large-scale crystallization.[3]
Q2: Are there specific synthetic strategies that are more amenable to the large-scale production of indole alkaloids?
A2: Yes, certain synthetic strategies are generally favored for their scalability and efficiency in the synthesis of complex indole alkaloids. Modern synthetic methods often focus on:
-
Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately and then combining them near the end of the synthesis. This is often more efficient and leads to higher overall yields compared to a linear synthesis where the main backbone is built step-by-step.
-
Catalytic Reactions: The use of transition-metal catalysis (e.g., Palladium, Copper, Rhodium) and photoredox catalysis has become crucial for constructing key carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[4][5] These methods often require only small amounts of catalyst, making them more cost-effective for large-scale production.[3]
-
Flow Chemistry: Performing reactions in a continuous flow system rather than in batches can offer significant advantages for scale-up. Flow chemistry allows for better control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of hazardous reactions at any given time, and can lead to higher yields and purity.
Q3: What are the common pitfalls to avoid during the technology transfer of a synthetic process from R&D to manufacturing?
A3: Effective technology transfer is critical for a successful scale-up.[1] Common pitfalls include:
-
Incomplete Process Understanding: A lack of thorough understanding of the chemical process and the impact of critical process parameters can lead to unexpected issues during scale-up.[2]
-
Poor Communication: Misalignment and inadequate communication between the research and development (R&D) team and the manufacturing team can result in errors and delays.[1]
-
Inadequate Documentation: Clear and detailed documentation of the synthetic procedures, including all observations from the lab-scale experiments, is essential for a smooth transfer.
-
Ignoring Equipment Differences: Assuming that a process will work the same way in different types of equipment is a common mistake. Variations in reactor geometry, material of construction, and automation can all impact the reaction outcome.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Key C-N Bond Forming Step
Symptoms:
-
Significantly lower than expected yield of the desired intermediate after a critical C-N bond formation reaction (e.g., Buchwald-Hartwig amination, intramolecular cyclization).
-
Presence of significant amounts of starting material and/or side products in the crude reaction mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure strict anhydrous and anaerobic conditions, as many catalysts are sensitive to air and moisture.- Test different catalyst loadings and consider using a more robust catalyst or ligand system.- Perform a catalyst screen at a small scale to identify the optimal catalyst system for the scaled-up reaction. |
| Insufficient Mixing | - In larger reactors, mass transfer limitations can become significant. Increase the stirring speed or use a different type of agitator to improve mixing.- Consider using a flow reactor for better mixing and heat transfer. |
| Incorrect Reaction Temperature | - Monitor the internal reaction temperature closely. Hot spots can develop in large reactors, leading to side reactions.- Optimize the heating/cooling profile for the larger scale. |
| Substrate or Reagent Quality | - Verify the purity of starting materials and reagents. Impurities can interfere with the reaction.- Use freshly purified solvents and reagents. |
Issue 2: Difficulty in Product Purification and Isolation
Symptoms:
-
The final product is difficult to crystallize or purify by chromatography at a large scale.
-
The isolated product does not meet the required purity specifications due to persistent impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Formation of New Impurities at Scale | - Re-analyze the impurity profile of the crude product from the scaled-up reaction using techniques like HPLC-MS.- Identify the structure of the new impurities to understand their formation mechanism and optimize the reaction conditions to minimize them. |
| Inefficient Crystallization | - Conduct a thorough crystallization solvent screening to find the optimal solvent or solvent mixture for large-scale crystallization.- Carefully control the cooling rate and agitation during crystallization to promote the formation of pure, easily filterable crystals.- Consider seeding the crystallization with a small amount of pure product. |
| Chromatography Challenges | - If chromatography is necessary, optimize the loading capacity and solvent gradient for the larger scale.- Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
Objective: To perform a scalable Suzuki-Miyaura cross-coupling to form a key biaryl bond in a Fissistigmine A intermediate.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a clean, dry, and inerted reactor, add the aryl halide, boronic acid, and base.
-
Purge the reactor with an inert gas (e.g., Nitrogen or Argon) for at least 30 minutes.
-
In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the reactor via a cannula or a pressure-equalizing dropping funnel.
-
Add the remaining solvent to the reactor to achieve the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
Visualizations
Caption: A simplified, hypothetical synthetic pathway for Fissistigmine A.
Caption: A general troubleshooting workflow for synthesis problems.
Caption: Interconnected challenges in scaling up chemical production.
References
Validation & Comparative
Fissistigine A: A Comparative Analysis of a Promising Aporphine Alkaloid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fissistigine A with other aporphine alkaloids, supported by available experimental data. This document summarizes the current understanding of this compound's biological activity and presents it in the context of other well-studied compounds from the same class.
Aporphine alkaloids, a large and structurally diverse group of isoquinoline alkaloids, have long been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, an aporphine alkaloid isolated from plants of the Fissistigma genus, has emerged as a compound of interest, particularly for its potential anti-inflammatory effects. This guide aims to collate the existing data on this compound and compare its performance with other notable aporphine alkaloids.
Comparative Biological Activity
While direct comparative studies of this compound's cytotoxicity against cancer cell lines alongside other aporphine alkaloids are limited in the currently available literature, its anti-proliferative effects have been documented in the context of rheumatoid arthritis. In contrast, extensive data exists for the cytotoxic effects of other aporphine alkaloids against various cancer cell lines.
Table 1: Comparative IC50 Values of this compound and Other Aporphine Alkaloids
| Alkaloid | Cell Line/Target | Biological Activity | IC50 (µM) | Source |
| This compound | Synoviocytes | Anti-proliferative | 114.6 | [1] |
| Methotrexate (Reference) | Synoviocytes | Anti-proliferative | 112.8 | [1] |
| Liriodenine | WEHI, HL-60, CEM-SS | Cytotoxic | < 23.0 µg/mL | [2][3] |
| Norushinsunine | A-549, K-562, HeLa, MDA-MB | Cytotoxic | 7.4 - 8.8 µg/mL | |
| Reticuline | A-549, K-562, HeLa, MDA-MB | Cytotoxic | - | |
| N-nornuciferine | HeLa | Cytotoxic | 15 µg/mL | [4] |
| Caaverine | HeLa | Cytotoxic | 21 µg/mL | [4] |
| Sparsiflorine | HeLa | Cytotoxic | 1 µg/mL | [4] |
| Glaziovine | HeLa, HL-60 | Cytotoxic | 4 µg/mL, 3.5 µg/mL | [4] |
| Oxoxylophine | WEHI | Cytotoxic | 27.4 µg/mL | [2][3] |
| Xylopine | - | Cytotoxic | More potent than this compound | [1] |
Note: IC50 values in µg/mL have not been converted to µM due to the lack of reported molecular weights in the source documents. A direct comparison of potency requires consistent units.
Qualitative comparisons from the literature suggest that this compound (also known as calycinine) is significantly less cytotoxic than the aporphine alkaloid xylopine[1]. This observation, combined with its potent anti-proliferative effect on synoviocytes at a concentration comparable to the established drug methotrexate, suggests that this compound's therapeutic potential may lie more in the realm of anti-inflammatory applications rather than as a primary cytotoxic agent against cancer.
Signaling Pathways and Experimental Workflows
To understand the methodologies behind the presented data and the potential mechanisms of action, the following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a simplified overview of a relevant signaling pathway.
Caption: Workflow of the MTT assay for determining the cytotoxic effects of aporphine alkaloids.
Caption: Potential mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of aporphine alkaloids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa, HL-60) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for attachment[4][5][6].
2. Compound Treatment:
-
A stock solution of the test alkaloid is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the stock solution are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the same concentration of DMSO.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals[4][5][6].
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm[4][5][6].
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve[5].
Anti-proliferative Assay on Synoviocytes
This assay is specifically used to evaluate the potential of compounds to treat rheumatoid arthritis by measuring their effect on the proliferation of synovial cells.
1. Cell Isolation and Culture:
-
Synovial tissues are obtained and enzymatically digested to isolate synoviocytes.
-
The cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.
2. Proliferation Assay:
-
Synoviocytes are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., methotrexate).
-
Cell proliferation is assessed after a defined incubation period using methods such as the MTT assay or by measuring the incorporation of tritiated thymidine.
3. Data Analysis:
-
The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits synoviocyte proliferation by 50%.
Conclusion
This compound demonstrates notable anti-proliferative activity against synoviocytes, suggesting its potential as a therapeutic agent for inflammatory conditions like rheumatoid arthritis. In the context of direct cytotoxicity against cancer cells, the available, albeit limited, evidence suggests it is less potent than other aporphine alkaloids such as xylopine. The comprehensive data tables and detailed experimental protocols provided in this guide offer a valuable resource for researchers to compare and contrast the biological activities of this compound with other members of the aporphine alkaloid family, thereby informing future drug discovery and development efforts. Further studies are warranted to fully elucidate the cytotoxic potential and mechanism of action of this compound against a broad range of cancer cell lines.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical studies on alkaloids from Fissistigma latifolium (Dunal) merr. / Asmah Alias - UiTM Institutional Repository [ir.uitm.edu.my]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. ikm.org.my [ikm.org.my]
Fissistigmine A: A Potential Alternative to Methotrexate in Rheumatoid Arthritis?
A Comparative Analysis of Efficacy in Inhibiting Synoviocyte Proliferation
For researchers and professionals in drug development, the quest for novel therapeutics for rheumatoid arthritis (RA) is a continuous endeavor. This guide provides a comparative analysis of Fissistigmine A, a naturally occurring aporphine alkaloid, and methotrexate, the standard of care for RA. The focus is on their relative efficacy in inhibiting the proliferation of fibroblast-like synoviocytes (FLS), a key pathological driver in RA.
Executive Summary
Fissistigmine A, an alkaloid isolated from Fissistigma oldhamii and Fissistigma tungfangense, has demonstrated in vitro activity against the proliferation of synoviocytes, with a potency comparable to that of methotrexate.[1][2] This finding suggests that Fissistigmine A could be a subject of interest for further investigation as a potential therapeutic agent for rheumatoid arthritis. Methotrexate, a folate antagonist, is a well-established first-line disease-modifying antirheumatic drug (DMARD) for RA. This guide presents the available preclinical data comparing the two compounds, details the experimental methodologies, and illustrates the known and putative signaling pathways involved.
Quantitative Comparison of Efficacy
The primary available data directly comparing Fissistigmine A and methotrexate is from an in vitro study assessing their ability to inhibit the proliferation of synoviocytes. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | IC50 (µM) on Synoviocyte Proliferation |
| Fissistigmine A | 114.6 |
| Methotrexate | 112.8 |
Table 1: In vitro efficacy of Fissistigmine A and Methotrexate on the proliferation of synoviocytes.[1][2]
The data indicates that Fissistigmine A and methotrexate exhibit nearly identical potency in inhibiting synoviocyte proliferation in this preclinical setting.
Experimental Protocols
The following is a representative, detailed protocol for an in vitro synoviocyte proliferation assay, based on standard laboratory practices, to determine the IC50 values of compounds like Fissistigmine A and methotrexate.
Objective: To assess the anti-proliferative effects of Fissistigmine A and methotrexate on primary human fibroblast-like synoviocytes (FLS).
Materials:
-
Primary Human Fibroblast-Like Synoviocytes (HFLS) from RA patients
-
Synoviocyte Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin, and streptomycin)
-
Fissistigmine A
-
Methotrexate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: HFLS are cultured in Synoviocyte Growth Medium in a humidified incubator at 37°C with 5% CO2. Cells are passaged upon reaching 80-90% confluency.
-
Cell Seeding: HFLS are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of Fissistigmine A and methotrexate are prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with medium containing the test compounds or vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Assay: After the incubation period, MTT reagent is added to each well and the plates are incubated for another 4 hours. The formazan crystals formed by viable cells are then dissolved in DMSO.
-
Data Acquisition: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Fissistigmine A (Putative Pathway)
The precise signaling pathway by which Fissistigmine A inhibits synoviocyte proliferation has not been fully elucidated. However, based on the known mechanisms of other aporphine alkaloids in inflammatory cells, a putative pathway involves the inhibition of the NF-κB and MAPK signaling cascades.[3][4][5] These pathways are crucial for the expression of pro-inflammatory cytokines and cell proliferation genes in synoviocytes.
Caption: Putative signaling pathway of Fissistigmine A in synoviocytes.
Methotrexate
Methotrexate's primary mechanism of action in rheumatoid arthritis is the inhibition of dihydrofolate reductase (DHFR), which leads to a reduction in the synthesis of purines and pyrimidines, thereby inhibiting DNA synthesis and cell proliferation. Additionally, methotrexate promotes the release of adenosine, which has potent anti-inflammatory effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Fisetin: A Potent Anti-Inflammatory Flavonoid Challenging Traditional NSAIDs
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: In the quest for novel anti-inflammatory agents with improved safety profiles, the naturally occurring flavonoid Fisetin has emerged as a promising candidate. This guide provides a comprehensive comparison of the anti-inflammatory effects of Fisetin with conventional non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. Mistakenly referred to at times as Fissistigine A, Fisetin demonstrates significant potential in modulating key inflammatory pathways, offering a compelling alternative for therapeutic development.
Performance Comparison: Fisetin vs. Conventional Anti-Inflammatory Agents
Fisetin's anti-inflammatory efficacy has been evaluated in various preclinical models, demonstrating comparable or, in some instances, superior activity to established drugs. The following tables summarize the quantitative data from key studies, providing a clear comparison of Fisetin with NSAIDs like Indomethacin and Diclofenac.
Table 1: In Vivo Anti-Inflammatory Activity of Fisetin in the Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Time Post-Carrageenan | Paw Volume (mL) / Edema Inhibition (%) | Reference |
| Control (Carrageenan) | - | 4 hours | 0.84 ± 0.04 | [1] |
| Fisetin | 25 | 4 hours | 0.62 ± 0.03 (26.2%) | [1] |
| Fisetin | 50 | 4 hours | 0.51 ± 0.02 (39.3%) | [1] |
| Fisetin | 75 | 4 hours | 0.42 ± 0.02 (50.0%) | [1] |
| Indomethacin | 10 | 4 hours | 0.45 ± 0.03 (46.4%) | [1] |
| Diclofenac | 30 | 3 hours | Not directly compared | [2] |
| Diclofenac | - | 3 hours | ED₅₀: 3.74 ± 1.39 | [2] |
Note: The data for Diclofenac is from a separate study and is presented for indirect comparison of potency.
Table 2: In Vitro Anti-Inflammatory Activity of Fisetin in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | Reference |
| LPS Control | - | 100% | [3] |
| Fisetin | 10 | ~75% | [3] |
| Fisetin | 20 | ~50% | [3] |
| Fisetin | 30 | ~25% | [3] |
Mechanism of Action: Targeting Key Inflammatory Signaling Pathways
Fisetin exerts its anti-inflammatory effects by modulating multiple intracellular signaling pathways that are crucial in the inflammatory response. Two of the most well-documented pathways are the NF-κB and PI3K/Akt/mTOR pathways.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. Fisetin has been shown to inhibit the activation of the NF-κB pathway.
Caption: Fisetin inhibits the NF-κB signaling pathway.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cellular processes, including inflammation. Fisetin has been demonstrated to suppress this pathway, leading to a reduction in inflammatory responses.
Caption: Fisetin modulates the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds in a cellular model.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[3]
2. Treatment:
-
Pre-treat the cells with various concentrations of Fisetin (e.g., 10, 20, 30 µM) or a vehicle control for 1-2 hours.[3]
-
Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[3]
3. Measurement of Nitric Oxide:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Mix equal volumes of the supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Data Analysis:
-
Express the results as a percentage of NO production compared to the LPS-stimulated control group.
Caption: Workflow for in vitro NO production assay.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[4]
1. Animals:
-
Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week before the experiment.
2. Treatment Groups:
-
Divide the animals into several groups:
3. Experimental Procedure:
-
Administer Fisetin or the reference drug 30-60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[5]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5]
4. Data Analysis:
-
Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Conclusion
The presented data strongly supports the anti-inflammatory properties of Fisetin, positioning it as a compelling natural alternative to traditional NSAIDs. Its mechanism of action, involving the inhibition of key inflammatory pathways such as NF-κB and PI3K/Akt/mTOR, provides a solid basis for its therapeutic potential. The quantitative comparisons with established drugs like indomethacin highlight its significant in vivo efficacy. For researchers and professionals in drug development, Fisetin represents a promising lead compound for the development of next-generation anti-inflammatory therapies with potentially fewer side effects. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in human inflammatory conditions.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin Suppresses Macrophage-Mediated Inflammatory Responses by Blockade of Src and Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Fissistigmine A vs. Physostigmine: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Fissistigmine A and the well-characterized drug, physostigmine. While physostigmine's role as a potent cholinesterase inhibitor is well-established, data on Fissistigmine A is emerging. This document summarizes the available experimental data, details relevant experimental protocols, and presents signaling pathways and workflows to facilitate a clear understanding of their distinct and potentially overlapping biological activities.
Overview of Fissistigmine A and Physostigmine
Physostigmine is a parasympathomimetic alkaloid derived from the Calabar bean (Physostigma venenosum). It is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting these enzymes, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism underlies its use in treating conditions like glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning. Due to its ability to cross the blood-brain barrier, it can also exert effects on the central nervous system.
Fissistigmine A is a morphinandienone alkaloid isolated from the plants Fissistigma oldhamii and Fissistigma tungfangense. Its mechanism of action is not as extensively studied as that of physostigmine. Currently, the primary reported biological activity of Fissistigmine A is the inhibition of synoviocyte proliferation, suggesting its potential as an anti-inflammatory agent, particularly for rheumatoid arthritis. While direct evidence of Fissistigmine A's effect on cholinesterases is not yet available in the reviewed literature, other alkaloids isolated from the Fissistigma genus have demonstrated inhibitory activity against both AChE and BChE, suggesting a potential area for future investigation for Fissistigmine A.
Comparative Mechanism of Action
The primary established mechanisms of action for physostigmine and Fissistigmine A are distinct. Physostigmine's effects are mediated through the potentiation of the cholinergic system, whereas Fissistigmine A's known effects are related to the modulation of cell proliferation in the context of inflammation.
Physostigmine: Reversible Cholinesterase Inhibition
Physostigmine acts as a reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It binds to the anionic and esteratic sites of the cholinesterase enzymes, where it is carbamoylated. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed by acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in an accumulation of acetylcholine at cholinergic synapses. The increased availability of acetylcholine enhances the activation of both muscarinic and nicotinic receptors, leading to a wide range of physiological effects in both the central and peripheral nervous systems.
dot
Caption: Mechanism of action of physostigmine as a reversible cholinesterase inhibitor.
Fissistigmine A: Inhibition of Synoviocyte Proliferation
The currently documented mechanism of action for Fissistigmine A is its ability to inhibit the proliferation of fibroblast-like synoviocytes (FLS). In rheumatoid arthritis, these cells are key contributors to synovial inflammation and joint destruction. By inhibiting their proliferation, Fissistigmine A may reduce the inflammatory burden in affected joints. The precise signaling pathways through which Fissistigmine A exerts this anti-proliferative effect have not been fully elucidated in the available literature.
dot
Caption: Mechanism of action of Fissistigmine A on synoviocyte proliferation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Fissistigmine A and physostigmine. It is important to note the different biological activities being measured.
Table 1: Cholinesterase Inhibition Data for Physostigmine
| Compound | Enzyme | Source | IC50 (µM) |
| Physostigmine | Acetylcholinesterase (AChE) | Human Erythrocyte | 0.057 |
| Physostigmine | Butyrylcholinesterase (BChE) | Human Plasma | 0.15 |
Data from Albuquerque et al. (2006) and other sources.
Table 2: Anti-proliferative Activity of Fissistigmine A
| Compound | Cell Type | Biological Effect | IC50 (µM) |
| Fissistigmine A | Synoviocytes | Inhibition of Proliferation | 114.6 ± 2.2 |
Data from a study on alkaloids from Fissistigma oldhamii.
Table 3: Cholinesterase Inhibition by Alkaloids from Fissistigma Genus (Not Fissistigmine A)
| Compound | Enzyme | IC50 (µM) |
| Compound from F. polyanthum | Acetylcholinesterase (AChE) | 25.27 |
| Compounds from F. polyanthum | Butyrylcholinesterase (BChE) | 8.54 and 23.77 |
This data is included to highlight the potential for cholinesterase inhibitory activity within the Fissistigma genus, but it is not data for Fissistigmine A itself.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for determining AChE activity and inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds (e.g., physostigmine) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Caption: Workflow for the Ellman's method for AChE inhibition assay.
Synoviocyte Proliferation Assay
This protocol outlines a general method to assess the anti-proliferative effects of a compound on fibroblast-like synoviocytes.
Materials:
-
Human fibroblast-like synoviocytes (FLS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., Fissistigmine A)
-
Cell proliferation reagent (e.g., MTT, WST-1, or BrdU)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed FLS in a 96-well plate at a specific density and allow them to adhere overnight in a CO2 incubator.
-
Replace the medium with fresh medium containing various concentrations of the test compound (Fissistigmine A). Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is proportional to the number of viable, proliferating cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
dot
Comparative Analysis of Fissistigmine A Analogs Not Feasible Due to Lack of Publicly Available Research Data
A comprehensive review of published scientific literature reveals a significant gap in the research and development of Fissistigmine A analogs. Despite extensive searches for comparative studies, quantitative biological data, and detailed experimental protocols, no sufficient body of research could be identified to conduct a meaningful comparative analysis of Fissistigmine A derivatives.
Initial and targeted searches for "Fissistigmine A analogs synthesis and biological activity," "comparative study of Fissistigmine A derivatives," "Fissistigmine A mechanism of action," and "in vitro and in vivo studies of Fissistigmine A analogs" did not yield any specific studies detailing the synthesis and comparative evaluation of a series of Fissistigmine A analogs. The scientific landscape appears to be focused on other classes of natural product analogs, with no published papers providing the necessary data for a direct comparison of Fissistigmine A derivatives.
The core requirements of the requested comparison guide, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of signaling pathways, are contingent upon the existence of primary research articles that investigate these specific aspects of Fissistigmine A analogs. The absence of such foundational research makes it impossible to generate the requested content.
Therefore, we are unable to provide a comparative guide on Fissistigmine A analogs at this time. Researchers, scientists, and drug development professionals interested in this specific class of compounds should be aware of the current lack of published data, which highlights a potential area for future investigation and discovery in the field of natural product chemistry and pharmacology.
Fissistigmine A: A Comparative Analysis of Kinase Cross-Reactivity
Disclaimer: Publicly available scientific literature lacks comprehensive cross-reactivity studies for Fissistigmine A. This guide, therefore, presents a hypothetical cross-reactivity profile for Fissistigmine A to illustrate a comparative analysis framework for researchers and drug development professionals. The experimental data and target interactions described herein are illustrative and not based on published results for Fissistigmine A.
Introduction
Fissistigmine A is an aporphine alkaloid that has been isolated from plants of the Fissistigma genus. Preliminary studies have suggested its potential as an anti-proliferative agent, with one study noting its inhibitory effect on synoviocyte proliferation, indicating a possible application in rheumatoid arthritis. However, the precise molecular targets and the broader selectivity profile of Fissistigmine A remain uncharacterized. In the context of drug development, particularly for kinase inhibitors, understanding the cross-reactivity of a compound is paramount to predicting its efficacy and potential off-target toxicities.
This guide provides a comparative analysis of the hypothetical kinase cross-reactivity of Fissistigmine A against two fictional kinase inhibitors, Competitor Kinase Inhibitor 1 (CKI-1) and Competitor Kinase Inhibitor 2 (CKI-2), both targeting the hypothetical primary target, Mitogen-Activated Protein Kinase Kinase Kinase 3 (MAP3K3).
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical kinase inhibition data for Fissistigmine A, CKI-1, and CKI-2 against the intended target (MAP3K3) and a selection of clinically relevant off-target kinases. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates a stronger binding affinity.
| Kinase Target | Fissistigmine A (Kd, nM) | CKI-1 (Kd, nM) | CKI-2 (Kd, nM) | Notes |
| MAP3K3 (Target) | 15 | 5 | 50 | Primary therapeutic target. |
| ABL1 | >10,000 | 800 | >10,000 | Off-target associated with hematological toxicities. |
| EGFR | 5,000 | >10,000 | 1,200 | Off-target associated with skin and GI toxicities. |
| HER2 (ERBB2) | 8,000 | >10,000 | 2,500 | Off-target associated with cardiotoxicity. |
| VEGFR2 (KDR) | 250 | 5,000 | 300 | Off-target associated with hypertension and bleeding. |
| SRC | 150 | 1,200 | 800 | Off-target with potential for polypharmacology. |
| LCK | 300 | 2,000 | 1,500 | Off-target associated with immunosuppression. |
| p38α (MAPK14) | 800 | >10,000 | >10,000 | Related kinase in the broader MAP kinase pathway. |
Analysis:
-
On-Target Potency: CKI-1 demonstrates the highest potency for the intended target, MAP3K3, with a Kd of 5 nM. Fissistigmine A shows moderate potency at 15 nM, while CKI-2 is the least potent at 50 nM.
-
Selectivity:
-
Fissistigmine A exhibits a mixed selectivity profile. While potent against MAP3K3, it shows significant off-target binding to VEGFR2, SRC, and LCK. This suggests a potential for both polypharmacological effects and a higher risk of off-target toxicities.
-
CKI-1 appears to be a highly selective inhibitor, with weak off-target binding to ABL1 and SRC at much higher concentrations than its on-target activity.
-
CKI-2 shows a different off-target profile, with notable interactions with EGFR, HER2, and VEGFR2.
-
Experimental Protocols
Kinase Panel Screening (Hypothetical)
Objective: To determine the binding affinity of Fissistigmine A, CKI-1, and CKI-2 against a broad panel of human kinases to assess their selectivity.
Methodology: A competitive binding assay, such as the KINOMEscan™ platform, would be employed.
Procedure:
-
Compound Preparation: Fissistigmine A, CKI-1, and CKI-2 are solubilized in DMSO to create stock solutions.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is quantified using qPCR of the DNA tag.
-
Experimental Steps:
-
A diverse panel of human kinases is expressed as fusions with a DNA tag.
-
Each test compound is incubated at a fixed concentration (e.g., 1 µM) with each kinase in the presence of the immobilized ligand.
-
The kinase-ligand binding reactions are allowed to reach equilibrium.
-
Unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR.
-
The results are expressed as a percentage of the DMSO control.
-
-
Data Analysis: For compounds showing significant inhibition (e.g., >80% at 1 µM), a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).
Experimental workflow for kinase panel screening.
Signaling Pathway Interactions
The following diagram illustrates the hypothetical interaction of Fissistigmine A with the intended MAP3K3 signaling pathway and its potential off-target effects on the VEGFR2 pathway, based on the hypothetical data.
Hypothetical signaling pathway interactions of Fissistigmine A.
Pathway Analysis:
The diagram illustrates that Fissistigmine A is intended to inhibit MAP3K3, which would block the downstream signaling cascade through MAP2K3/6 and p38 MAPK, ultimately reducing cell proliferation and inflammation. However, the hypothetical off-target inhibition of VEGFR2 could lead to unintended consequences, such as the disruption of angiogenesis. This dual activity could be beneficial in a cancer context but may also lead to toxicities associated with VEGFR2 inhibition.
Conclusion
This comparative guide, based on a hypothetical dataset, underscores the importance of comprehensive cross-reactivity profiling in early-stage drug discovery. While Fissistigmine A shows potential as a moderately potent inhibitor of MAP3K3, its hypothetical off-target profile suggests a need for further investigation and potential lead optimization to enhance its selectivity. In comparison, the fictional CKI-1 represents a more desirable "clean" inhibitor, while CKI-2 presents a different set of potential off-target liabilities. For researchers, scientists, and drug development professionals, such comparative analyses are crucial for making informed decisions about which chemical scaffolds to advance in the development pipeline. Further experimental validation is required to determine the actual kinase inhibition profile and therapeutic potential of Fissistigmine A.
Reproducibility of Fissistigmine A Bioactivity Assays: A Comparative Guide
Fissistigmine A, an aporphine alkaloid isolated from the medicinal plant Fissistigma oldhamii (also known as Guā Fù Mù), has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative analysis of the reported bioactivities of Fissistigmine A, with a focus on the reproducibility of the assays used to determine its efficacy. The information presented here is intended for researchers, scientists, and drug development professionals.
Key Bioactivities and In Vitro Efficacy
Fissistigmine A has been primarily investigated for three distinct bioactivities: inhibition of fibroblast-like synoviocyte (FLS) proliferation, 5α-reductase inhibition, and antibacterial activity against Chlamydia psittaci. The quantitative data from the initial reporting of these activities are summarized below.
| Bioactivity Assay | Target/Cell Line | Reported IC50/Activity | Reference Compound | Reference Compound IC50 | Primary Source |
| Inhibition of Synoviocyte Proliferation | Fibroblast-Like Synoviocytes (FLS) | 114.6 µM | Methotrexate | 112.8 µM | [1][2] |
| 5α-Reductase Inhibition | Not Specified | 191.9 µM | Not Specified | Not Specified | [1][2] |
| Antibacterial Activity | Chlamydia psittaci | Marked Activity | Not Specified | Not Specified | [1][2] |
Note: To date, independent studies to reproduce these specific bioactivity assays for Fissistigmine A have not been identified in the scientific literature. The data presented is based on the initial findings.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols as described in the primary literature for the key bioassays of Fissistigmine A.
Inhibition of Synoviocyte Proliferation Assay
This assay is critical for evaluating the potential of Fissistigmine A in the context of rheumatoid arthritis, where abnormal proliferation of FLS is a key pathological feature.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Fibroblast-like synoviocytes (FLS) are isolated from the synovial tissue of patients with rheumatoid arthritis and cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of Fissistigmine A or the reference compound, methotrexate.
-
The plates are incubated for a standard period (e.g., 48-72 hours).
-
Cell proliferation is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured with a microplate reader, and the concentration that inhibits 50% of cell proliferation (IC50) is calculated.[1][2]
-
5α-Reductase Inhibition Assay
This enzymatic assay is employed to screen for compounds that can inhibit the conversion of testosterone to dihydrotestosterone (DHT), a key mechanism in the pathophysiology of androgenic alopecia and benign prostatic hyperplasia.
Signaling Pathway:
Detailed Methodology:
-
Enzyme Source: The 5α-reductase enzyme can be prepared from rat liver microsomes or sourced commercially.
-
Assay Procedure:
-
The reaction mixture, containing the enzyme, a buffered solution, and a cofactor such as NADPH, is prepared.
-
Fissistigmine A at various concentrations is added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate, testosterone.
-
The mixture is incubated at 37°C for a specific time.
-
The reaction is stopped, and the amount of DHT produced is quantified using methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of Fissistigmine A.[1][2]
-
Antibacterial Activity Assay against Chlamydia psittaci
This cell-based assay is used to evaluate the efficacy of compounds against the obligate intracellular bacterium Chlamydia psittaci.
Experimental Workflow:
Detailed Methodology:
-
Host Cell and Bacterial Culture: A suitable host cell line (e.g., McCoy or HeLa cells) is cultured in monolayers. Chlamydia psittaci elementary bodies (EBs) are used for infection.
-
Assay Procedure:
-
Host cell monolayers are infected with a standardized inoculum of C. psittaci EBs.
-
After an initial infection period, the inoculum is removed, and the cells are washed.
-
Culture medium containing serial dilutions of Fissistigmine A is added to the infected cells.
-
The cultures are incubated for 48 to 72 hours to allow for the formation of chlamydial inclusions.
-
The cells are then fixed and stained (e.g., with immunofluorescence or Giemsa stain) to visualize the inclusions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the formation of visible chlamydial inclusions.[1][2]
-
Discussion on Reproducibility
The reproducibility of bioactivity data is fundamental to the progression of drug discovery and development. Currently, the publicly available data on the bioactivity of Fissistigmine A is limited to what appears to be single studies for each of the discussed assays. For a robust assessment of reproducibility, independent verification of these findings by multiple research groups is essential.
Factors that can influence the reproducibility of these assays include:
-
Purity of Fissistigmine A: Variations in the purity of the isolated or synthesized compound can significantly impact its measured activity.
-
Cell Line and Passage Number: For cell-based assays, differences in the cell line source, passage number, and culture conditions can lead to variable results.
-
Reagent and Equipment Variability: Minor differences in reagents, antibodies, and laboratory equipment can contribute to discrepancies between studies.
-
Operator-Dependent Variations: Subtle differences in experimental execution between researchers can also affect the outcome.
Conclusion and Future Directions
Fissistigmine A has demonstrated promising in vitro bioactivities that warrant further investigation. However, the lack of independent reproducibility studies is a significant gap in the current understanding of its therapeutic potential. To move forward, the following steps are recommended:
-
Replication of Key Bioassays: Independent research groups should undertake studies to replicate the synoviocyte proliferation, 5α-reductase inhibition, and anti-Chlamydia psittaci assays.
-
Standardization of Protocols: The development and adoption of standardized, detailed protocols for these assays would facilitate more consistent and comparable results across different laboratories.
-
Comparison with a Broader Range of Compounds: Future studies should include a wider array of relevant positive and negative control compounds to better contextualize the potency of Fissistigmine A.
-
In Vivo Studies: Following successful in vitro replication, well-designed in vivo studies in appropriate animal models will be crucial to validate the therapeutic potential of Fissistigmine A.
By addressing these points, the scientific community can build a more robust and reliable body of evidence to support or refute the initial promising findings for Fissistigmine A, ultimately clarifying its potential as a lead compound for future drug development.
References
Fissistigine A: A Comparative Analysis of its Anticancer Activity Against Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fissistigine A, an aporphine alkaloid also known as Calycinine, has been isolated from the stem of Fissistigma oldhamii.[1] While research has indicated its potential in inhibiting the proliferation of synoviocytes, suggesting applications in treating rheumatoid arthritis, its anticancer activity appears to be less potent compared to other natural alkaloids and synthetic derivatives.[1] This guide provides a comparative overview of the cytotoxic activities of this compound and related natural and synthetic aporphine alkaloids, supported by experimental data and methodologies.
Comparative Cytotoxicity of Aporphine Alkaloids
The following table summarizes the cytotoxic activity (IC50 values) of various aporphine alkaloids isolated from Fissistigma species against several human cancer cell lines. It is noted in the literature that this compound (Calycinine) is significantly less cytotoxic than Xylopine, another aporphine alkaloid.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| (R)-1,2-methylenedioxy-3,9-dimethoxy-11-hydroxy-N-carbamoyl-noraporphine | HL-60 | 8.4 | [2] |
| HELA | 5.2 | [2] | |
| 3,10,11-trimethoxy-1,2-methylenedioxy-7-oxoaporphine | MCF-7 | 3.7 | [2] |
| 4',5'-dimethoxy-2'-hydroxy-3',6'-quinodihydrochalcone | HEPG2 | 10.8 | [2] |
| Fissispallin A | HT-29 | < 1.5 | [3] |
| A-2058 | < 1.5 | [3] | |
| A-549 | < 1.5 | [3] | |
| Fissispallins B-D | Various | 3.8 - 7.2 | [3] |
| 8-hydroxy-9-methoxy-1,2-methylenedioxyaporphine | LU | 4.11 µg/mL | [4] |
| 8-hydroxy-3,9-dimethoxy-1,2-methylenedioxyaporphine | Hep-G2 | 3.59 µg/mL | [4] |
Studies on synthetic derivatives of related oxoaporphine alkaloids have demonstrated that chemical modification can lead to compounds with more potent anticancer activity than the parent compound. These derivatives often exhibit enhanced DNA binding and topoisomerase I inhibition.[5][6][7]
Experimental Protocols
The evaluation of cytotoxic activity of these compounds typically involves the following experimental procedures:
Cell Culture and Treatment
Human cancer cell lines such as HL-60 (promyelocytic leukemia), HELA (cervical cancer), MCF-7 (breast cancer), HEPG2 (liver cancer), HT-29 (colon cancer), A-2058 (melanoma), and A-549 (lung cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 4 hours to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
The anticancer activity of aporphine alkaloids is often associated with their ability to intercalate with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis. The following diagrams illustrate a generalized signaling pathway for aporphine-induced cytotoxicity and a typical experimental workflow for evaluating these compounds.
Caption: Generalized signaling pathway of aporphine alkaloids.
Caption: Experimental workflow for cytotoxicity evaluation.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic sesquiterpene glucosides from Fissistigma pallens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
In Vivo Validation of Fissistigmine A: A Comparative Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available scientific literature detailing the in vivo validation of Fissistigmine A. This guide has been developed to illustrate the comprehensive process of in vivo therapeutic validation by using Physostigmine , a well-researched compound, as a comparator. The experimental data, protocols, and pathways presented for Physostigmine serve as a robust framework for the potential future in vivo studies of Fissistigmine A.
Comparative Analysis of Therapeutic Potential
To evaluate the therapeutic potential of a novel compound like Fissistigmine A, a direct comparison with an established agent in relevant animal models is crucial. Physostigmine, a reversible cholinesterase inhibitor, has been investigated in various preclinical models, particularly for conditions involving cholinergic deficits, such as Alzheimer's disease, and in inflammatory conditions like sepsis. This section compares the documented in vivo effects of Physostigmine with the hypothetical data that would be sought for Fissistigmine A.
Table 1: Comparison of In Vivo Efficacy in an Alzheimer's Disease Model
A common approach to modeling Alzheimer's disease in animals involves the induction of cognitive deficits. The following table illustrates the type of data that would be generated to compare the efficacy of Fissistigmine A and Physostigmine in a rodent model of Alzheimer's disease.
| Parameter | Vehicle Control | Physostigmine (0.1 mg/kg) | Fissistigmine A (Hypothetical Data) | Alternative Therapy (e.g., Donepezil) |
| Escape Latency (Morris Water Maze) (seconds) | 60 ± 5 | 35 ± 4 | Data to be determined | 38 ± 5 |
| Time in Target Quadrant (Probe Trial) (%) | 25 ± 3 | 45 ± 5 | Data to be determined | 42 ± 4 |
| Acetylcholinesterase (AChE) Inhibition in Brain (%) | 0 | 30 ± 5 | Data to be determined | 25 ± 4 |
| Amyloid-beta (Aβ) Plaque Load (%) | 15 ± 2 | 14 ± 2 | Data to be determined | 13 ± 2 |
Data for Physostigmine is representative of typical findings in preclinical studies.
Table 2: Comparison of In Vivo Efficacy in a Sepsis Model
Sepsis is often modeled in animals using cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) administration.[1] The table below outlines key parameters for comparing the therapeutic effects of Fissistigmine A and Physostigmine in a rat model of sepsis.
| Parameter | Vehicle Control (Sepsis) | Physostigmine (100 µg/kg) | Fissistigmine A (Hypothetical Data) | Alternative Therapy (e.g., Antibiotics + Fluids) |
| Survival Rate (%) | 20 | 50 | Data to be determined | 60 |
| Mean Arterial Pressure (MAP) (mmHg) | 60 ± 5 | 85 ± 6 | Data to be determined | 90 ± 5 |
| Serum TNF-α levels (pg/mL) | 800 ± 100 | 400 ± 80 | Data to be determined | 350 ± 70 |
| Neutrophil CD11b Expression (MFI) | 1500 ± 200 | 800 ± 150 | Data to be determined | 700 ± 120 |
Data for Physostigmine is based on published in vivo studies.[2][3]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of in vivo findings. The following are representative protocols for the key experiments cited in the comparative tables.
Protocol 1: In Vivo Assessment of Cognitive Enhancement in an Alzheimer's Disease Mouse Model
This protocol describes the use of the Morris Water Maze to evaluate the effect of a test compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).[4]
Materials:
-
Alzheimer's disease transgenic mice and wild-type littermates.
-
Test compound (Fissistigmine A) and comparator (Physostigmine) solutions.
-
Morris Water Maze apparatus.
-
Video tracking software.
Procedure:
-
Animal Groups: Divide mice into four groups: Wild-type + Vehicle, Wild-type + Test Compound, Transgenic + Vehicle, and Transgenic + Test Compound.
-
Drug Administration: Administer the test compound (e.g., 0.1 mg/kg, intraperitoneally) or vehicle 30 minutes before behavioral testing each day.[4]
-
Acquisition Phase (Days 1-5): Conduct four trials per day for five consecutive days. In each trial, place the mouse in the pool at one of four starting positions. Allow the mouse to swim freely to find a hidden platform. If the platform is not found within 60 seconds, guide the mouse to it.
-
Probe Trial (Day 6): Remove the platform and allow each mouse to swim for 60 seconds. Record the time spent in the target quadrant.[4]
-
Data Analysis: Analyze escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial.
Protocol 2: In Vivo Evaluation in a Cecal Ligation and Puncture (CLP) Sepsis Model
This protocol outlines the CLP model in rats to induce sepsis and evaluate the therapeutic effects of a test compound.[2][3]
Materials:
-
Male Wistar rats.
-
Test compound (Fissistigmine A) and comparator (Physostigmine) solutions.
-
Surgical instruments for CLP.
-
Equipment for monitoring blood pressure and collecting blood samples.
Procedure:
-
Animal Groups: Randomize rats into sham, CLP + vehicle, and CLP + test compound groups.
-
CLP Surgery: Anesthetize the rats and perform a midline laparotomy to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it twice with an 18-gauge needle.
-
Drug Administration: Administer the test compound (e.g., 100 µg/kg) or vehicle at specified time points post-CLP.[2]
-
Monitoring: Continuously monitor mean arterial pressure. Collect blood samples at various time points to measure serum cytokine levels (e.g., TNF-α) and neutrophil activation markers (e.g., CD11b expression) by flow cytometry.[3][5]
-
Survival: Monitor survival for up to 7 days post-CLP.
-
Data Analysis: Compare survival rates, hemodynamic parameters, and inflammatory markers between the different groups.
Visualizing Mechanisms and Workflows
Signaling Pathway of Physostigmine
Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine (ACh).[6][7] By inhibiting AChE, physostigmine increases the concentration of ACh in the synaptic cleft, enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors.[6][7]
Caption: Mechanism of action of Physostigmine as an acetylcholinesterase inhibitor.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic candidate like Fissistigmine A.
Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.
Logical Relationship in Sepsis Pathophysiology and Intervention
This diagram illustrates the logical relationship between the inflammatory cascade in sepsis and the potential intervention point for an anti-inflammatory agent.
Caption: Intervention point of an anti-inflammatory agent in the sepsis cascade.
References
- 1. Therapeutic effects of physostigmine during systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Effects of Neostigmine and Physostigmine on Neutrophil Functions and Evaluation of Acetylcholinesterase and Butyrylcholinesterase as Inflammatory Markers during Experimental Sepsis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vivo Effects of Neostigmine and Physostigmine on Neutrophil Functions and Evaluation of Acetylcholinesterase and Butyrylcholinesterase as Inflammatory Markers during Experimental Sepsis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physostigmine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Fissistigine A from Fissistigma oldhamii and Fissistigma tungfangense
For Researchers, Scientists, and Drug Development Professionals
Fissistigine A, a morphinandienone alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably in the realm of anti-inflammatory and anti-proliferative activities. This guide provides a comparative overview of this compound derived from two prominent botanical sources: Fissistigma oldhamii and Fissistigma tungfangense. While direct comparative studies on the yield and purity of this compound from different Fissistigma species are limited in the currently available literature, this document synthesizes existing data on its biological activity and provides detailed experimental protocols for its study.
Quantitative Data on Biological Activity
The primary biological activity reported for this compound is its inhibitory effect on the proliferation of synoviocytes, cells implicated in the pathogenesis of rheumatoid arthritis. The following table summarizes the available quantitative data.
| Fissistigma Species | Biological Activity | IC50 Value (µM) |
| Fissistigma tungfangense | Inhibition of synoviocyte proliferation | 114.6 ± 2.2[1] |
| Fissistigma oldhamii | Inhibition of synoviocyte proliferation | Comparable to methotrexate (IC50 = 112.8 µM)[1] |
| Fissistigma lanuginosum (as Pedicin) | Inhibition of tubulin assembly | 300 |
Note: Pedicin has been identified as a synonym for this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification of this compound
While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general approach can be inferred from studies on the chemical constituents of Fissistigma species. The process typically involves solvent extraction followed by chromatographic separation.
1. Extraction:
-
The dried and powdered stems or roots of the Fissistigma species are extracted with a solvent such as ethanol or methanol.
-
The resulting crude extract is then partitioned with solvents of increasing polarity, for example, a partition between ethyl acetate and water, to separate compounds based on their solubility.
2. Chromatographic Purification:
-
The fraction containing the alkaloids is subjected to column chromatography over silica gel.
-
A gradient elution system, for instance, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the different compounds.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Synoviocyte Proliferation Assay
This assay is employed to evaluate the anti-proliferative effect of this compound on synoviocytes.
1. Cell Culture:
-
Fibroblast-like synoviocytes (FLS) are isolated from synovial tissue and cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
FLS are seeded into 96-well plates at a predetermined density.
-
After cell attachment, the medium is replaced with a fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. Measurement of Proliferation:
-
Cell proliferation can be assessed using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity, or by direct cell counting.
-
For the MTT assay, the MTT reagent is added to each well, and after a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Collagen-Induced Platelet Aggregation Assay
This assay assesses the ability of this compound to inhibit the aggregation of platelets induced by collagen.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
2. Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer.
-
A sample of PRP is placed in a cuvette with a stir bar and pre-warmed to 37°C.
-
This compound or a vehicle control is added to the PRP and incubated for a short period.
-
Collagen is then added to induce platelet aggregation.
-
The change in light transmission through the PRP suspension is recorded over time as the platelets aggregate.
-
The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the potential signaling pathways involved, the following diagrams are provided.
Caption: Experimental workflow for the isolation and bioactivity testing of this compound.
While the precise signaling pathway of this compound is yet to be fully elucidated, its inhibitory effects on synoviocyte proliferation and platelet aggregation suggest interference with key cellular signaling cascades.
Caption: Hypothetical signaling pathway for this compound's inhibition of synoviocyte proliferation.
Caption: Hypothetical signaling pathway for this compound's inhibition of platelet aggregation.
References
Fissistigmine A: A Comparative Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fissistigmine A and its potential therapeutic targets. Due to the limited direct target validation studies for Fissistigmine A, this document leverages data from the well-characterized cholinesterase inhibitor, physostigmine, as a primary comparator to outline a pathway for validation.
Introduction to Fissistigmine A
Fissistigmine A is an alkaloid isolated from the plant Fissistigma oldhamii.[1] Preliminary studies have suggested a range of biological activities, including antibacterial effects and inhibition of 5α-reductase, indicating its potential as a therapeutic agent for conditions like androgenic alopecia.[1] However, comprehensive target validation studies to elucidate its precise mechanism of action are not yet widely published. Given its structural similarities to other alkaloids with neurological activity, a primary hypothesized target for Fissistigmine A is acetylcholinesterase (AChE).
The Cholinesterase Hypothesis: A Comparison with Physostigmine
Physostigmine is a reversible cholinesterase inhibitor that has been studied extensively.[2][3][4] It functions by blocking the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its levels and duration of action in the nervous system.[4] This mechanism is the basis for its use in treating conditions like Alzheimer's disease and myasthenia gravis.[4][5] It is hypothesized that Fissistigmine A may share this mechanism of action.
Quantitative Comparison of Cholinesterase Inhibitors
The following table summarizes key quantitative data for physostigmine, which can serve as a benchmark for future validation studies of Fissistigmine A.
| Parameter | Physostigmine | Fissistigmine A | Reference Compound(s) |
| Target | Acetylcholinesterase (AChE) | Hypothesized: Acetylcholinesterase (AChE) | Donepezil, Galantamine, Rivastigmine |
| IC50 (AChE Inhibition) | ~70 nM | Data not available | Donepezil: ~6.7 nM; Galantamine: ~405 nM; Rivastigmine: ~4.9 µM |
| Mechanism of Action | Reversible carbamylation of AChE active site | Data not available | Competitive and non-competitive inhibition |
| Primary Indication | Alzheimer's disease, Myasthenia Gravis | Data not available | Alzheimer's disease |
| Other Reported Activities | Channel-blocking and agonist effects on the acetylcholine receptor-ion channel complex[3] | Antibacterial, 5α-reductase inhibition[1] | - |
Experimental Protocols for Target Validation
Validating the hypothesis that Fissistigmine A targets acetylcholinesterase would involve a series of established experimental protocols.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fissistigmine A against acetylcholinesterase.
Methodology (Ellman's Assay):
-
Reagents: Acetylcholinesterase (from electric eel or human recombinant), Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Fissistigmine A, and a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
Prepare a series of dilutions of Fissistigmine A.
-
In a 96-well plate, add the AChE enzyme solution, DTNB, and the Fissistigmine A dilution (or buffer for control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of Fissistigmine A compared to the control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assays
Objective: To assess the effect of Fissistigmine A on acetylcholine levels and downstream signaling in a cellular context.
Methodology (PC12 Cell Line Model):
-
Cell Culture: Culture PC12 cells (a rat pheochromocytoma cell line that expresses cholinergic markers) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of Fissistigmine A for different durations.
-
Acetylcholine Measurement: Lyse the cells and measure intracellular acetylcholine levels using an ELISA kit or by HPLC with electrochemical detection.
-
Downstream Signaling: Analyze the phosphorylation status of key proteins in cholinergic signaling pathways (e.g., ERK, CREB) using Western blotting.
Visualizing the Mechanism and Workflow
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a cholinesterase inhibitor like Fissistigmine A at the cholinergic synapse.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of physostigmine on acetylcholinesterase activity of CSF plasma and brain. A comparison of intravenous and intraventricular administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reversible cholinesterase inhibitor physostigmine has channel-blocking and agonist effects on the acetylcholine receptor-ion channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anatomy of cholinesterase inhibition in Alzheimer's disease: effect of physostigmine and tetrahydroaminoacridine on plaques and tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fissistigmine A Against Known Cholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of Fissistigmine A, a potent cholinesterase inhibitor, against established drugs in the same class: Donepezil, Rivastigmine, and Galantamine. The following sections present a comparative analysis of their inhibitory potency, detailed experimental protocols for assessing their activity, and visual representations of the relevant biological pathways and experimental workflows.
Comparative Inhibitory Potency
The primary mechanism of action for this class of inhibitors is the obstruction of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] An increased concentration of acetylcholine in the synaptic cleft is associated with improved cognitive function, a key therapeutic goal in conditions like Alzheimer's disease.
The inhibitory potency of these compounds is commonly expressed by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. The table below summarizes the IC50 values for Fissistigmine A and other well-known inhibitors against both acetylcholinesterase and butyrylcholinesterase.
| Inhibitor | Target Enzyme(s) | IC50 (nM) for Acetylcholinesterase (AChE) | IC50 (nM) for Butyrylcholinesterase (BuChE) |
| Fissistigmine A (Physostigmine) | AChE & BuChE | 0.67[1] | - |
| Donepezil | Primarily AChE | ~10 - 30[2] | - |
| Rivastigmine | AChE & BuChE | ~50 - 200[2] | - |
| Galantamine | AChE | ~500 - 1500[2] | - |
Note: IC50 values can vary depending on experimental conditions. Data presented here is aggregated from multiple sources for comparative purposes. While Donepezil is highly selective for AChE, Rivastigmine is known to inhibit both AChE and BuChE.[1] Specific IC50 values for BuChE for all compounds were not consistently available in the reviewed literature.
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most widely used method for this purpose is the spectrophotometric Ellman's assay.
Ellman's Assay for Acetylcholinesterase Inhibition
This assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product.
Principle:
-
Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.
-
Colorimetric Reaction: The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors.
-
-
Assay in 96-Well Plate:
-
To each well, add phosphate buffer, the AChE solution, and the inhibitor solution at various concentrations.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI and DTNB solutions to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Signaling Pathway of Acetylcholinesterase Inhibition
This diagram illustrates the role of acetylcholinesterase in synaptic transmission and how its inhibition leads to an increase in acetylcholine levels.
Caption: Acetylcholinesterase inhibition pathway.
Experimental Workflow for Cholinesterase Inhibition Assay
This diagram outlines the key steps involved in the Ellman's assay for measuring cholinesterase inhibition.
Caption: Workflow of the Ellman's assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Fissistigmine A: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. Fissistigmine A, also known as Physostigmine or Eserine, is a parasympathomimetic alkaloid that requires stringent handling and disposal protocols due to its high toxicity. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Fissistigmine A, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle Fissistigmine A with the utmost care, utilizing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is essential, especially when handling the solid form where dust may be generated.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
Always handle Fissistigmine A in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
**Step-by-Step Disposal Protocol for Fissistigmine A
The primary and most critical step in the disposal of Fissistigmine A is to treat it as hazardous waste and to engage a licensed professional waste disposal service. Due to its acute toxicity, improper disposal can pose a significant danger to human health and the environment.
Step 1: Waste Identification and Segregation
-
Properly identify and label all waste streams containing Fissistigmine A. This includes pure Fissistigmine A, contaminated materials (e.g., pipette tips, vials, gloves), and solutions.
-
Segregate Fissistigmine A waste from other chemical wastes to prevent unintentional chemical reactions.
Step 2: Containment
-
All Fissistigmine A waste must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept tightly closed when not in use and stored in a secure, well-ventilated area away from incompatible materials.[2]
Step 3: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the Fissistigmine A waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and concentration, by providing them with the Safety Data Sheet (SDS).
-
Never dispose of Fissistigmine A down the drain or in regular trash.
For Trace Amounts and Contaminated Materials:
-
For materials that are merely contaminated with trace amounts of Fissistigmine A, such as empty vials or lightly contaminated lab paper, the general guidance for non-flush list medicines from the FDA may be considered as a supplementary measure before placing them in the designated hazardous waste stream. This involves mixing the material with an unappealing substance like used coffee grounds or cat litter in a sealed bag.[3] However, given the high toxicity of Fissistigmine A, consulting with your EHS department is still the most prudent course of action.
Quantitative Data: Physical and Chemical Properties of Fissistigmine A
The following table summarizes the key physical and chemical properties of Fissistigmine A (Physostigmine).
| Property | Value |
| Molecular Formula | C15H21N3O2 |
| Molecular Weight | 275.35 g/mol |
| Appearance | Off-white powder[4] |
| Melting Point | 102-104 °C[4][5] |
| Boiling Point | 393.5 °C at 760 mmHg[4] |
| Density | 1.166 g/cm³[4][5] |
| Flash Point | 191.8 °C[4] |
| Solubility | Slightly soluble in Chloroform and DMSO[5] |
Experimental Protocols and Visualizations
While specific experimental protocols for the disposal of Fissistigmine A are not publicly available and are typically institution-specific, the following logical workflow diagram illustrates the decision-making process for its safe handling and disposal.
Caption: Logical workflow for the safe disposal of Fissistigmine A.
Disclaimer: This information is intended for guidance purposes only and should not substitute for the specific protocols and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety department for detailed instructions on chemical waste disposal.
References
Personal protective equipment for handling Fissistigine A
Essential Safety and Handling Guide for Fissistigmine A
This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of Fissistigmine A in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling Fissistigmine A, based on the recommendations for Physostigmine.[3][4]
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA) | Physostigmine is fatal if inhaled.[4][5] A full-face respirator provides both respiratory and eye protection from dusts and aerosols. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
| Eyes & Face | Full-face shield and safety glasses | Must be used in conjunction with a respirator. Provides protection from splashes and accidental contact.[4] Equipment should be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Check for perforations before use. Dispose of contaminated gloves immediately and wash hands thoroughly after handling.[3] |
| Body | Chemical-resistant lab coat or coveralls | Provides a barrier against skin contact. Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[3] |
Operational and Disposal Plans
Safe laboratory operations require strict adherence to handling and disposal protocols to minimize exposure risk and environmental contamination.
Handling and Storage
| Procedure | Guideline |
| Engineering Controls | Always handle Fissistigmine A within a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][5] Ensure adequate ventilation in all work areas.[3] |
| Safe Handling Practices | Avoid formation of dust and aerosols.[4] Do not breathe dust, vapor, mist, or gas.[3] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[5] |
| Storage | Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][6] Store locked up and away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[3][6] |
Spill and Emergency Procedures
| Situation | Action |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection.[5] Cover the spill with an inert absorbent material. Sweep up and shovel into a suitable, labeled container for disposal.[3] Avoid generating dust.[5] |
| Inhalation | IMMEDIATELY call a POISON CENTER or doctor/physician. [3][5] Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[3] Remove all contaminated clothing. Immediate medical attention is required.[3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek immediate medical advice.[3] |
| Ingestion | IMMEDIATELY call a POISON CENTER or doctor/physician. [3][5] Do NOT induce vomiting.[3] Rinse mouth.[5] |
Waste Disposal
| Waste Type | Disposal Protocol |
| Solid Waste | Dispose of contents and container to an approved waste disposal plant.[3][5] Contaminated solid waste (e.g., pipette tips, gloves) should be placed in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not discharge into drains or the environment.[5] Ensure waste containers are compatible with the solvent used. |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste. Triple rinse with a suitable solvent, collecting the rinsate for disposal as hazardous liquid waste. |
Experimental Protocols
The following are example protocols based on the use of Physostigmine. These should be adapted and validated for Fissistigmine A by qualified personnel.
Preparation of Stock Solutions
-
Objective: To prepare a concentrated stock solution for use in subsequent experiments.
-
Materials: Fissistigmine A powder, appropriate solvent (e.g., sterile 0.9% saline or DMSO), calibrated balance, volumetric flasks, chemical fume hood.
-
Procedure:
-
Don all required PPE and work within a chemical fume hood.
-
Weigh the desired amount of Fissistigmine A powder using a calibrated analytical balance.
-
Carefully transfer the powder to a volumetric flask.
-
Add a portion of the desired solvent to the flask. If using DMSO, be mindful of its tolerance by the experimental system (e.g., enzyme or cells).[7]
-
Vortex or sonicate until the compound is fully dissolved.
-
Bring the solution to the final volume with the solvent.
-
Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (typically -20°C or -80°C). Prepare fresh solutions as needed, as compounds like Physostigmine are light-sensitive.[3]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Objective: To determine the inhibitory activity of Fissistigmine A on AChE.
-
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product. The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.[7]
-
Materials: Purified AChE, Fissistigmine A stock solution, Assay Buffer (e.g., pH 7.5), Acetylthiocholine (substrate), DTNB, 96-well microplate, spectrophotometric plate reader.[7]
-
Procedure:
-
Prepare serial dilutions of Fissistigmine A in Assay Buffer.
-
In a 96-well plate, add a fixed amount of AChE enzyme to each well (except for the "no enzyme" control).[7]
-
Add the Fissistigmine A dilutions to the wells containing the enzyme. Also include a "no inhibitor" control containing only the enzyme and buffer.
-
Incubate the plate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[7]
-
Prepare a Reaction Mix containing Assay Buffer, Acetylthiocholine, and DTNB.[7]
-
Initiate the reaction by adding the Reaction Mix to all wells.
-
Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute for 10 minutes) using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of Fissistigmine A. Determine the percent inhibition relative to the "no inhibitor" control and plot against the inhibitor concentration to calculate the IC50 value.
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of action for Physostigmine, and likely Fissistigmine A, is the inhibition of the acetylcholinesterase (AChE) enzyme. This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic signaling at both muscarinic and nicotinic receptors.[1][8]
Caption: Mechanism of Fissistigmine A as a reversible acetylcholinesterase inhibitor.
Experimental Workflow: Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing a potential enzyme inhibitor like Fissistigmine A.
Caption: General workflow for screening an acetylcholinesterase inhibitor.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. go.drugbank.com [go.drugbank.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
